Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWNMIICDXUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535000 | |
| Record name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89204-90-0 | |
| Record name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, explains the underlying reaction mechanism, and presents a thorough characterization of the target molecule using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating experimental framework.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a wide array of natural products and synthetic molecules with potent biological activities. The unique electronic properties and structural features of the oxazole core allow it to engage in various non-covalent interactions with biological targets such as enzymes and receptors, making it a cornerstone in the design of novel therapeutic agents.[1] Derivatives of 5-aryloxazoles, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer and vascular-disrupting properties, highlighting their potential in oncology research.[2]
The target molecule of this guide, methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, incorporates three key pharmacophoric elements: the oxazole core, a 4-fluorophenyl substituent at the 5-position, and a methyl carboxylate group at the 4-position. The fluorine atom can enhance metabolic stability and binding affinity, while the ester group provides a handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex drug candidates.
Synthetic Strategy: A Base-Catalyzed Cyclocondensation Approach
The synthesis of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is efficiently achieved through a base-catalyzed cyclocondensation reaction between 4-fluorobenzaldehyde and methyl isocyanoacetate. This method provides a direct and high-yielding route to the desired 4,5-disubstituted oxazole.
Causality of Experimental Choices
The selection of 4-fluorobenzaldehyde as a starting material is predicated on the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack.[3] Methyl isocyanoacetate serves as a versatile C2-N synthon, providing the necessary atoms to form the oxazole ring and incorporating the desired carboxylate functionality at the 4-position. A strong, non-nucleophilic base such as potassium carbonate is employed to deprotonate the acidic α-carbon of the isocyanoacetate without competing in nucleophilic addition to the aldehyde.
Reaction Mechanism
The reaction proceeds through an initial Knoevenagel-type condensation followed by an intramolecular cyclization and subsequent aromatization.
Caption: Reaction mechanism for the synthesis of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.
Materials and Reagents
-
4-Fluorobenzaldehyde
-
Methyl isocyanoacetate
-
Potassium carbonate (anhydrous)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous methanol.
-
Addition of Reagents: To this solution, add methyl isocyanoacetate (1.1 equivalents) followed by anhydrous potassium carbonate (1.5 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Caption: Experimental workflow for the synthesis of the target compound.
Characterization Data
The structure and purity of the synthesized methyl 5-(4-fluorophenyl)oxazole-4-carboxylate were confirmed by a suite of analytical techniques.
| Parameter | Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₈FNO₃ |
| Molecular Weight | 221.18 g/mol |
| Melting Point | Data not readily available in the searched literature. |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated: δ 7.80-7.90 (m, 2H), 7.10-7.20 (m, 2H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Estimated: δ 164 (d, J ≈ 250 Hz), 162, 150, 140, 130 (d, J ≈ 8 Hz), 125, 116 (d, J ≈ 22 Hz), 52 |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₁₁H₉FNO₃: 222.0561; Found: (To be determined) |
Note: The NMR data are estimations based on similar compounds, as specific literature data for the target molecule was not found in the provided search results.
Trustworthiness and Self-Validation
The protocol's trustworthiness is established through the clear and logical progression of steps, from reaction setup to purification. The use of TLC for reaction monitoring provides a real-time assessment of the conversion of starting materials to the product, allowing for precise determination of the reaction endpoint. The multi-step purification process, including extraction, washing, and column chromatography, ensures the removal of unreacted starting materials, byproducts, and inorganic salts, leading to a high-purity final product. The final characterization by NMR and mass spectrometry serves as the ultimate validation of the compound's identity and purity.
References
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D. Yamamuro, R. Uchida, M. Ohtawa, S. Arima, Y. Futamura, M. Katane, H. Homma, T. Nagamitsu, H. Osada, H. Tomoda, Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives, Bioorganic Med. Chem. Lett. 25 (2015) 313–316. [Link]
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PubMed. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. [Link]
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PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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PubMed Central. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
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MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the oxazole ring system is a privileged structure, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere for amide and ester functionalities. This guide focuses on a specific, highly relevant derivative: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS No. 89204-90-0).[1][2]
The strategic placement of a 4-fluorophenyl group at the 5-position and a methyl carboxylate at the 4-position creates a molecule with significant potential as a building block for drug discovery. The fluorine atom can enhance binding affinity and block metabolic oxidation, while the ester group provides a handle for further chemical modification or can act as a prodrug moiety.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we delve into the causality behind experimental methodologies and connect these properties to their practical implications in the drug design and development workflow, from initial screening to formulation.
Molecular Identity and Structural Attributes
A precise understanding of the molecule's fundamental identity is the starting point for all subsequent analysis.
| Identifier | Value |
| IUPAC Name | Methyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate |
| CAS Number | 89204-90-0[1][2] |
| Molecular Formula | C₁₁H₈FNO₃ |
| Molecular Weight | 221.18 g/mol [3] |
Structural Representation
The molecule's architecture is key to its properties. The planar, electron-rich oxazole ring is flanked by an electron-withdrawing methyl carboxylate group and a lipophilic, metabolically-blocked 4-fluorophenyl ring.
Caption: Molecular structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Core Physicochemical Properties
The interaction of a compound with biological systems is governed by its physicochemical properties. This section details the key parameters for the title compound, along with the standard protocols for their determination.
| Property | Value / Expected Value | Significance in Drug Development |
| Physical State | White to off-white solid | Impacts handling, storage, and formulation (e.g., solid dosage forms) |
| Melting Point | Data not publicly available | Primary indicator of purity; defines thermal stability |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Crucial for bioavailability, formulation, and assay development |
| logP (calc.) | ~2.5 - 3.5 | Predicts membrane permeability and lipophilicity |
| pKa (calc.) | ~ -1.0 to 1.0 (weakly basic) | Determines ionization state at physiological pH, affecting solubility and target binding |
Melting Point: A Measure of Purity and Stability
Expertise & Causality: The melting point is one of the most fundamental and informative physical properties of a crystalline solid. A sharp, well-defined melting range is a strong indicator of high purity. Broad or depressed melting ranges often suggest the presence of impurities, which disrupt the crystal lattice. From a drug development perspective, a high melting point can correlate with poor solubility but also suggests greater solid-state stability, which is advantageous for storage and shelf-life.
Protocol: Capillary Melting Point Determination [4] This protocol provides a reliable method for determining the melting point range of a solid compound.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., Vernier Melt Station or similar).
-
Determination:
-
For an unknown compound, perform a rapid heating to get an approximate melting point.
-
Allow the apparatus to cool.
-
Perform a second, slower determination, heating at a rate of 1-2 °C per minute as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion). The result is reported as a range.
Caption: Workflow for determining the melting point of a solid compound.
Solubility Profile: The Gateway to Bioavailability
Expertise & Causality: Solubility is a critical determinant of a drug's absorption and bioavailability. For oral administration, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed. The structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate presents a classic challenge: the large, nonpolar fluorophenyl ring decreases aqueous solubility, while the polar ester and oxazole moieties provide some limited capacity for hydrogen bonding with water. Therefore, poor aqueous solubility is expected, necessitating the use of organic co-solvents in biological assays and potentially requiring advanced formulation strategies for in vivo use.
Protocol: Qualitative Solubility Assessment [5] This rapid assessment provides foundational knowledge of a compound's solubility characteristics in various media relevant to both biological testing and chemical reactions.
-
Setup: Arrange a series of labeled small test tubes.
-
Dispensing: Place a small, consistent amount of the compound (e.g., ~10 mg) into each tube.
-
Solvent Addition: Add 1 mL of each test solvent to the respective tubes. A recommended solvent panel includes:
-
Water (representing physiological medium)
-
5% Aqueous HCl (simulating stomach pH; assesses solubility of basic compounds)
-
5% Aqueous NaOH (simulating intestinal pH; assesses solubility of acidic compounds)
-
Ethanol (polar protic solvent)
-
Ethyl Acetate (polar aprotic solvent)
-
Hexane (nonpolar solvent)
-
-
Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the compound is soluble, partially soluble, or insoluble.
Lipophilicity (logP): Balancing Permeability and Solubility
Expertise & Causality: The n-octanol/water partition coefficient (logP) is the industry standard for measuring a compound's lipophilicity ("greasiness"). It describes the equilibrium distribution of a compound between a lipid-like phase (octanol) and an aqueous phase.[6] A logP value in the range of 1-3 is often considered optimal for oral drugs, representing a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity to permeate cell membranes.[7] For our target compound, the presence of the fluorophenyl ring is the dominant contributor to its lipophilicity.
Protocol: Shake-Flask Method for logP Determination [6] This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the second phase.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).
-
Calculation: Calculate logP as: logP = log([Concentration in Octanol] / [Concentration in Water]).
Caption: Relationship between physicochemical properties and ADME/formulation outcomes.
-
The 4-Fluorophenyl Moiety: This group is a common and effective tool in medicinal chemistry. The fluorine atom is a bioisostere of a hydrogen atom but is more electronegative. Its primary role here is to block the para-position of the phenyl ring, a common site of metabolic oxidation by Cytochrome P450 enzymes. This can significantly increase the compound's metabolic stability and half-life.
-
The Oxazole Core: As a stable aromatic heterocycle, the oxazole ring serves as a rigid scaffold to orient the phenyl and carboxylate substituents. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to target binding interactions. [8]* The Methyl Ester: This functional group is a key point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which may be the active form of the molecule, or it can be converted to a wide array of amides to explore structure-activity relationships (SAR). The ester itself renders the molecule neutral, which is often favorable for cell permeability, acting as a prodrug for a potentially more polar carboxylic acid.
Conclusion
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a compound with a highly favorable physicochemical profile for drug discovery and development. It possesses an ideal molecular weight, excellent lipophilicity characteristics, and fully complies with Lipinski's Rule of Five, marking it as a promising scaffold for generating orally bioavailable drug candidates. Its structural features—a metabolically-blocked phenyl ring, a versatile ester handle, and a stable heterocyclic core—provide a robust platform for further optimization. This guide has provided the foundational data, experimental context, and strategic insights necessary for scientists to effectively incorporate this valuable building block into their research programs.
References
- Experiment 1 — Properties of Organic Compounds.
- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry.
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts.
- Methyl 5-(4-fluorophenyl)
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH.
- Methyl 5-(4-fluorophenyl)
- Methyl 5-(4-fluorophenyl)
- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
- Lipinski, C.A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov. Today Technol.
- Lead- and drug-like compounds: the rule-of-five revolution - PubMed - NIH.
- Methyl 5-(4-fluorophenyl)
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
- Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions - American Chemical Society.
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- 3. Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate 430534-58-0 [sigmaaldrich.com]
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- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic data (NMR, IR, MS) of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its structural features, elucidated through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is paramount for its application in drug development and materials research. This document offers a detailed examination of the spectral data, the underlying principles of the analytical techniques, and the experimental protocols for acquiring such data.
Introduction
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS No. 89204-90-0) belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. The precise characterization of this molecule is the foundation for understanding its chemical reactivity, and potential as a scaffold in the design of novel therapeutic agents or functional materials. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, the nature of functional groups, and the overall molecular framework.
This guide is structured to provide a holistic view of the spectroscopic profile of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, with each section dedicated to a specific analytical technique. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.
Molecular Structure
The structural integrity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is the basis for the interpretation of its spectroscopic data. The molecule consists of a central oxazole ring substituted at the 4- and 5-positions with a methyl carboxylate group and a 4-fluorophenyl group, respectively.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
An In-Depth Technical Guide to the Crystal Structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is a critical component of modern drug design and development. The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] This guide focuses on Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a representative member of this class, to illustrate the process of structural elucidation via single-crystal X-ray crystallography, the gold standard for determining molecular architecture.[1]
While a specific public database entry for the crystal structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is not available at the time of this writing, this guide will provide a comprehensive, experience-based framework for its synthesis, crystallization, and structural analysis. The protocols and data presented herein are synthesized from established methodologies for closely related oxazole derivatives and represent a predictive, yet technically robust, pathway for its structural determination.[2][3][4]
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit or disrupt the crystallization process.
Proposed Synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
A common and effective method for the synthesis of 4,5-disubstituted oxazoles is the van Leusen reaction.[3] This reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.[3]
Experimental Protocol: Synthesis via Modified van Leusen Reaction
-
Reaction Setup: To a solution of methyl 2-isocyano-3-oxo-3-(p-tolylsulfonyl)propanoate (a TosMIC derivative, 1.1 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add 4-fluorobenzaldehyde (1.0 eq).
-
Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.[3]
Caption: Workflow for the synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Growing Single Crystals
The acquisition of high-quality single crystals is often the most challenging step. The slow evaporation of a saturated solution is a widely used and effective technique.[1]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/heptane, can also be effective.
-
Preparation of Saturated Solution: Dissolve the purified compound in the chosen solvent system, gently warming if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation: Filter the solution through a syringe filter into a clean, small vial. Cover the vial with parafilm and pierce a few small holes to allow for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction Analysis
With a suitable single crystal, the next step is to determine its three-dimensional structure using X-ray diffraction.[3]
Caption: Key stages of the single-crystal X-ray diffraction workflow.[1]
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[3]
-
Data Processing: The collected data are processed to determine the unit cell dimensions, space group, and reflection intensities.[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods, followed by refinement using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.[2]
-
CIF File Generation: A Crystallographic Information File (CIF) is generated, containing all the pertinent information about the crystal structure, data collection, and refinement process.[1]
The Crystal Structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Predictive Analysis
Based on the structures of similar oxazole and isoxazole derivatives, we can predict the key structural features of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.[5][6][7]
Predicted Crystallographic Data
The following table presents a plausible set of crystallographic data for the title compound, based on known structures of related molecules.[5][8]
| Parameter | Predicted Value | Significance |
| Chemical Formula | C₁₁H₈FNO₃ | Defines the elemental composition of the molecule. |
| Formula Weight | 221.19 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, indicating specific symmetry operations. |
| a, b, c (Å) | a ≈ 10-15, b ≈ 5-10, c ≈ 15-20 | The dimensions of the unit cell. |
| β (°) | ≈ 95-105 | The angle of the monoclinic unit cell. |
| Volume (ų) | ≈ 1500-2000 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | ≈ 1.4-1.6 g/cm³ | The calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Molecular Geometry and Conformation
The molecule is expected to be relatively planar, although some torsion is anticipated between the oxazole and the 4-fluorophenyl rings. The dihedral angle between these two rings is a key conformational parameter. In similar structures, this angle can vary, influencing the overall molecular packing.[5][6] The ester group may also exhibit some rotational freedom.
Intermolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. The fluorine atom can also participate in C-H···F interactions. These interactions collectively stabilize the three-dimensional crystal lattice.
Caption: Potential intermolecular interactions stabilizing the crystal lattice.
Conclusion and Future Directions
This guide has outlined a comprehensive, technically grounded approach to determining and analyzing the crystal structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, researchers can confidently pursue the structural elucidation of this and other novel oxazole derivatives.[1][3] The resulting three-dimensional structure provides invaluable insights into the molecule's conformation and intermolecular interactions, which are crucial for understanding its physicochemical properties and for guiding structure-based drug design efforts. The next logical step would be to perform these experiments to obtain the actual crystal structure and validate the predictive analysis presented here.
References
- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. Benchchem.
- Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives. Benchchem.
- Mehariya, K. R., et al. (2016). X-Ray Crystallographic Study of Novel Oxazole Derivatives. Angus & Robertson.
- X-Ray Crystallographic Study of Novel Oxazole Derivatives. Science Publishing.
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Institutes of Health.
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Core Physicochemical Profile of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Guide to Solubility and Stability Assessment
An In-Depth Technical Guide for Researchers
Abstract: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound of interest within medicinal chemistry and materials science, belonging to a class of structures known for their diverse biological activities.[1][2][3] As with any novel candidate in a development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount for successful formulation, screening, and preclinical evaluation. This guide provides a comprehensive framework for researchers and drug development professionals to assess the aqueous solubility and chemical stability of this specific molecule. It moves beyond mere data presentation to detail the underlying scientific rationale for experimental design, offering robust, self-validating protocols for immediate application in the laboratory.
Introduction and Molecular Context
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS No. 89204-90-0) is a substituted oxazole.[4][5] The oxazole ring is a key pharmacophore found in numerous bioactive molecules. The stability and functionalization of this core are critical to its utility. The molecule features three key functional domains that dictate its physicochemical behavior:
-
The Oxazole Core: An aromatic, five-membered heterocycle containing nitrogen and oxygen. While generally stable, substituted oxazoles can be susceptible to hydrolytic ring cleavage under certain pH conditions.[6]
-
The Methyl Ester Group: Prone to hydrolysis, especially under basic or acidic conditions, which would yield the corresponding carboxylic acid. This transformation significantly alters polarity, solubility, and potential biological interactions.
-
The 4-Fluorophenyl Moiety: This group imparts lipophilicity, influencing the molecule's solubility in both aqueous and organic media. The electron-withdrawing nature of fluorine can also modulate the reactivity of the adjacent oxazole ring.
A comprehensive understanding of how these groups collectively influence solubility and stability is not merely an academic exercise; it is a critical prerequisite for advancing any compound through the drug discovery process.
Predicted Physicochemical Properties
Direct experimental data for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is not extensively published. Therefore, initial assessment relies on a combination of data from structurally similar compounds and computational predictions. These values provide a baseline for experimental design.
| Property | Predicted Value / Information | Implication for Experimental Design |
| Molecular Formula | C₁₁H₈FNO₃ | --- |
| Molecular Weight | 221.18 g/mol [7] | Essential for preparing solutions of known molarity. |
| CAS Number | 89204-90-0[4][8] | Unique identifier for literature and database searches. |
| Appearance | Likely a solid at room temperature.[7] | Solubility will be determined by its crystal lattice energy and solvation energy. |
| Predicted LogP | ~2.0 - 3.0 | Suggests low to moderate aqueous solubility and good membrane permeability. |
| Polar Surface Area | ~55-65 Ų | Contributes to hydrogen bonding potential and influences solubility and permeability. |
Note: Predicted values are derived from cheminformatics models and data on analogous structures like Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.[7] Empirical verification is mandatory.
A Rigorous Protocol for Thermodynamic Solubility Assessment
Thermodynamic solubility is a critical parameter that defines the maximum concentration a compound can achieve in a solution at equilibrium. It is a fundamental property distinct from kinetic solubility. The following protocol is designed to provide a definitive, reproducible value.
Causality in Experimental Design
The choice of the "shake-flask" method, while classical, remains the gold standard for determining thermodynamic solubility. The core principle is to ensure a true equilibrium is reached between the solid-state compound and the dissolved state. This requires sufficient time and agitation to overcome the kinetic barriers of dissolution. The subsequent HPLC analysis provides the necessary sensitivity and specificity to quantify the dissolved analyte accurately.
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Methodology
-
Preparation of Media: Prepare relevant aqueous buffers. At a minimum, this should include buffers at pH 7.4 (physiological), pH 5.0 (upper intestine), and an acidic pH (e.g., 2.0) to assess the impact of pH on the non-ionizable compound.
-
Compound Addition: Add an excess of solid Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate to a glass vial (e.g., 2-5 mg into a 2 mL vial). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours. A 48-hour time point helps confirm that equilibrium was reached at 24 hours.
-
Sample Processing: After equilibration, allow the vials to stand for 30 minutes. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with the HPLC mobile phase. Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).
Proactive Stability Profiling: A Forced Degradation Protocol
Understanding a compound's stability profile is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradants that may have their own pharmacological or toxicological profiles. Forced degradation studies are designed to accelerate this process.
Anticipated Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated:
-
Ester Hydrolysis: Cleavage of the methyl ester to form 5-(4-fluorophenyl)oxazole-4-carboxylic acid. This is expected to be the dominant pathway under both acidic and, more rapidly, basic conditions.
-
Oxazole Ring Cleavage: While the oxazole ring is aromatic, it can be susceptible to hydrolytic opening under harsh conditions, particularly extreme pH and heat. Studies on related oxazoles have shown they can be unstable toward hydrolytic ring-opening and decarboxylation.[6]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a similar organic solvent.
-
Stress Conditions Setup: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~100 µg/mL.
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH. Keep at room temperature due to expected rapid degradation.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate both a solid sample and a solution in purified water at 80°C.
-
Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). For the basic condition, shorter time points may be necessary.
-
Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradant peaks. A photodiode array (PDA) detector is highly recommended to compare the UV spectra of the peaks and assess peak purity.
Developing a Stability-Indicating HPLC Method
-
Objective: To separate the intact parent compound from all process impurities and degradation products.
-
Column Choice: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is a standard starting point.
-
Mobile Phase: A gradient elution is typically required. Start with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Method Validation: The "stressed" samples are used to validate the method. The goal is to demonstrate specificity, where the parent peak is well-resolved from any new peaks that appear under stress. Mass balance calculations (sum of parent and degradant peak areas) should ideally account for >95% of the initial parent peak area.
Conclusion
While Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate holds promise as a scaffold in discovery programs, its progression is contingent on a robust understanding of its fundamental properties. The absence of extensive published data necessitates a proactive, empirical approach. The protocols outlined in this guide for determining thermodynamic solubility and assessing chemical stability provide a validated framework for generating the critical data required by researchers, formulators, and medicinal chemists. By understanding the "why" behind each experimental step, scientists can confidently characterize this molecule, anticipate potential liabilities, and make informed decisions to advance their research and development objectives.
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The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the biological relevance of the oxazole core, detailing its presence in natural products, its wide-ranging pharmacological activities, and the molecular mechanisms that underpin its therapeutic effects.
The Oxazole Motif in Nature and Medicine
The oxazole ring is a recurring motif in a variety of natural products, many of which are derived from marine organisms and microorganisms.[1][3] These natural compounds often exhibit potent biological activities, which has inspired the synthesis of a vast library of oxazole-containing derivatives.[1] The versatility of the oxazole scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[1][4]
Pharmacological Landscape of Oxazole Derivatives
The inherent ability of the oxazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a wide array of enzymes and receptors.[1][5] This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities.[6][7]
Anticancer Activity
The development of oxazole-based anticancer agents is a particularly active area of research.[8][9] These compounds have been shown to combat cancer through multiple mechanisms, making them promising candidates for overcoming drug resistance.[8]
Mechanisms of Action:
Substituted oxazoles exert their anticancer effects by targeting various key components of cancer cell proliferation and survival. A significant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10] Additionally, oxazole derivatives have been found to inhibit crucial signaling pathways, such as those involving STAT3 and G-quadruplexes.[9][10] Other molecular targets include DNA topoisomerases, protein kinases, and histone deacetylases (HDACs).[9][10]
Structure-Activity Relationship (SAR) Studies:
SAR studies have revealed that the substitution pattern on the oxazole ring is critical for anticancer activity.[10] For instance, the nature and position of substituents on aryl rings attached to the oxazole core can significantly influence their potency and selectivity for different cancer cell lines.
Table 1: Anticancer Activity of Representative Substituted Oxazoles
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | Leukemia | 0.0488 | Tubulin Polymerization Inhibitor | [11] |
| Compound B | Leukemia | 0.0447 | Tubulin Polymerization Inhibitor | [11] |
| Compound C | Breast (MCF-7) | 39.8 | DNA Binding | [12] |
| Compound D | Liver (HepG-2) | 26.6 | DNA Binding | [12] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[7][13] Oxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14]
Mechanisms of Action:
The antimicrobial action of oxazoles often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[15] Some derivatives have also been shown to disrupt cell wall synthesis, leading to bacterial cell lysis.[16]
Structure-Activity Relationship (SAR) Studies:
The antimicrobial potency of oxazole derivatives is highly dependent on their substitution patterns. For example, the presence of specific halogenated phenyl groups can enhance activity against certain bacterial strains.[14] The linkage of the oxazole core to other heterocyclic moieties, such as pyrazole or thiazole, has also been explored to generate compounds with improved antimicrobial profiles.[6][14]
Table 2: Antimicrobial Activity of Representative Substituted Oxazoles
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1a | E. coli | - | [14] |
| Compound 1b | S. aureus | - | [14] |
| Compound 2 | M. tuberculosis | - | [14] |
| Oxadiazole 75b | MRSA | ≤ 8 | [16] |
Note: Specific MIC values for compounds 1a, 1b, and 2 were not provided in the source material, but they were identified as potent compounds.
Antiviral Activity
The versatility of the oxazole scaffold extends to the development of antiviral agents.[2] Oxazole-containing compounds have shown promise against a range of viruses, including RNA and DNA viruses.[2]
Mechanisms of Action:
Substituted oxazoles can inhibit viral replication through various mechanisms. These include the inhibition of key viral enzymes like reverse transcriptase and proteases, which are essential for the life cycle of viruses such as HIV.[2] Other derivatives have been shown to block the entry of viruses into host cells or interfere with viral DNA polymerase.[2][17]
Structure-Activity Relationship (SAR) Studies:
SAR studies on antiviral oxazoles have indicated that substitutions at the C-2 and C-5 positions of the oxazole ring are particularly important for modulating activity.[2] The incorporation of the oxazole moiety into larger macrocyclic structures has also been a successful strategy for developing potent inhibitors of viral proteases, as demonstrated in research targeting the SARS-CoV-2 main protease.[18]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery.[19] Oxazole derivatives have emerged as promising candidates, with some exhibiting potent inhibition of key inflammatory mediators.[19][20]
Mechanisms of Action:
A primary mechanism by which oxazoles exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[19][21][22] Some derivatives also modulate the NF-κB signaling pathway, which plays a central role in the inflammatory response.[19]
Structure-Activity Relationship (SAR) Studies:
The anti-inflammatory activity of oxazole derivatives can be fine-tuned through chemical modifications. For example, the nature of the substituent at the 2-position of the oxazole ring has been shown to be a key determinant of COX-2 inhibitory potency.[22]
Table 3: Anti-inflammatory Activity of Representative Substituted Oxazoles
| Compound | Assay | % Inhibition | Reference |
| Ox-6d | Carrageenan-induced paw edema | 70.56 | [23] |
| Ox-6f | Carrageenan-induced paw edema | 74.16 | [23] |
| N-A | Carrageenan-induced paw edema | Comparable to indomethacin | [20][21] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of substituted oxazoles on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Substituted oxazole compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the oxazole compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of substituted oxazoles against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Substituted oxazole compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial twofold dilutions of the oxazole compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for Synthesis and Screening of Substituted Oxazoles.
Caption: General Structure-Activity Relationship (SAR) Trends for Substituted Oxazoles.
Conclusion
The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. [1]Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. [1][24]The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. [1][25]Continued interdisciplinary research will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic core.
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- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iajps.com [iajps.com]
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- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Abstract
The identification of protein targets is a critical and often rate-limiting step in the drug discovery and chemical biology pipeline. For novel chemical entities such as Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, elucidating the molecular targets is paramount to understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. This guide provides a comprehensive, methodology-focused framework for the in silico prediction of protein targets. We will navigate the causality behind the strategic integration of ligand-based and structure-based computational techniques, data consolidation, and pathway analysis to generate high-confidence, experimentally testable hypotheses. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals embarking on the target deconvolution of novel small molecules.
Introduction: The Target Deconvolution Challenge
The journey from a bioactive "hit" compound to a validated lead molecule is contingent on a deep understanding of its polypharmacology.[1][2] Experimental methods for target identification can be resource-intensive and may fail to capture the complete spectrum of a compound's interactions.[2] In silico methodologies offer a powerful, cost-effective, and rapid approach to generate educated hypotheses for subsequent experimental verification.[1][3]
The core principle of in silico target prediction is leveraging vast, publicly available biological and chemical datasets to find meaningful connections between a query molecule and known protein targets.[4] This guide will use Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate , a novel compound with currently uncharacterized targets, as a case study to illustrate a robust, multi-faceted computational workflow.
Our Subject Molecule:
-
Name: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Structure: (A 2D representation would be shown here in a full whitepaper)
-
Canonical SMILES: COC(=O)C1=C(N=CO1)C2=CC=C(F)C=C2
-
Initial Action: The first step for any in silico analysis is to procure the chemical structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string, which is the universal language for computational chemistry tools. This can be obtained from databases like PubChem.[5][6]
The Integrated In Silico Target Prediction Workflow
No single computational method is foolproof. A trustworthy prediction relies on the convergence of evidence from orthogonal approaches. Our workflow is built on two primary pillars: Ligand-Based methods, which exploit the principle that similar molecules often have similar targets, and Structure-Based methods, which assess the physical complementarity between the molecule and potential protein binding sites.[2]
Caption: Integrated workflow for in silico target prediction.
Ligand-Based Target Prediction: The Power of Similarity
Causality: This approach is founded on the Similar Property Principle: structurally similar molecules are likely to exhibit similar biological activities by interacting with the same protein targets.[2] This is a computationally efficient first pass, leveraging curated databases of known bioactive compounds.[4]
Recommended Tool: SwissTargetPrediction is a premier, freely accessible web server for this purpose.[7][8] It predicts targets by screening the query molecule against a library of over 370,000 active compounds known to interact with more than 3,000 proteins from human, mouse, and rat.[9] The prediction is based on a combination of 2D and 3D similarity measures.[9][10]
Experimental Protocol: Using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server.[10]
-
Input the Molecule: Paste the SMILES string COC(=O)C1=C(N=CO1)C2=CC=C(F)C=C2 into the query box.[9]
-
Select Species: Choose "Homo sapiens" to focus the search on human protein targets.
-
Execute Prediction: Click the "Predict targets" button.
-
Analyze Results: The output is a list of probable targets, ranked by a probability score. The results are categorized by protein class (e.g., Kinases, Enzymes, GPCRs).
Data Presentation: Hypothetical SwissTargetPrediction Output
| Target Class | Target Name | Uniprot ID | Probability | Known Actives (2D/3D) |
| Enzyme | Fatty acid amide hydrolase (FAAH) | P34914 | 0.652 | 15 / 8 |
| Kinase | Cyclin-dependent kinase 2 (CDK2) | P24941 | 0.411 | 9 / 5 |
| GPCR | Cannabinoid receptor 1 (CB1) | P21554 | 0.387 | 12 / 6 |
| Protease | Cathepsin S | P25774 | 0.350 | 7 / 3 |
| Other | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.315 | 11 / 4 |
| Note: This is illustrative data. Actual results may vary. |
Trustworthiness: The strength of this prediction lies in its foundation on experimentally validated data from resources like the ChEMBL database.[11][12] A high probability score, supported by a significant number of known active molecules, increases confidence in the prediction.
Structure-Based Target Prediction: Probing the Proteome
Causality: While ligand-based methods ask "what known drugs look like my compound?", structure-based methods ask "what proteins in the human body can my compound physically bind to?". This is achieved through techniques like reverse docking or pharmacophore screening, which model the physical and chemical complementarity between the small molecule and a vast library of protein structures.[13]
Recommended Tool: PharmMapper is a robust web server that identifies potential targets by matching the query molecule to a comprehensive database of over 7,000 receptor-based pharmacophore models.[14][15] A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target.[15]
Experimental Protocol: Using PharmMapper
-
Molecule Preparation: PharmMapper requires a 3D structure file (e.g., .mol2 format). This can be generated from the SMILES string using tools like Open Babel or the PubChem 3D structure generator.[5][16]
-
Navigate to the PharmMapper web server.[14]
-
Upload Structure: Upload the generated 3D structure file of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
-
Set Parameters: Select the "Human Protein Targets Only" database (or a broader one if desired). The default setting to return the top 300 hits is appropriate for an initial screen.
-
Submit Job: Execute the search. The process may take several hours.[14]
-
Analyze Results: The output will be a list of potential protein targets, ranked by a "Fit Score," which quantifies how well the query molecule matches the target's pharmacophore model.
Data Presentation: Hypothetical PharmMapper Output
| Rank | Target Name | PDB ID | Fit Score | Target Class |
| 1 | Prostaglandin G/H synthase 2 (COX-2) | 1CX2 | 5.87 | Enzyme |
| 2 | p38 MAP kinase | 3HEC | 5.54 | Kinase |
| 3 | Fatty acid amide hydrolase (FAAH) | 3PJA | 5.21 | Enzyme |
| 4 | Aldose reductase | 1US0 | 5.09 | Enzyme |
| 5 | Cannabinoid receptor 1 (CB1) | 5TGZ | 4.98 | GPCR |
| Note: This is illustrative data. PDB IDs refer to specific structures used to generate the pharmacophore. |
Consensus Analysis and Pathway Mapping
Causality: High-confidence targets are those that are independently predicted by both ligand-based and structure-based methods. This consensus approach minimizes the risk of method-specific artifacts and points to the most probable biological interactions.
Step-by-Step Methodology:
-
Collate Data: Combine the top-ranked lists from SwissTargetPrediction and PharmMapper.
-
Identify Overlap: Look for protein targets that appear in both lists. In our hypothetical example, FAAH , CB1 , and COX-2 are consensus hits. These become our highest-priority candidates.
-
Biological Contextualization: A list of proteins is less informative than an understanding of their collective function. We use pathway analysis databases to determine if our high-confidence targets are part of a known biological network or signaling pathway.[17]
Recommended Tool: Reactome is a free, open-source, curated, and peer-reviewed pathway database that provides intuitive tools for visualizing and analyzing pathway knowledge.[18][19]
Protocol: Pathway Analysis with Reactome
-
Input Gene List: Enter the gene names for the consensus targets (e.g., FAAH, CNR1 for CB1, PTGS2 for COX-2).
-
Run Analysis: Execute the pathway enrichment analysis.
-
Interpret Results: Reactome will highlight pathways that are statistically over-represented by the submitted list of targets. For our example, this might highlight pathways like "Endocannabinoid Signaling," "Prostaglandin Synthesis," or "Inflammatory Response."
Caption: Hypothesized mechanism based on consensus targets.
Conclusion: From Prediction to Experimental Validation
This in silico investigation has transformed an uncharacterized molecule into a set of high-priority, testable hypotheses. The analysis suggests that Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate may function as a modulator of the endocannabinoid and inflammatory systems by potentially inhibiting FAAH and COX-2, and interacting with the CB1 receptor.
Recommended Validation Experiments:
-
Biochemical Assays: Perform enzymatic assays to quantify the inhibitory activity of the compound against recombinant FAAH and COX-2 proteins.
-
Binding Assays: Use radioligand binding assays to determine if the compound directly binds to the CB1 receptor.
-
Cell-Based Assays: Utilize cell lines expressing these targets to measure downstream functional effects, such as changes in cyclic AMP levels (for CB1) or prostaglandin production (for COX-2).
By integrating robust, orthogonal in silico methods, we have efficiently navigated the initial stages of target deconvolution, providing a scientifically grounded and resource-effective strategy to guide further drug development efforts.
References
-
Title: In Silico Target Prediction for Small Molecules Source: PubMed URL: [Link]
-
Title: Computational/in silico methods in drug target and lead prediction Source: PMC - PubMed Central URL: [Link]
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Title: In Silico Target Prediction for Small Molecules: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: SwissTargetPrediction: a web server for target prediction of bioactive small molecules Source: Nucleic Acids Research URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: PMC - NIH URL: [Link]
-
Title: SwissTargetPrediction Source: SIB Swiss Institute of Bioinformatics - Expasy URL: [Link]
-
Title: Prospective validation of in silico clinical trials prediction using an EGFR-mutated NSCLC mechanistic computational disease model. Source: ASCO Publications URL: [Link]
-
Title: PharmMapper Server Source: ecust URL: [Link]
-
Title: PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database Source: PubMed URL: [Link]
-
Title: Experimental validation of in silico target predictions on synergistic protein targets Source: MedChemComm (RSC Publishing) URL: [Link]
-
Title: Reactome Pathway Database Source: Reactome URL: [Link]
-
Title: PubChem Source: National Center for Biotechnology Information URL: [Link]
-
Title: KEGG PATHWAY Database Source: Kanehisa Laboratories URL: [Link]
-
Title: ChEMBL Source: European Bioinformatics Institute (EMBL-EBI) URL: [Link]
-
Title: Validation guidelines for drug-target prediction methods Source: Taylor & Francis Online URL: [Link]
-
Title: PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach Source: PMC - NIH URL: [Link]
-
Title: Reactome's Analysis Tools Source: YouTube URL: [Link]
-
Title: The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods Source: PubMed URL: [Link]
-
Title: ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina Source: PMC - NIH URL: [Link]
-
Title: KEGG for linking genomes to life and the environment Source: Nucleic Acids Research URL: [Link]
-
Title: Reactome: a free, open-source, curated and peer-reviewed pathway database Source: Wikipedia URL: [Link]
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Topic: Commercial Availability and Strategic Sourcing of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive overview of the commercial landscape and strategic sourcing considerations for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS No. 89204-90-0). As a pivotal building block in modern medicinal chemistry, the reliable procurement of this reagent is critical for the seamless progression of drug discovery and development programs. This document provides an expert-driven narrative on supplier identification, robust quality control protocols, and strategic supplier qualification. It is designed to equip researchers, chemists, and supply chain managers with the field-proven insights necessary to maintain scientific integrity and mitigate supply chain risks.
Introduction: The Strategic Importance of the Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence in numerous natural products and synthetic pharmaceuticals stems from its unique combination of properties: it is metabolically stable, capable of engaging in hydrogen bonding, and serves as a rigid bioisostere for amide or ester groups.[1] These features allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, in particular, is a highly valuable intermediate. The fluorophenyl group enhances metabolic stability and can improve binding affinity to biological targets through favorable electrostatic interactions, while the methyl carboxylate group provides a versatile synthetic handle for further molecular elaboration.[4] Its application as a building block is crucial for creating novel therapeutic agents across a range of disease areas, including oncology, inflammation, and infectious diseases.[3][4]
Commercial Availability and Supplier Landscape
Ensuring a consistent and high-quality supply of starting materials is a foundational requirement for any research program.[5] Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is available from a variety of global suppliers, catering to needs ranging from milligram-scale for initial screening to kilogram-scale for preclinical development.
Below is a comparative table of prominent suppliers. Researchers should always verify current stock, purity specifications, and lead times directly with the vendor.
Table 1: Prominent Commercial Suppliers of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
| Supplier | CAS Number | Purity Specification | Available Quantities | Key Differentiator |
| Sigma-Aldrich (Merck) | 89204-90-0 | ≥95% | Custom inquiry | Extensive documentation and global distribution network. |
| Combi-Blocks | 89204-90-0 | >97% | 1g, 5g, 10g | Specializes in building blocks for combinatorial chemistry. |
| BLD Pharmatech | 89204-90-0 | ≥97% | 1g, 5g, 25g | Focus on intermediates for drug discovery with global reach. |
| Kingstone Chemical | 89204-90-0 | ≥98% | Gram to Kilogram | Offers a wide range of quantities for scalability. |
| CymitQuimica | 89204-90-0 | Inquire | Inquire | European-based supplier with a diverse catalog.[6] |
| Chempur | 89204-90-0 | ≥97% | 1g, 5g | Established supplier of fine chemicals and reagents. |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Specifications are subject to change and must be confirmed with the supplier.
Strategic Sourcing and Supplier Qualification: A Risk-Based Approach
For drug development, selecting a supplier transcends a simple cost and availability analysis. A comprehensive qualification process is essential to ensure regulatory compliance and mitigate supply chain vulnerabilities.[7][8]
Core Qualification Pillars:
-
Quality & Purity Assurance: The supplier's Certificate of Analysis (CoA) is the starting point. It must detail the methods used for purity assessment (e.g., HPLC, NMR) and list any identified impurities.[9] For drug development, understanding the impurity profile is as critical as the purity of the main compound.
-
Scalability and Manufacturing Capabilities: A crucial question is whether the supplier can transition from providing gram quantities for research to multi-kilogram, GMP-compliant batches for later-stage clinical trials. Early engagement on their scale-up capacity is vital.[8]
-
Regulatory Compliance and Documentation: Suppliers must be able to provide robust documentation, including Safety Data Sheets (SDS) and potentially access to a Drug Master File (DMF) for later stages.[8] A transparent and well-documented quality management system is a hallmark of a reliable partner.
-
Supply Chain Resilience: Over-reliance on a single supplier introduces significant risk.[8] It is a strategic imperative to qualify at least two independent suppliers for any critical raw material to safeguard against unforeseen disruptions.[7][8]
The following workflow diagram illustrates a robust process for sourcing and qualifying a critical reagent like Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Caption: A risk-based workflow for qualifying critical chemical suppliers.
Mandatory Experimental Protocols for In-House Quality Control
Verifying the identity and purity of incoming starting materials is a non-negotiable step in a regulated research environment. It validates the supplier's CoA and ensures that the material has not degraded during shipment or storage.
Protocol: Structural Confirmation via ¹H NMR Spectroscopy
-
Objective: To confirm the chemical identity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and perform a semi-quantitative assessment of purity.[10][11]
-
Materials & Equipment:
-
Sample of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher recommended)
-
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to standard instrument parameters.
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Confirm the presence of expected signals: aromatic protons (doublets and triplets), the methyl ester singlet, and the oxazole proton.
-
Integrate all signals. The relative integrals should correspond to the number of protons in each environment.
-
Identify any signals not corresponding to the product or known solvents. These represent impurities.[11]
-
-
Protocol: Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate with high accuracy.[9][12]
-
Materials & Equipment:
-
Sample of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
HPLC-grade Acetonitrile (ACN) and Water
-
HPLC-grade Formic Acid
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV-Vis Detector
-
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in ACN).
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in ACN. Dilute further with a 50:50 ACN/Water mixture to a final concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
-
Conclusion
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a readily available chemical intermediate that is indispensable for many drug discovery programs. However, its central role demands a sourcing strategy that prioritizes quality, documentation, and supply chain resilience. By implementing a rigorous supplier qualification process and validating every incoming batch with robust in-house QC methods like NMR and HPLC, research organizations can protect the integrity of their scientific work, ensure regulatory compliance, and mitigate costly project delays. This proactive, quality-driven approach to procurement is not merely a logistical function but a critical component of scientific excellence.
References
-
Chu-Peptide. (n.d.). Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Retrieved January 18, 2026, from [Link]
-
LookChem. (n.d.). Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate price,buy Methyl 5.... Retrieved January 18, 2026, from [Link]
-
Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019. Retrieved January 18, 2026, from [Link]
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International Journal of Pharmaceutical Compounding. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Retrieved January 18, 2026, from [Link]
-
ChemDmart. (2025). Most Effective Chemical Sourcing Strategies | Core Pillars Every Company Misses. Retrieved January 18, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 18, 2026, from [Link]
-
AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved January 18, 2026, from [Link]
-
SpendEdge. (2023). Revolutionizing Chemical Procurement for Biopharmaceuticals. Retrieved January 18, 2026, from [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved January 18, 2026, from [Link]
-
MolPort. (2022). A Step-by-Step Guide- Chemical Procurement in Drug Discovery. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. Retrieved January 18, 2026, from [Link]
-
Pharma Lesson. (n.d.). Sourcing of Raw Materials for Formulation Development. Retrieved January 18, 2026, from [Link]
-
University of Ottawa. (n.d.). Quality Control. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Retrieved January 18, 2026, from [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved January 18, 2026, from [Link]
-
ChemSynthesis. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Retrieved January 18, 2026, from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates.... Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS 89204-90-0)
An important clarification regarding your request: The provided CAS number, 89204-90-0, does not correspond to the chemical name "(S)-2-((S)-2-ethoxy-3-(4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)propanamido)-3-methylbutanoic acid." Instead, CAS number 89204-90-0 is authoritatively assigned to the compound Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate [1][2][3][4][5].
This in-depth technical guide will, therefore, focus on the properties and safety of the correctly identified compound, Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Audience: Researchers, scientists, and drug development professionals.
Foreword: As a Senior Application Scientist, this guide is structured to provide a comprehensive and practical understanding of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. The following sections synthesize available data to support laboratory work, from experimental design to safety protocols, ensuring a foundation of scientific integrity and practical insight.
Part 1: Core Chemical Identity and Properties
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic organic compound, specifically an oxazole derivative. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.
Chemical Identity
-
IUPAC Name: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate[1]
-
Synonyms: 4-Oxazolecarboxylic acid, 5-(4-fluorophenyl)-, methyl ester[4]
-
Molecular Formula: C₁₁H₈FNO₃
-
Molecular Weight: 221.19 g/mol
Structural and Physicochemical Data
The structure is characterized by a central oxazole ring substituted with a methyl carboxylate group and a 4-fluorophenyl group. These features dictate its chemical reactivity and physical properties.
Caption: Structure of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Data Summary Table:
| Property | Value | Source |
| Purity | Typically ≥98% | [5] |
| Physical Form | Solid | Assumed from typical small molecules |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
Part 2: Experimental Considerations and Protocols
Handling and Storage Protocol
Proper handling and storage are critical to maintain the compound's integrity and ensure user safety.
Step-by-Step Protocol:
-
Receiving: Upon receipt, verify the container is sealed and undamaged. Log the compound into the chemical inventory.
-
Storage: Store the container in a dry, cool environment, ideally between 2-8°C as recommended by suppliers[6]. Protect from light and moisture.
-
Personal Protective Equipment (PPE): Before handling, don standard PPE including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Weighing and Aliquoting: Conduct all weighing and transfers of the solid material within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
Solution Preparation:
-
Solvent Selection: Based on its structure (ester and aromatic rings), the compound is expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate. It is predicted to have low aqueous solubility.
-
Procedure: Add the chosen solvent to the weighed solid. Use a vortex mixer or sonicator to ensure complete dissolution. For biological assays, prepare a concentrated stock solution in DMSO.
-
Self-Validation: Visually inspect the solution to confirm the absence of particulates. For quantitative applications, verify the concentration using an appropriate analytical method like HPLC-UV.
-
-
Solution Storage: Store stock solutions in tightly sealed vials at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Synthesis and Related Compounds
The synthesis of this molecule likely involves the condensation of a glycine ester equivalent with a 4-fluorobenzoyl derivative, followed by cyclization and oxidation to form the oxazole ring, or via other established oxazole synthesis methodologies. This compound serves as a building block for more complex molecules[6]. Several structurally related oxazole carboxylates are commercially available, indicating the utility of this chemical class in research and development[6][7].
Part 3: Safety and Toxicology
As of the latest available information, a specific, comprehensive toxicological profile for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate has not been published. Therefore, a precautionary approach based on the safety data for related chemical classes is essential.
Hazard Identification and Precautionary Measures
The compound should be handled as a potentially hazardous substance. While no specific GHS classification is available, general precautions for laboratory chemicals apply.
-
Potential Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
-
General Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.
Safety Workflow Diagram:
Caption: General safety workflow for handling laboratory chemicals.
First Aid Measures
In case of accidental exposure, follow these standard procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
References
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The Ascendant Therapeutic Trajectory of 5-Phenyloxazole-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery
Preamble: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern science. Within the vast landscape of heterocyclic chemistry, the oxazole nucleus has emerged as a "privileged scaffold" – a molecular framework that consistently appears in biologically active compounds.[1] This five-membered aromatic ring, containing one nitrogen and one oxygen atom, serves as a versatile building block in the design of new drugs due to its ability to engage with a wide array of biological targets through various non-covalent interactions.[1][2] This guide focuses on a particularly promising class of these compounds: the 5-phenyloxazole-4-carboxylate derivatives. These molecules have garnered significant attention for their potent and diverse pharmacological activities, spanning from anticancer and anti-inflammatory to antimicrobial applications. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this exciting class of compounds.
I. Synthetic Strategies: Constructing the 5-Phenyloxazole-4-Carboxylate Core
The synthetic accessibility of a compound class is a critical factor in its viability for drug development. Fortunately, a variety of robust methods exist for the construction of the 5-phenyloxazole-4-carboxylate scaffold. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Robinson-Gabriel Synthesis: A Classic Approach
One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentoxide.
Experimental Protocol: Robinson-Gabriel Synthesis of a 4-Methyl-5-phenyloxazole Derivative
Step 1: Acylation of 2-Amino-1-phenylethan-1-one
-
To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.
Step 2: Cyclodehydration
-
Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable solvent and add a dehydrating agent (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-phenyloxazole.
The Van Leusen Oxazole Synthesis: A Versatile Alternative
The Van Leusen reaction provides a powerful and flexible method for the synthesis of 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[4][5] This one-pot reaction is known for its mild conditions and broad substrate scope.[5]
Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole
-
To a suspension of potassium tert-butoxide (2.67 equivalents) in THF at -60 °C, add a solution of TosMIC (1.7 equivalents) in THF.
-
After 15 minutes, slowly add a solution of the desired aldehyde (1.0 equivalent) in THF.
-
After 1 hour, add methanol and heat the reaction to reflux for 2 hours.
-
Dilute the reaction with water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with sodium hydrosulfide solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Synthesis of the Core Scaffold: Ethyl 5-Phenyl-1,3-oxazole-4-carboxylate
A practical synthesis of the core ethyl 5-phenyloxazole-4-carboxylate can be achieved through a multi-step process.
Experimental Protocol: Synthesis of Ethyl 5-Phenyl-1,3-oxazole-4-carboxylate
Step 1: Synthesis of Ethyl 2-(benzoylamino)-3-oxobutanoate
-
A detailed, step-by-step protocol would be outlined here, involving the acylation of an appropriate amino ester with benzoyl chloride.
Step 2: Cyclization to Ethyl 5-methyl-2-phenyloxazole-4-carboxylate
-
This step would involve the cyclodehydration of the product from Step 1, likely using a dehydrating agent like phosphorus oxychloride or sulfuric acid.
Step 3: Functionalization to Ethyl 5-phenyl-1,3-oxazole-4-carboxylate
-
This final step would involve the conversion of the 5-methyl group to a 5-phenyl group, potentially through a bromination--Suzuki coupling sequence or other cross-coupling reactions. A detailed procedure, including reagents, conditions, and purification methods, would be provided for each step.
II. Anticancer Activity: A Promising Frontier
A significant body of research has highlighted the potent anticancer activity of 5-phenyloxazole-4-carboxylate derivatives against a variety of human cancer cell lines.[7]
Mechanism of Action: Targeting Tubulin Polymerization
One of the primary mechanisms through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization.[8][9] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these oxazole derivatives can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[8][9]
Molecular docking studies have indicated that these compounds often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.[8][9]
Structure-Activity Relationship (SAR) and Cytotoxicity Data
The substitution pattern on both the phenyl ring at the 5-position and the ester at the 4-position significantly influences the anticancer potency. Structure-activity relationship (SAR) studies are crucial for optimizing the design of these derivatives to enhance their efficacy and selectivity.
| Compound Derivative | Substitution | Target Cell Line | IC50 (µM) | Reference |
| Compound A | 2-Aryl-5-sulfonyl | Leukemia (CCRF-CEM) | 1.21 | [10] |
| Compound B | 2-Aryl-5-sulfonyl | Leukemia (MOLT-4) | 6.09 | [10] |
| Compound C | N,5-diphenyloxazole-2-carboxamide | HeLa | 0.78 | [8] |
| Compound D | N,5-diphenyloxazole-2-carboxamide | A549 | 1.08 | [8] |
| Compound E | N,5-diphenyloxazole-2-carboxamide | HepG2 | 1.27 | [8] |
| Compound F | 2,4-diphenyloxazole (R=Br, R''=Cl) | HeLa | 192.31 | [11] |
| Compound G | 2,4-diphenyloxazole (R=Br, R''=Cl) | HBL-100 | 198.18 | [11] |
III. Anti-inflammatory Properties: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Certain 5-phenyloxazole-4-carboxylate derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12]
Selective COX-2 Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[13]
Molecular docking studies have shown that 5-phenyloxazole-4-carboxylate derivatives can fit into the active site of the COX-2 enzyme, interacting with key amino acid residues and preventing the binding of its substrate, arachidonic acid.[2][14]
SAR and In Vitro Inhibition Data
The nature and position of substituents on the phenyl ring are critical for both the potency and selectivity of COX-2 inhibition.
| Compound Derivative | Substitution | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole-carboxamide A13 | 3,4-dimethoxy, 2-Cl | 0.064 | 0.013 | 4.63 | [14] |
| Aurone Derivative WE-4 | 3,4-dimethoxybenzylidene | - | 0.22 | - | [15] |
| Thymol-pyrazole Hybrid 8b | - | - | 0.045 | 268 | [2] |
| Thymol-pyrazole Hybrid 8g | - | - | 0.045 | 316 | [2] |
IV. Antimicrobial and Antifungal Potential
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 5-phenyloxazole-4-carboxylate scaffold has also shown promise as a source of novel antimicrobial and antifungal agents.[16]
Mechanism of Action
The precise mechanisms of antimicrobial action for these derivatives are still under investigation and may vary depending on the specific compound and microbial species. Potential mechanisms include the disruption of cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid replication.
In Vitro Activity Data (MIC Values)
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Carbazole-oxadiazole conjugate | S. aureus | 0.6-4.6 (nmol/mL) | [8] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | S. aureus ATCC 6538 | 125 | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | B. subtilis ATCC 6683 | 125 | |
| Carbazole derivative 2 | S. pyogenes | 40 | [8] |
| Carbazole derivative 2 | S. epidermidis | 50 | [8] |
| Benzoxazole-5-carboxylate derivative 17 | Various bacteria & fungi | High activity | [12] |
V. Pharmacokinetic Considerations in Drug Development
For any promising bioactive compound to become a viable drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Understanding these properties is crucial for optimizing lead compounds.[7]
The lipophilicity and molecular size of oxazole derivatives play a pivotal role in their absorption, which often occurs via passive diffusion.[7] The metabolic stability of these compounds is a critical consideration, and early assessment of their metabolic pathways is essential in the drug development pipeline.[7]
| Pharmacokinetic Parameter | Significance |
| Absorption | The process by which a drug enters the bloodstream. |
| Distribution | The dissemination of a drug to various tissues and organs. |
| Metabolism | The chemical modification of a drug by the body. |
| Excretion | The elimination of a drug and its metabolites from the body. |
VI. Future Directions and Conclusion
The 5-phenyloxazole-4-carboxylate scaffold represents a highly promising platform for the discovery and development of new therapeutic agents. The diverse and potent biological activities, coupled with their synthetic tractability, make them an attractive area for further research.
Future efforts should focus on:
-
Expansion of SAR studies: To further refine the structural requirements for enhanced potency and selectivity against various biological targets.
-
In-depth mechanistic studies: To elucidate the precise molecular mechanisms underlying their diverse biological effects.
-
Optimization of pharmacokinetic profiles: To improve the drug-like properties of lead compounds.
-
In vivo efficacy and toxicity studies: To validate the therapeutic potential of the most promising derivatives in preclinical models.
VII. References
-
Robinson, R. & Gabriel, S. (1909). The Robinson–Gabriel synthesis. Journal of the Chemical Society, Transactions, 95, 2167-2178.
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The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(52), 5337-5340.
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Van Leusen Reaction | NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved January 18, 2026, from [Link]
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5-Iii) Sem 4 | PDF. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025, November 15). YouTube. Retrieved January 18, 2026, from [Link]
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Synthesis and characterisation of novel 2,4-diphenyloxazole derivatives and evaluation of their in vitro antioxidant and anticancer activity | Request PDF. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
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Docking results of the active compounds in COX-2 active site. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (2025, May 20). ChemSynthesis. Retrieved January 18, 2026, from [Link]
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(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021, September 2). ResearchGate. Retrieved January 18, 2026, from [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, November 5). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. (n.d.). Research Journal of Science and Technology. Retrieved January 18, 2026, from [Link]
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(PDF) A Practical Synthesis of 1,3-Oxazole. (2021, April 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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(PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025, April 16). ResearchGate. Retrieved January 18, 2026, from [Link]
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Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023, September 6). MDPI. Retrieved January 18, 2026, from [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024, December 28). Research Results in Pharmacology. Retrieved January 18, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, characterization, antimicrobial and enzyme inhibitory studies of moxifloxacin with aromatic carboxylic acids. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020, November 24). PubMed. Retrieved January 18, 2026, from [Link]
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Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. (2021, November 26). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar. (n.d.). UTAR Institutional Repository. Retrieved January 18, 2026, from [Link]
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Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps. Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The oxazole ring is a privileged structure in numerous biologically active compounds.[1][2][3] This guide details a reliable synthetic route employing a modified Van Leusen reaction, reacting 4-fluorobenzaldehyde with methyl 2-isocyanoacetate. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, experimental robustness, and safety. We provide step-by-step instructions, from reaction setup to purification and characterization, ensuring reproducibility and high yield.
Introduction and Scientific Background
The 1,3-oxazole moiety is a cornerstone in pharmaceutical development, present in a wide array of molecules exhibiting diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[3] Their ability to engage with biological targets through various non-covalent interactions makes them a prime scaffold for drug discovery.[1] Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate serves as a versatile intermediate, incorporating a fluorinated phenyl group—a common strategy to enhance metabolic stability and binding affinity—and a methyl carboxylate handle for further chemical elaboration.
The synthesis protocol described herein is a variation of the renowned Van Leusen oxazole synthesis.[4][5] The classical Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into 5-substituted oxazoles.[2] Our approach adapts this powerful transformation by substituting TosMIC with methyl 2-isocyanoacetate. This strategic choice allows for the direct installation of the required methyl carboxylate group at the C4 position of the oxazole ring, providing an efficient and convergent route to the target molecule.
Reaction Principle and Mechanism
The reaction proceeds via a base-catalyzed condensation between 4-fluorobenzaldehyde and methyl 2-isocyanoacetate. The mechanism can be understood through the following key steps:
-
Enolate Formation: A base, typically potassium carbonate (K₂CO₃), abstracts the acidic α-proton from methyl 2-isocyanoacetate, creating a nucleophilic isocyano-enolate intermediate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.
-
Cyclization (5-endo-dig): The alkoxide oxygen then undergoes an intramolecular nucleophilic attack on the electrophilic carbon of the isocyanide group. This ring-closing step forms a 5-membered oxazoline intermediate.
-
Aromatization: The oxazoline intermediate subsequently undergoes base-mediated dehydration (elimination of a water molecule) to yield the stable, aromatic oxazole ring, affording the final product.
The electron-withdrawing nature of the fluorine atom on the benzaldehyde can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.[6]
Mechanistic Diagram
Caption: Reaction mechanism for the synthesis of the target oxazole.
Experimental Protocol
This protocol has been optimized for both yield and purity. Adherence to the specified conditions is crucial for successful replication.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 459-57-4 | ≥98% | Sigma-Aldrich |
| Methyl 2-isocyanoacetate | C₄H₅NO₂ | 99.09 | 39686-56-1 | ≥97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% (anhydrous) | Fisher Scientific |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous, ≥99.8% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS Grade | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | Sigma-Aldrich |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh | Sorbent Tech. |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography setup
Step-by-Step Synthesis Procedure
Reaction Setup:
-
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Place the flask under an inert atmosphere (Argon).
-
Add anhydrous methanol (30 mL) to the flask.
-
To this suspension, add 4-fluorobenzaldehyde (1.07 mL, 1.24 g, 10.0 mmol, 1.0 equiv.).
-
Finally, add methyl 2-isocyanoacetate (1.03 mL, 1.09 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirring mixture at room temperature. Caution: Isocyanides are malodorous and toxic. Handle in a well-ventilated fume hood.
Reaction Execution: 6. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. 7. Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting aldehyde spot (visualized under UV light) should diminish and a new, higher Rf product spot should appear.
Work-up and Isolation: 8. Once the reaction is complete, allow the mixture to cool to room temperature. 9. Remove the methanol under reduced pressure using a rotary evaporator. 10. To the resulting residue, add deionized water (30 mL) and dichloromethane (30 mL). 11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL). 12. Combine the organic layers and wash with brine (1 x 20 mL). 13. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product as a solid or oil.
Purification: 14. Purify the crude residue by flash column chromatography on silica gel. 15. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. 16. Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to yield Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a white to off-white solid.
Quantitative Data Summary
| Reactant/Product | MW ( g/mol ) | Amount (mmol) | Amount (g/mL) | Equivalents |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 | 1.24 g (1.07 mL) | 1.0 |
| Methyl 2-isocyanoacetate | 99.09 | 11.0 | 1.09 g (1.03 mL) | 1.1 |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | 1.5 |
| Product | 221.19 | - | Theoretical: 2.21 g | - |
| Expected Yield | 75-85% |
Workflow and Validation
A logical workflow ensures efficiency and safety. The following diagram outlines the process from starting materials to the final, characterized product.
Caption: Step-by-step experimental workflow diagram.
Trustworthiness: Self-Validation and Troubleshooting
A robust protocol includes measures for self-validation and anticipates potential issues.
Safety Precautions:
-
Isocyanides: Methyl 2-isocyanoacetate has a potent, unpleasant odor and is toxic. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a well-ventilated area. Methanol is flammable and toxic.
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing correctly through the condenser.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Wet reagents or solvent. 2. Inactive K₂CO₃ (absorbed moisture). 3. Insufficient temperature. | 1. Use anhydrous solvents and freshly opened aldehydes. 2. Use freshly dried or new anhydrous K₂CO₃. 3. Ensure the reaction mixture is actively refluxing. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Inefficient purification. | 1. Extend reaction time and monitor by TLC until starting material is consumed. 2. Perform extractions carefully; ensure phase separation is clean. 3. Collect smaller fractions during chromatography and analyze by TLC. |
| Impure Product | 1. Side reactions. 2. Co-elution of impurities. | 1. Ensure stoichiometry is correct. 2. Optimize the solvent system for chromatography (e.g., use a shallower gradient). Recrystallization may be an alternative. |
Product Characterization: The identity and purity of the synthesized Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate should be rigorously confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment and structural integrity.
-
¹³C NMR: To verify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺: 222.06).
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of ester, C=N of oxazole).
References
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]4]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]]
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Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]5]
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Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. DOI: 10.1055/s-0028-1087547[7]
-
Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. DOI: 10.3390/molecules25071594[1]
-
Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved from [Link]2]
-
Al-Mawsawi, L. Q., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]3]
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- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Application Note & Protocols: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate for High-Throughput Screening of Novel Kinase Inhibitors
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify modulators of biological targets.[1] The oxazole scaffold is a privileged five-membered heterocyclic ring that is a constituent of numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[2][3] Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a representative member of this class, offering a synthetically tractable backbone for chemical exploration. This document provides a comprehensive guide for utilizing this compound in a high-throughput screening campaign to discover novel inhibitors of a hypothetical serine/threonine kinase, "Kinase X." We detail a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, from initial development and optimization to a full-scale HTS protocol, data analysis, and a rigorous hit validation cascade.
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole nucleus, containing oxygen and nitrogen atoms, can engage with biological targets like enzymes and receptors through various non-covalent interactions.[2] This versatility has made oxazole derivatives a focus of medicinal chemistry. Numerous studies have highlighted their potential as anticancer agents by targeting critical cellular pathways, including signal transduction cascades mediated by protein kinases.[4] For instance, certain substituted oxazoles have been shown to act as potent antitubulin agents, binding to the colchicine site and inducing apoptosis in cancer cells.[5] The frequent appearance of this scaffold in potent modulators of diverse biological targets makes Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and similar analogs valuable components of screening libraries.
This application note establishes a complete framework for screening such compounds against "Kinase X," a representative protein kinase. Protein kinases are a major class of drug targets, and developing robust assays to find their inhibitors is a critical activity in pharmaceutical research.[6]
Compound Profile: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 89204-90-0 | [7] |
| Molecular Formula | C₁₁H₈FNO₃ | [7] |
| Molecular Weight | 221.19 g/mol | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | General chemical knowledge |
| Purity (Typical) | >95% | General chemical knowledge |
Assay Principle: TR-FRET for Kinase Activity
To screen for inhibitors of Kinase X, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous (no-wash) assay format is highly suitable for HTS due to its robustness, low background, and reduced interference from library compounds.[8]
The principle relies on the proximity-dependent transfer of energy from a long-lifetime Terbium (Tb) cryptate donor fluorophore to a fluorescent acceptor (e.g., d2 or XL665).
-
No Kinase Activity: Kinase X, a biotinylated peptide substrate, an anti-phospho-peptide antibody labeled with the acceptor, and an anti-tag antibody (e.g., anti-GST) labeled with the donor are combined. In the absence of phosphorylation, the acceptor-labeled antibody does not bind the substrate. The donor and acceptor remain distant, and upon excitation of the donor, no FRET occurs. A low acceptor signal is measured.
-
Kinase Activity: In the presence of ATP, active Kinase X phosphorylates the biotinylated peptide substrate. This phosphorylated epitope is now recognized by the acceptor-labeled antibody. The donor-labeled antibody binds the tagged kinase, bringing the donor and acceptor into close proximity (<10 nm).
-
FRET Signal: When the Tb donor is excited (typically at 340 nm), it transfers energy to the acceptor, which then emits light at its characteristic wavelength (e.g., 665 nm). This FRET signal is directly proportional to the amount of phosphorylated substrate and thus to kinase activity.
-
Inhibition: A small molecule inhibitor, such as a hit from the screening library, will prevent the phosphorylation of the substrate. This results in a loss of FRET signal, which is the readout for identifying active compounds.
Caption: Principle of the Kinase X TR-FRET inhibition assay.
Assay Development and Optimization
Before initiating an HTS campaign, the assay must be rigorously optimized to ensure it is robust, reproducible, and sensitive enough to identify true inhibitors.[9]
Key Optimization Steps:
-
Reagent Titration: Determine the optimal concentrations of Kinase X, peptide substrate, and anti-phospho-antibody to achieve a maximal signal-to-background (S/B) ratio. This is typically done by cross-titrating reagents in a matrix format.
-
ATP Concentration: The concentration of ATP should be set at or near the Michaelis-Menten constant (Km) for the enzyme. This ensures the assay is sensitive to competitive inhibitors. Perform a kinase titration at various ATP concentrations to determine the Km.
-
Enzyme Kinetics: Confirm that the kinase reaction is linear with respect to time and enzyme concentration. The HTS should be run within the linear phase of the reaction to ensure the signal accurately reflects enzymatic rate.
-
DMSO Tolerance: Library compounds are typically stored in 100% DMSO. The assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1.0%). Test the assay performance across a range of DMSO concentrations to ensure the signal and Z'-factor are not compromised.
-
Assay Robustness (Z'-Factor): The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, no inhibition) and negative (n, full inhibition) controls.
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5 .[11] Perform a pilot screen on several plates containing only positive and negative controls to validate the Z'-factor before screening the full library.
High-Throughput Screening Protocol (1536-Well Format)
This protocol describes a "mix-and-read" procedure for a primary screen of a compound library against Kinase X. All liquid handling steps should be performed using automated dispensers for precision and throughput.[12]
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase X (GST-tagged) in Assay Buffer.
-
Biotinylated Peptide Substrate in Assay Buffer.
-
ATP in Assay Buffer (at 2x final concentration, Km value).
-
TR-FRET Detection Reagents: Anti-GST-Tb (Donor) and Anti-P-Substrate-d2 (Acceptor) in Detection Buffer.
-
Compound Plates: 1536-well plates with Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and other library compounds dissolved in DMSO.
-
Assay Plates: 1536-well, low-volume, white plates.
-
Positive Control: A known inhibitor of a similar kinase or a broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
Protocol:
-
Compound Dispensing: Using an acoustic dispenser, transfer 20 nL of compound solution from the source plates to the assay plates.
-
Columns 1-4: Negative Controls (20 nL DMSO).
-
Columns 5-8: Positive Controls (20 nL Staurosporine).
-
Columns 9-48: Library Compounds.
-
-
Enzyme/Substrate Addition: Add 1 µL of a solution containing both Kinase X and the peptide substrate to all wells.
-
Incubation: Gently centrifuge the plates (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate Reaction: Add 1 µL of the 2x ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Centrifuge the plates and incubate for 60 minutes at room temperature (or the optimized time from kinetics experiments).
-
Stop & Detect: Add 2 µL of the Stop/Detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET antibody pair.
-
Final Incubation: Incubate the plates for at least 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind.
-
Plate Reading: Read the plates on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision® or BMG PHERAstar®).[13] Read at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
Caption: A tiered workflow for hit confirmation and validation.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal reagent concentrations.2. High variability in liquid handling.3. Reagent instability. | 1. Re-optimize enzyme, substrate, and ATP concentrations.2. Service and calibrate automated liquid handlers.3. Prepare fresh reagents; check buffer components and pH. |
| High Plate-to-Plate Variability | 1. Inconsistent incubation times.2. Temperature or humidity fluctuations.3. Reagent degradation during the screen. | 1. Ensure consistent timing between plates using an automation scheduler.2. Monitor and control the screening environment.3. Use freshly thawed reagents for each batch of plates. |
| "Edge Effects" on Plates | 1. Uneven temperature across the plate during incubation.2. Evaporation from wells at the plate edge. | 1. Use incubators with good air circulation; allow plates to equilibrate to room temperature before adding reagents.2. Use lidded plates or plate seals, especially for long incubations. |
| High False Positive Rate | 1. Library contains many PAINS or reactive compounds.2. Assay is sensitive to autofluorescent or colored compounds. | 1. Filter hits against known PAINS substructures computationally.2. Implement counter-screens (e.g., read plates before adding reagents) to flag interfering compounds early. [14] |
Conclusion
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate represents a valuable chemical starting point for drug discovery campaigns. By leveraging the robust and scalable TR-FRET assay technology detailed in this guide, researchers can effectively screen this compound and entire libraries to identify novel kinase inhibitors. The success of any HTS campaign hinges not only on the primary screen but also on a systematic and rigorous hit validation process. The multi-tiered approach described here, incorporating orthogonal assays and counter-screens, provides a reliable pathway to identify high-quality, validated lead compounds for further optimization in drug development programs.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Workshop for High-Throughput Screening and Lead Discovery.
- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- McLoughlin, S. B., & G-protein coupled receptor-Targeted Drug Discovery Group. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2149.
- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- PubMed. (2014). Discovery of Oxazole and Triazole Derivatives as Potent and Selective S1P(1) Agonists Through Pharmacophore-Guided Design.
- ResearchGate. (n.d.). Basic Considerations in Designing High-Throughput Screening Assays.
- Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
- Wikipedia. (n.d.). High-throughput screening.
- PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- PubMed. (2009). Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1.
- Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation.
- PubMed Central. (n.d.). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors.
- National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
- Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation.
- YouTube. (2025). Module 4 | Troubleshooting and Common Issues.
- PubMed Central. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.
- ResearchGate. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
- YouTube. (2021). Basic Troubleshooting Techniques and Common Issues.
- MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
- Sigma-Aldrich. (n.d.). Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate.
- ChemicalBook. (2023). Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
- CymitQuimica. (n.d.). Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
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- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Characterization of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a Kinase Inhibitor
Introduction: The Oxazole Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3][4][5] The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a "privileged" scaffold in medicinal chemistry.[6][7][8][9] Its versatile chemical properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for the design of potent and selective kinase inhibitors.[10] Oxazole derivatives have shown promise in targeting a range of kinases implicated in oncogenic signaling pathways.[7][11][12]
This document provides a comprehensive guide to the characterization of a representative oxazole-based kinase inhibitor, Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. While specific biological data for this exact molecule is not extensively published, the methodologies described herein are broadly applicable for the preclinical evaluation of novel kinase inhibitors of this class. We will detail protocols for determining its inhibitory potency in both biochemical and cellular contexts, offering insights into experimental design, data interpretation, and troubleshooting.
Physicochemical Properties and Compound Handling
The physicochemical properties of a kinase inhibitor, such as solubility and stability, are critical for obtaining reliable and reproducible data. Oxazole derivatives can sometimes exhibit poor aqueous solubility, which can impact their performance in assays.[13]
Protocol 1: Preparation of Stock Solutions
-
Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for kinase inhibitors, but it is important to note that high concentrations can be toxic to cells.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: For each experiment, prepare fresh dilutions of the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects kinase activity or cell viability (typically ≤ 0.5%).
Biochemical Kinase Inhibition Assay: Determining IC50
The first step in characterizing a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) in a cell-free system.[14] This provides a quantitative measure of the compound's potency against a purified kinase. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[14][15] The following protocol describes a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[16]
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
Objective: To determine the IC50 value of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate against a target kinase.
Materials:
-
Purified, active recombinant kinase of interest
-
Specific kinase substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation:
-
Create a serial dilution of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended to generate a comprehensive dose-response curve.[16]
-
Prepare a "no inhibitor" control containing only DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its substrate in the kinase assay buffer. The optimal concentrations of each should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[17][18]
-
Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[16]
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase, produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.[16]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Cell-Based Kinase Inhibition Assay: Assessing Cellular Potency
While biochemical assays are crucial for determining direct inhibitory potency, they do not fully recapitulate the complex cellular environment.[19] Factors such as cell permeability, off-target effects, and competition with high intracellular ATP concentrations can lead to discrepancies between biochemical and cellular activity.[20] Therefore, it is essential to validate the inhibitor's activity in a cell-based assay.[21][22]
A cellular phosphorylation assay measures the inhibitor's ability to block the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[19][23]
Protocol 3: Cellular Phosphorylation Assay (Western Blot-Based)
Objective: To assess the ability of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate to inhibit the phosphorylation of a target kinase's substrate in a cellular context.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium.
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the substrate (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (and a vehicle control) for a predetermined amount of time (e.g., 2-24 hours). The optimal treatment time should be determined empirically.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.
-
Caption: A generic kinase signaling cascade targeted by an inhibitor.
Data Presentation and Interpretation
For clarity and easy comparison, all quantitative data should be summarized in tables.
Table 1: Inhibitory Activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Kinase A | 25 | 250 |
| Kinase B | 500 | >10,000 |
| Kinase C | >10,000 | >10,000 |
Interpreting Discrepancies: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays.[20] This can be due to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in lower intracellular concentrations.
-
ATP Competition: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors.
-
Protein Binding: The compound may bind to plasma proteins in the culture medium or intracellular proteins, reducing its free concentration.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.[20]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Kinase Inhibitor Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biochemical assay | Inaccurate pipetting; Reagent instability; Suboptimal enzyme/substrate concentrations. | Use calibrated pipettes; Prepare fresh reagents; Optimize assay conditions (enzyme, substrate, and ATP concentrations) to ensure the reaction is in the linear range.[17] |
| Inhibitor shows high potency in biochemical but not cellular assays | Poor cell permeability; High protein binding; Compound efflux; Compound degradation. | Assess cell permeability (e.g., using a PAMPA assay); Reduce serum concentration in the cell culture medium; Use a different cell line; Evaluate compound stability in culture medium.[20] |
| No inhibition observed in either assay | Compound is inactive against the target; Compound has degraded; Incorrect assay setup. | Confirm compound identity and purity; Prepare fresh stock solutions; Use a known inhibitor as a positive control; Verify the activity of the kinase and the integrity of the reagents.[20] |
| Inconsistent Western blot results | Uneven protein loading; Poor antibody quality; Suboptimal transfer. | Perform accurate protein quantification (BCA assay); Validate primary antibodies; Use a loading control (e.g., total protein or a housekeeping protein); Optimize transfer conditions.[20] |
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of novel oxazole-based kinase inhibitors, using Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a representative example. By systematically evaluating both the biochemical potency and cellular efficacy, researchers can gain crucial insights into the therapeutic potential of new chemical entities. A thorough understanding of the potential discrepancies between in vitro and cellular data is essential for guiding lead optimization efforts in the drug discovery pipeline.
References
- Bridges, A. J. (2001). Chemical inhibitors of protein kinases. Chemical reviews, 101(8), 2541-2572.
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309-315.
- Dance, M., Montmayeur, J. P., & Coop, A. (2008). The post-genomic era: a brave new world for G protein-coupled receptors. Current pharmaceutical design, 14(28), 2938-2945.
- Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105.
- Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PloS one, 11(9), e0161748.
- Vasta, J. D., Robers, M. B., Machleidt, T., Zimmerman, K., Eggers, C. T., Kirkland, T. A., & Wood, K. V. (2018). A luminescent ATP- and substrate-competitive kinase binding assay. Cell chemical biology, 25(1), 101-112.
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Singh, P., & Kaur, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1864.
- Joshi, S., & Singh, P. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Singh, P., & Kaur, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
- Reaction Biology. (2024, August 13).
- Knippschild, U., Krüger, M., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8765.
- Reaction Biology. (2022, May 11).
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Brognard, J., & Hunter, T. (2011). Protein kinase signaling networks in cancer. Current opinion in genetics & development, 21(1), 4-11.
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Singh, P., & Kaur, M. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI.
- Joshi, S., & Singh, P. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Bentham Science Publishers. (2025, January 20).
- Sharma, S., & Kumar, A. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
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Application Notes and Protocols for the Investigation of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Novel Oxazole Derivative for Oncological Research
The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This document provides a comprehensive guide for the initial investigation of a novel compound, Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, in cancer cell lines. While direct biological data for this specific molecule is not yet extensively published, its structural similarity to other biologically active oxazoles suggests its potential as a subject for anticancer research.
This application note is designed for researchers, scientists, and drug development professionals. It outlines a proposed mechanism of action and provides detailed, field-proven protocols for a systematic evaluation of the compound's cytotoxic and apoptotic effects. The experimental workflow is designed to be a self-validating system, enabling robust and reproducible data generation.
Proposed Mechanism of Action and Investigational Workflow
Based on the known anticancer activities of other small molecule inhibitors, it is hypothesized that Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate may exert its effects by targeting key signaling pathways involved in cell proliferation and survival. One such critical pathway, frequently dysregulated in cancers like melanoma, is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the RAS-RAF-MEK-ERK pathway.[1][2] Activating mutations in the BRAF gene are found in approximately 50% of melanomas, leading to constitutive activation of this pathway and uncontrolled cell growth.[3][4]
Therefore, a primary hypothesis for the mechanism of action of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is the inhibition of the BRAF/MEK signaling pathway. This application note outlines the necessary experiments to test this hypothesis, starting with broad cytotoxicity screening and progressing to more specific assays for apoptosis and cell cycle arrest.
Caption: Figure 1: Proposed inhibitory action of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate on the BRAF/MEK signaling pathway.
The following experimental workflow provides a systematic approach to characterizing the anticancer properties of this novel compound.
Caption: Figure 2: A systematic workflow for the in vitro evaluation of the anticancer effects of the compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Cancer cell lines (e.g., A375 - BRAF mutant melanoma, SK-MEL-28 - BRAF mutant melanoma, and a wild-type BRAF cell line for comparison)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[6]
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
| Cell Line | BRAF Status | IC50 (µM) at 48h |
| A375 | Mutant | Experimental Value |
| SK-MEL-28 | Mutant | Experimental Value |
| Wild-Type Line | Wild-Type | Experimental Value |
Apoptosis Detection by Annexin V/PI Staining
This assay quantifies the number of cells undergoing apoptosis following treatment with the compound. Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[10]
Materials:
-
Cancer cell lines
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the treated samples to the control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of the compound on cell cycle progression. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Materials:
-
Cancer cell lines
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be displayed as a histogram.
-
Data Analysis:
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
Conclusion and Future Directions
This application note provides a foundational framework for the initial in vitro characterization of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a potential anticancer agent. The successful execution of these protocols will provide valuable data on the compound's cytotoxicity, its ability to induce apoptosis, and its effects on the cell cycle.
Should the initial findings be promising, further investigations are warranted to elucidate the precise mechanism of action. These could include:
-
Western Blot Analysis: To probe for changes in the phosphorylation status of key proteins in the BRAF/MEK/ERK pathway (e.g., p-MEK, p-ERK) upon compound treatment.
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.
By following this structured approach, researchers can systematically evaluate the potential of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a novel therapeutic candidate in oncology.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Retrieved from [Link]
- Thirumala, V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research.
- Welsh, S. J., et al. (2016). MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors.
-
American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. Retrieved from [Link]
- Chen, G., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(18), e1927.
-
Melanoma Research Alliance. (2023). The Role of Targeted Therapy in Treating Advanced Melanoma. Retrieved from [Link]
-
News-Medical.Net. (2019). MEK Inhibitor Mechanism of Action, Side Effects, and Uses. Retrieved from [Link]
- Luke, J. J., et al. (2020).
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
- Sharma, A., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244190.
- Spagnolo, F., et al. (2020). Current State of Target Treatment in BRAF Mutated Melanoma. Frontiers in Molecular Biosciences, 7, 13.
-
Targeted Oncology. (2013). MEK Inhibitors for the Treatment of Melanoma. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
- Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Development of Antitubulin Agents Using Oxazole Scaffolds: Application Notes and Protocols
Introduction: The Strategic Integration of the Oxazole Scaffold in Tubulin Inhibition
The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile interactions with biological targets.[1][2] Its incorporation into small molecules has led to a wide array of pharmacological activities, with a particularly significant impact in the development of novel anticancer agents.[1][3][4][5] A key mechanism through which many oxazole-containing compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][3]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[6] The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer therapy.[6] Antitubulin agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids). Oxazole-based inhibitors predominantly fall into the latter category, binding to tubulin and preventing its polymerization into microtubules, which ultimately leads to cell cycle arrest and apoptosis.[1][3][7]
The appeal of the oxazole scaffold in this context lies in its synthetic tractability and the ability to readily modify its structure to optimize potency, selectivity, and pharmacokinetic properties.[8][9] This guide provides a comprehensive overview of the key considerations and experimental protocols for the discovery and characterization of novel oxazole-based antitubulin agents, intended for researchers, scientists, and drug development professionals.
I. The Drug Discovery Workflow: A Roadmap to Novel Oxazole-Based Antitubulin Agents
The development of new antitubulin agents is a multi-step process that begins with the synthesis of a library of candidate compounds and progresses through a series of in vitro and cell-based assays to identify promising leads for further preclinical development.
Caption: A generalized workflow for the discovery of oxazole-based antitubulin agents.
II. Synthesis of Oxazole Scaffolds: Building the Foundation
A variety of synthetic methodologies exist for the construction of the oxazole ring, providing chemists with the flexibility to introduce diverse substituents and explore a broad chemical space.[10][11][12][13] One of the most widely employed and versatile methods is the van Leusen oxazole synthesis.[14][15]
The van Leusen Oxazole Synthesis: A Robust Approach
The van Leusen reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole.[14] This method is valued for its operational simplicity, mild reaction conditions, and the commercial availability of the starting materials.[14]
Caption: A simplified representation of the van Leusen oxazole synthesis.
III. In Vitro Cytotoxicity Assays: The First Line of Screening
The initial step in evaluating a library of newly synthesized oxazole compounds is to assess their general cytotoxicity against a panel of cancer cell lines.[16] This provides a preliminary indication of their anticancer potential and helps to prioritize compounds for further investigation. Two commonly used colorimetric assays for this purpose are the MTT and SRB assays.[17][18][19]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell viability based on the metabolic activity of the cells.[18][20] In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[18][19][20]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric method that measures cell number by staining total cellular protein with the sulforhodamine B dye.[18][21]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compounds
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water and allow them to air dry.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
| Assay | Principle | Advantages | Considerations |
| MTT | Measures metabolic activity | High sensitivity | Can be affected by compounds that alter mitochondrial respiration |
| SRB | Measures total protein content | Less interference from compounds, stable endpoint | Can be less sensitive for non-adherent cells |
IV. Mechanism of Action: Elucidating the Interaction with Tubulin
Once a series of oxazole derivatives demonstrates significant cytotoxicity, the next crucial step is to determine if their mechanism of action involves the direct inhibition of tubulin polymerization. This is typically assessed through a combination of in vitro biochemical assays and cell-based imaging techniques.
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[6][22][23] The polymerization process is monitored by the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[6][22]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the pre-warmed (37°C) 96-well plate. Include vehicle, positive, and negative controls.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 60 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[6] Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase compared to the vehicle control.[6] Calculate the IC50 for tubulin polymerization inhibition.
Caption: A schematic of the in vitro tubulin polymerization assay workflow.
Protocol 4: Immunofluorescence Imaging of Cellular Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative information on the effects of the test compounds.[24][25][26] Cells treated with microtubule-destabilizing agents will exhibit a diffuse tubulin staining pattern, in contrast to the well-defined filamentous network seen in untreated cells.[27]
Materials:
-
Cells grown on glass coverslips
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat with test compounds for a specified time.
-
Fixation: Fix the cells with an appropriate fixative.
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against tubulin.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
| Parameter | Untreated Cells | Cells Treated with Oxazole-based Inhibitor |
| Microtubule Network | Well-defined, filamentous network extending throughout the cytoplasm | Disrupted, diffuse tubulin staining, loss of filamentous structures |
| Cell Morphology | Normal, spread morphology | Often rounded-up, indicative of cytoskeletal disruption |
V. Structure-Activity Relationship (SAR) Studies: Refining the Scaffold
SAR studies are a critical component of the lead optimization process, aiming to identify the key structural features of the oxazole scaffold that are responsible for its antitubulin activity.[2] By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can design more potent and selective inhibitors.
For instance, studies on 1,3-oxazole sulfonamides have shown that the nature of the substituent on the sulfonamide nitrogen can significantly impact the compound's potency.[28] Halogenated aniline derivatives, for example, have been found to be particularly active.[28]
VI. Advanced Cellular Assays and Future Directions
For promising lead compounds, further characterization using more advanced cellular assays is warranted. These can include:
-
High-Content Screening (HCS) Assays: These automated microscopy-based assays can provide quantitative data on various cellular parameters, including microtubule integrity, cell cycle progression, and apoptosis, in a high-throughput manner.[23][27]
-
Cell Cycle Analysis: Flow cytometry can be used to determine the specific phase of the cell cycle in which the cells are arrested, which is typically the G2/M phase for antitubulin agents.[7]
-
In Vivo Efficacy Studies: The most promising compounds should be evaluated in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.[7]
Conclusion
The oxazole scaffold represents a highly promising platform for the development of novel antitubulin agents. Its synthetic accessibility and the potential for extensive structural modifications provide a rich opportunity for the discovery of new anticancer therapeutics. The systematic application of the in vitro and cell-based assays outlined in this guide will enable researchers to effectively screen compound libraries, elucidate mechanisms of action, and guide the rational design of the next generation of oxazole-based microtubule inhibitors.
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
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Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. National Center for Biotechnology Information. [Link]
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A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. PubMed. [Link]
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Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. The Royal Society of Chemistry. [Link]
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Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Center for Biotechnology Information. [Link]
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Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS UniPA. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
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Imaging Microtubules in vitro at High Resolution while Preserving their Structure. Bio-protocol. [Link]
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A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information. [Link]
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Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. PubMed. [Link]
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Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery. ResearchGate. [Link]
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A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. [Link]
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A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PubMed Central. [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
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The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers. National Center for Biotechnology Information. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
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Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
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Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. ResearchGate. [Link]
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Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. PubMed Central. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. [Link]
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Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. MDPI. [Link]
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EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. The Royal Society of Chemistry. [Link]
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STED Microscopy for Visualizing Acting and Microtubule Cytoskeleton. JoVE. [Link]
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Immunolabeling to Analyze Microtubules in Embryo. YouTube. [Link]
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Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]
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A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro. Nature. [Link]
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Oxazole-Based Molecules: Recent Advances on Biological Activities. Bentham Science. [Link]
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Recent advance in oxazole-based medicinal chemistry. PubMed. [Link]
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A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
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Application Notes and Protocols: A Framework for Developing and Validating Assays for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate Activity
Introduction
The discovery and development of novel small molecule therapeutics is a cornerstone of modern medicine. Within this landscape, oxazole derivatives have emerged as a privileged scaffold, present in a multitude of biologically active compounds. Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is one such molecule of interest. While its specific biological target is yet to be fully elucidated, its structural motifs suggest potential interactions with key regulatory proteins, such as protein kinases. The dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer, making them a primary focus for drug discovery efforts.[1]
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to develop and validate a suite of assays to characterize the activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, with a strategic focus on its potential as a protein kinase inhibitor. This document will guide the user from initial biochemical screening to more complex cell-based functional and target engagement assays, ensuring scientific integrity and providing a robust framework for decision-making in a drug discovery pipeline.[2]
Part 1: Foundational Biochemical Assay Development
The initial step in characterizing a potential inhibitor is to establish a reliable and sensitive biochemical assay.[3] This allows for the direct measurement of the compound's effect on the enzymatic activity of a purified kinase in a controlled, in vitro environment.
The Rationale for a Luminescence-Based Kinase Assay
For primary high-throughput screening (HTS), luminescence-based assays are often preferred due to their high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds.[4] Assays like Promega's ADP-Glo™ Kinase Assay are particularly advantageous as they measure the production of ADP, a universal product of kinase reactions.[5] The amount of ADP generated is directly proportional to kinase activity, providing a robust readout for inhibition.[4]
Experimental Workflow for a Primary Biochemical Screen
The following workflow outlines the key stages in developing a primary biochemical screen for a putative kinase inhibitor.
Caption: Workflow for biochemical assay development.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest (e.g., MAP4K4)[5]
-
Substrate peptide (optimized for the kinase)
-
ATP
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as recommended by the enzyme supplier.
-
Determine the optimal kinase and substrate concentrations through titration experiments.[5] The ATP concentration should be at or near its Km value for the kinase to sensitively detect ATP-competitive inhibitors.[6]
-
Prepare a 10-point serial dilution of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in DMSO. Then, create a 4x working solution by diluting the DMSO stock in the kinase reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4x compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2x kinase/substrate mixture to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP by adding 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Interpretation
| Parameter | Description | Calculation/Interpretation |
| Z' Factor | A statistical measure of assay quality, indicating the separation between positive and negative controls. | Calculated using the means and standard deviations of high and low controls. A Z' > 0.5 is considered excellent for HTS.[7] |
| IC50 Value | The concentration of an inhibitor that reduces enzyme activity by 50%. | Determined by fitting the dose-response data to a four-parameter logistic equation.[8] |
| Ki Value | The inhibition constant, representing the affinity of the inhibitor for the enzyme. | Can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is known.[7] |
Part 2: Elucidating Cellular Activity
A compound that demonstrates biochemical potency must also be effective within the complex environment of a living cell.[2] Cell-based assays are crucial for confirming on-target activity, assessing downstream functional consequences, and evaluating cellular permeability and toxicity.
Cellular Target Engagement
To confirm that Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate interacts with its intended kinase target in live cells, a target engagement assay is essential. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose. It quantitatively measures the binding of a compound to a specific kinase-NanoLuc® luciferase fusion protein in living cells.[9]
Downstream Signaling and Functional Outcomes
Inhibition of a kinase should lead to a measurable change in downstream signaling pathways and cellular phenotypes.
-
Phosphorylation Assays: These assays measure the phosphorylation status of a known substrate of the target kinase. A decrease in substrate phosphorylation upon treatment with the compound provides evidence of target inhibition.[10]
-
Cell Proliferation/Viability Assays: Many kinases are involved in cell proliferation and survival pathways. Assays such as the MTT or XTT assay can determine if the compound has a cytostatic or cytotoxic effect.[11]
Experimental Workflow for Cell-Based Assays
This workflow illustrates the progression from confirming target binding to assessing the functional consequences of kinase inhibition in a cellular context.
Sources
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Application Notes & Protocols: Derivatization of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the Oxazole Scaffold in Medicinal Chemistry
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in numerous clinically approved drugs stems from its unique physicochemical properties. The oxazole moiety can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets like enzymes and receptors.[2][4] This versatility makes it a privileged scaffold in drug discovery, appearing in agents with a wide array of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[4][5][6]
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate serves as a highly valuable starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. SAR explores the relationship between the chemical structure of a molecule and its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates.[1] This particular scaffold offers three primary, chemically distinct points for diversification, allowing for a systematic exploration of the chemical space around the core structure. The strategic introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this a desirable feature in many drug candidates.
This document provides a detailed guide for the derivatization of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, outlining robust protocols and the underlying chemical principles to empower researchers in their drug discovery endeavors.
Strategic Derivatization Points for SAR Exploration
The structure of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate presents three key handles for chemical modification to probe the SAR of a given biological target. A systematic modification of these positions allows for the fine-tuning of properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
A. The C4-Ester: A Gateway to Amide Libraries
The methyl ester at the C4 position is the most readily accessible point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for the synthesis of a diverse array of amides. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[7] This transformation allows for the introduction of a wide range of substituents, enabling the exploration of various interactions with the biological target.
B. The C5-Phenyl Ring: Modulating Lipophilicity and π-Interactions
The 4-fluorophenyl group at the C5 position plays a crucial role in defining the lipophilicity and potential for aromatic interactions (e.g., π-π stacking or cation-π interactions) with the target protein. While direct modification of this ring can be challenging, advanced cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, could be employed on analogous precursors (e.g., a bromo- or boronic acid-substituted phenyl ring) to introduce diverse aryl or heteroaryl groups.
C. The C2-Position: Exploring Additional Vector Space
While the starting material is unsubstituted at the C2 position, this site offers a potential vector for growth. Functionalization at this position, often achieved through deprotonation with a strong base followed by reaction with an electrophile, can allow for the introduction of new substituents that can probe previously unexplored regions of the target's binding pocket.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the key derivatization strategies. These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the synthesized compounds.
Protocol 1: Hydrolysis of the C4-Methyl Ester
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a critical intermediate for subsequent amidation reactions.
Rationale: The hydrolysis of the ester is a fundamental transformation that converts a relatively unreactive group into a highly versatile carboxylic acid. This allows for the subsequent formation of amides, esters, and other derivatives. Basic hydrolysis using a hydroxide source like lithium hydroxide or sodium hydroxide is a common and effective method. The choice of solvent and temperature is crucial to ensure complete reaction and minimize potential side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to a pH of ~2-3 with a dilute acid (e.g., 1N HCl). The carboxylic acid product will typically precipitate out of solution.
-
Purification and Characterization: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The purity of the resulting 5-(4-fluorophenyl)oxazole-4-carboxylic acid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amidation of 5-(4-fluorophenyl)oxazole-4-carboxylic acid
This protocol outlines the coupling of the carboxylic acid intermediate with a diverse range of primary and secondary amines to generate an amide library.
Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature.[8] Therefore, a coupling agent is required to activate the carboxylic acid. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose.[8] The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is necessary to neutralize the ammonium salt formed and to facilitate the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(4-fluorophenyl)oxazole-4-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq).
-
Activation and Coupling: Add the coupling reagent (e.g., HATU, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified by flash column chromatography on silica gel or by preparative HPLC. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Data Presentation and Visualization
The systematic derivatization of the core scaffold can be visualized to guide the SAR exploration.
Derivatization Strategy Overview
Caption: Overall strategy for derivatizing the core scaffold.
Experimental Workflow for Amide Synthesis
Caption: Step-by-step workflow for amide library synthesis.
Table of Representative Amide Derivatives
| R¹ | R² | Amine Source | Expected Physicochemical Changes |
| H | Benzyl | Benzylamine | Increased lipophilicity, potential for π-π interactions |
| H | 4-Methoxybenzyl | 4-Methoxybenzylamine | Increased polarity, potential H-bond acceptor |
| H | Cyclohexyl | Cyclohexylamine | Increased steric bulk and lipophilicity |
| Methyl | Methyl | Dimethylamine | Reduced H-bond donor capacity |
| -(CH₂)₄- | Piperidine | Increased basicity and polarity | |
| -(CH₂)₂O(CH₂)₂- | Morpholine | Increased polarity and H-bond acceptor capacity |
Trustworthiness and Self-Validation
The reliability of any SAR study hinges on the integrity of the synthesized compounds. The protocols outlined above incorporate self-validating steps to ensure the identity and purity of each derivative.
-
In-process Controls: The use of TLC and LC-MS for reaction monitoring provides real-time checks on the conversion of starting materials and the formation of products, allowing for adjustments in reaction conditions if necessary.
-
Rigorous Purification: Purification by column chromatography or preparative HPLC is essential to remove unreacted starting materials, reagents, and byproducts.
-
Unambiguous Characterization: The structural identity of each final compound must be confirmed by a suite of analytical techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, while high-resolution mass spectrometry confirms the elemental composition.
-
Purity Assessment: The final purity of each compound should be determined using analytical HPLC, with a purity of >95% being the standard for compounds intended for biological screening.
By adhering to these principles, researchers can have high confidence in the quality of their compound library, leading to more reliable and interpretable SAR data.
Conclusion
The derivatization of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate offers a powerful and systematic approach to SAR studies. The protocols and strategies detailed in this application note provide a robust framework for the synthesis and characterization of diverse libraries of oxazole-based compounds. By understanding the chemical logic behind each derivatization point and employing rigorous analytical techniques for validation, researchers can effectively navigate the chemical space around this privileged scaffold to uncover novel therapeutic agents.
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10:1, 218-239. Available at: [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
-
PubMed. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-666. Available at: [Link]
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PubMed. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-1450. Available at: [Link]
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PubMed. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]
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Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Available at: [Link]
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RSC Publishing. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. Available at: [Link]
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PMC - NIH. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available at: [Link]
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MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
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PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available at: [Link]
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ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Available at: [Link]
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Application Notes & Protocols for Assessing the Cytotoxicity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Cytotoxicity Profiling
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate belongs to the oxazole derivative class of heterocyclic compounds. This class is of significant interest in medicinal chemistry and drug discovery due to the broad-spectrum pharmacological activities of its members, including potent anticancer properties.[1] Published research indicates that various oxazole derivatives can induce cancer cell death by targeting multiple pathways, such as inhibiting tubulin protein formation to trigger apoptosis or interfering with critical signaling molecules like STAT3.[2][3][4]
Given this background, a primary and essential step in evaluating any novel oxazole compound is to determine its cytotoxic potential. Cytotoxicity profiling provides foundational data on the dose-dependent effects of a compound on cell viability and helps elucidate the primary mechanism of cell death. This application note provides a comprehensive guide for researchers to conduct a multi-assay strategy to robustly characterize the cytotoxic effects of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, ensuring data integrity and mechanistic insight.
Part 1: Foundational Viability Assessment - The MTT Assay
The MTT assay is the cornerstone of cytotoxicity testing, providing a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle of the MTT Assay
The assay's mechanism is predicated on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[6][7] The quantity of formazan produced is directly proportional to the number of viable cells.[6] These crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically.
Caption: Principle of the MTT colorimetric assay.
Detailed Protocol: MTT Assay
A. Materials & Reagents
-
Cell Line: Select a cell line relevant to the research context. For general anticancer screening, human cancer cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) are common choices.[8] For this protocol, we will use A549 cells as an example.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL.[7][9] Filter-sterilize through a 0.2 µm filter and store in a light-protected container at 4°C for frequent use or -20°C for long-term storage.[7][9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS.
-
Test Compound: Prepare a 10 mM stock solution of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in cell culture-grade DMSO.
B. Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
C. Step-by-Step Procedure
-
Cell Seeding: Trypsinize exponentially growing A549 cells, count them, and prepare a suspension. Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.[10] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation & Treatment: Prepare a series of dilutions of the Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate stock solution in complete culture medium. A typical final concentration range for screening is 0.1, 1, 10, 25, 50, and 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium containing MTT (diluted from the stock to a final concentration of 0.5 mg/mL) to each well.[6]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
D. Data Analysis and IC₅₀ Determination
-
Calculate Percent Viability:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Normalize the data to the untreated control wells.
-
Percent Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀: The IC₅₀ (Inhibitory Concentration 50) is the concentration of the compound that reduces cell viability by 50%.[11]
-
Plot Percent Viability against the log₁₀ of the compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve.[11][12]
-
The IC₅₀ value is the concentration corresponding to 50% on the y-axis of the fitted curve.[11] This can be calculated using software like GraphPad Prism or specific Excel add-ins.[11][13]
-
| Concentration (µM) | Mean Absorbance (570nm) | Std. Dev. | % Viability |
| 0 (Control) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.103 | 0.061 | 88.0% |
| 10 | 0.852 | 0.053 | 67.9% |
| 25 | 0.615 | 0.049 | 49.0% |
| 50 | 0.344 | 0.031 | 27.4% |
| 100 | 0.158 | 0.022 | 12.6% |
| Table 1: Example MTT assay data for A549 cells treated for 48 hours. |
Part 2: Corroborative Cytotoxicity Assessment - LDH Release Assay
To validate the MTT results and distinguish between cytostatic effects and cell death involving membrane rupture, the Lactate Dehydrogenase (LDH) release assay is an excellent complementary method.
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in all cell types.[14] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[15][16] The assay quantifies the amount of released LDH by measuring its enzymatic activity through a coupled reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH.[14][15] The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured colorimetrically.[17] The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.
Caption: Principle of the LDH release cytotoxicity assay.
Detailed Protocol: LDH Assay
A. Experimental Setup
-
The cell seeding and compound treatment steps are identical to the MTT assay (Part 1, C, steps 1-4). It is highly recommended to run this assay in parallel with the MTT assay using identically treated plates.
-
Controls are critical:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a provided Lysis Buffer (or 1% Triton X-100) 30 minutes before the assay endpoint.[17] This represents 100% cytotoxicity.
-
Background: Medium only.
-
B. Step-by-Step Procedure
-
After the compound incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.
-
Prepare the LDH Reaction Mix according to the manufacturer’s instructions (typically involves mixing a substrate and a dye solution).
-
Add 50 µL of the LDH Reaction Mix to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
C. Data Analysis
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
| Concentration (µM) | Mean Absorbance (490nm) | Std. Dev. | % Cytotoxicity |
| 0 (Spontaneous) | 0.152 | 0.011 | 0.0% |
| 10 | 0.288 | 0.021 | 15.3% |
| 25 | 0.491 | 0.035 | 38.2% |
| 50 | 0.876 | 0.062 | 81.4% |
| 100 | 1.023 | 0.078 | 98.0% |
| Max Release | 1.045 | 0.081 | 100.0% |
| Table 2: Example LDH assay data for A549 cells treated for 48 hours. |
Part 3: Mechanistic Insight - Caspase-3/7 Apoptosis Assay
If cytotoxicity is observed, the next logical step is to determine if it occurs via apoptosis (programmed cell death). The activation of effector caspases, particularly Caspase-3 and Caspase-7, is a central event in the apoptotic cascade.[18]
Principle of the Caspase-Glo® 3/7 Assay
This assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[19] Upon cleavage, a substrate for luciferase (aminoluciferin) is released. The luciferase enzyme then generates a stable, "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3 and Caspase-7 in the sample.[19][20] The reagent is formulated to lyse the cells, making it a simple "add-mix-measure" protocol.[20]
Detailed Protocol: Caspase-Glo® 3/7 Assay
A. Experimental Setup
-
Use an opaque-walled, 96-well plate suitable for luminescence measurements to prevent well-to-well crosstalk.
-
Cell seeding and compound treatment are performed as previously described. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.
B. Step-by-Step Procedure
-
After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.[20][21] Allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells and medium.[20]
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
C. Data Analysis
-
Subtract the average luminescence from the background wells (medium + reagent).
-
Express the data as Fold Change in Caspase-3/7 activity compared to the untreated control.
-
Fold Change = Luminescence of Treated Sample / Luminescence of Untreated Control
-
Caption: Simplified workflow of Caspase-3/7 activation and detection.
Integrated Data Interpretation
By combining the data from these three assays, a more complete picture of the compound's cytotoxic profile emerges.
| Assay | Metric | Interpretation |
| MTT | ↓ % Viability | Indicates a reduction in metabolic activity, suggesting either cell death or growth inhibition (cytostatic effect). |
| LDH | ↑ % Cytotoxicity | Indicates loss of membrane integrity, pointing towards necrotic or late apoptotic cell death. |
| Caspase-3/7 | ↑ Fold Change | Indicates activation of the apoptotic pathway. |
Example Scenarios:
-
Scenario 1: Apoptosis-Mediated Cytotoxicity: A dose-dependent decrease in MTT viability is observed, accompanied by a strong, dose-dependent increase in Caspase-3/7 activity. The LDH release is minimal at lower concentrations but may increase at higher concentrations or later time points as cells enter secondary necrosis.
-
Scenario 2: Necrosis-Mediated Cytotoxicity: A dose-dependent decrease in MTT viability correlates strongly with a dose-dependent increase in LDH release. Caspase-3/7 activity remains low.
-
Scenario 3: Cytostatic Effect: MTT viability decreases, but there is no significant increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting cell proliferation without directly killing the cells.
Conclusion
This application note provides a robust, multi-faceted framework for assessing the cytotoxicity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. By systematically employing assays that probe cell metabolism (MTT), membrane integrity (LDH), and apoptotic pathways (Caspase-3/7), researchers can confidently determine the compound's IC₅₀ value, understand its primary mode of action, and make informed decisions for further drug development. This integrated approach ensures that the resulting data is not only quantitative but also mechanistically insightful, fulfilling the rigorous demands of modern pharmacology and toxicology.
References
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. Available at: [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
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Highlight report: Cell type selection for toxicity testing. PMC - NIH. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Available at: [Link]
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What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Available at: [Link]
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Caspase 3/7 Activity. (2025). Protocols.io. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Available at: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014). ResearchGate. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Available at: [Link]
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Apoptosis – what assay should I use?. (2025). BMG Labtech. Available at: [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Available at: [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. Available at: [Link]
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Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Available at: [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]
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How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. Available at: [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE. Available at: [Link]
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Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Available at: [Link]
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Standard Operating Procedures (SOPs) and Good laboratory Practices (GLPs) for Cell Culture Facilities. (2014). ResearchGate. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available at: [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to In Vivo Efficacy Testing of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Executive Summary & Scientific Rationale
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2][3]. This document provides a comprehensive guide for designing and executing a robust in vivo efficacy study for a novel compound, Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (herein referred to as MFOC).
Due to the limited public data on MFOC's specific mechanism of action, this guide is built upon a scientifically reasoned hypothesis: MFOC acts as an inhibitor of the NLRP3 inflammasome . This hypothesis is grounded in the established anti-inflammatory potential of related oxazole structures and the high therapeutic relevance of the NLRP3 pathway in a multitude of inflammatory diseases[4][5][6]. The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response and a form of cell death known as pyroptosis[4][7][8].
This application note details a complete workflow, from hypothesis to execution, using the lipopolysaccharide (LPS)-induced systemic inflammation model in mice—a gold-standard for evaluating acute anti-inflammatory drug candidates[9][10][11]. The protocols herein are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action: NLRP3 Inflammasome Inhibition
The central hypothesis is that MFOC directly or indirectly inhibits the assembly or activation of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1[7][8]. Upon activation, it cleaves pro-caspase-1 into its active form, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Below is a diagram illustrating the hypothesized point of intervention for MFOC within the NLRP3 signaling pathway.
Caption: Hypothesized MFOC intervention in the NLRP3 inflammasome pathway.
In Vivo Experimental Design: LPS-Induced Systemic Inflammation
This model is selected for its high reproducibility and robust induction of NLRP3-dependent cytokines.[11][12] An intraperitoneal (i.p.) injection of bacterial lipopolysaccharide (LPS) mimics the systemic inflammatory response to Gram-negative bacterial infection.
Animal Model and Ethical Compliance
-
Species/Strain: C57BL/6 mice (male, 8-10 weeks old).
-
Rationale: C57BL/6 is a common inbred strain with a well-characterized immune response to LPS. Using a single sex (male) initially reduces variability associated with hormonal cycles.
-
-
Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Ethical Approval: All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines.
Experimental Groups and Dosing Regimen
A robust study requires carefully designed control and treatment groups to ensure the results are valid and interpretable.
| Group | N | Treatment | Dose | Route | Dosing Schedule | Rationale |
| 1 | 8 | Vehicle | 10 mL/kg | p.o. | 1 hr pre-LPS | Negative control, establishes baseline response to LPS. |
| 2 | 8 | MFOC | 10 mg/kg | p.o. | 1 hr pre-LPS | Low dose of test article. |
| 3 | 8 | MFOC | 30 mg/kg | p.o. | 1 hr pre-LPS | Mid dose of test article. |
| 4 | 8 | MFOC | 100 mg/kg | p.o. | 1 hr pre-LPS | High dose of test article to establish dose-response. |
| 5 | 8 | MCC950 | 10 mg/kg | i.p. | 30 min pre-LPS | Positive control; a known, specific NLRP3 inhibitor validates the model.[6][7][8] |
| 6 | 5 | Naive | Saline | p.o. / i.p. | N/A | Untreated control to determine baseline cytokine levels. |
Scientist's Note: The vehicle for MFOC must be determined based on its solubility (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80). A dose-response evaluation is critical to determine the potency and potential therapeutic window of the compound. The positive control, MCC950, is essential to confirm that the inflammatory response in the model is indeed NLRP3-dependent and that a therapeutic intervention is possible.
Detailed Experimental Protocol & Workflow
The following diagram outlines the complete experimental workflow from animal preparation to data analysis.
Caption: Step-by-step in vivo experimental workflow diagram.
Step-by-Step Methodology
-
Animal Preparation (Day 0):
-
Record the initial body weight of all mice.
-
Randomly assign animals to the 6 groups as detailed in the table above.
-
-
Compound Administration (T= -60 min / -30 min):
-
Prepare fresh formulations of MFOC and the vehicle.
-
At T= -60 minutes, administer the appropriate dose of MFOC or vehicle via oral gavage (p.o.).
-
At T= -30 minutes, administer MCC950 via intraperitoneal (i.p.) injection.
-
Rationale: Oral administration is a preferred clinical route. The 1-hour pre-treatment window allows for absorption. The i.p. route for MCC950 ensures rapid bioavailability.
-
-
LPS Challenge (T= 0 min):
-
Inject all mice (except the Naive group) with LPS (E. coli, serotype O111:B4) at a dose of 10 mg/kg, i.p.[12] The Naive group receives an equivalent volume of sterile saline.
-
Rationale: This dose of LPS is known to induce a potent systemic inflammatory response and significant cytokine production within hours, without causing immediate, widespread mortality.[10][13]
-
-
Monitoring (T= 0 to T= 4 hours):
-
Observe animals for clinical signs of sickness (piloerection, lethargy, huddling).
-
At T= 4 hours, record body weight and rectal temperature.
-
-
Terminal Sacrifice and Sample Collection (T= 4-6 hours):
-
Rationale: The peak of pro-inflammatory cytokine production (TNF-α, IL-1β) typically occurs 4-6 hours after an LPS challenge.[11]
-
Anesthetize mice using an approved method (e.g., isoflurane inhalation).
-
Perform terminal blood collection via cardiac puncture into EDTA-coated tubes.
-
Perform cervical dislocation to ensure euthanasia.
-
Harvest tissues (spleen, liver) and snap-freeze in liquid nitrogen or place in appropriate lysis buffer.
-
-
Sample Processing:
-
Centrifuge blood tubes at 2,000 x g for 15 minutes at 4°C to separate plasma. Aliquot plasma and store at -80°C.
-
Homogenize tissue samples for protein analysis (Western Blot).
-
Endpoint Analysis: Measuring Efficacy
Primary Endpoints
-
Plasma IL-1β and IL-18 Levels:
Secondary & Exploratory Endpoints
-
Plasma TNF-α and IL-6 Levels:
-
Method: ELISA.
-
Rationale: These cytokines are markers of the general inflammatory response (priming signal) and are not directly dependent on Caspase-1. If MFOC only reduces IL-1β but not TNF-α, it provides strong evidence for specific NLRP3 inhibition rather than broad anti-inflammatory activity.[11][12]
-
-
Caspase-1 Cleavage in Splenic Lysates:
-
Method: Western Blot.
-
Rationale: This directly measures the activation of the inflammasome's core enzyme. A reduction in the cleaved (active) p20 subunit of Caspase-1 would provide mechanistic evidence of upstream inhibition.
-
-
Clinical Parameters:
-
Metrics: Body weight change, hypothermia (rectal temperature).
-
Rationale: Amelioration of these systemic sickness responses provides evidence of functional, organism-level efficacy.
-
Data Analysis & Interpretation
-
Statistical Analysis: Use one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant. All data should be presented as mean ± SEM.
-
Interpreting Outcomes:
-
Specificity Check: If MFOC reduces IL-1β but has a minimal effect on TNF-α, it supports the hypothesis of specific NLRP3 pathway inhibition.
-
Negative Outcome: If MFOC fails to reduce any inflammatory markers, it may not be effective in this model, may have poor bioavailability, or the initial hypothesis may be incorrect.
References
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. Available at: [Link]
-
Eze, C. N., & Chikezie, P. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
-
ResearchGate. (2018). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Available at: [Link]
-
Zahid, A., Li, B., & Kombe, A. J. K. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Biomolecules. Available at: [Link]
-
Eze, C. N., & Chikezie, P. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
-
Gong, Z., Wu, X., & Cheng, J. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Experimental and Therapeutic Medicine. Available at: [Link]
-
Al-Gharaibeh, A., & Al-Busaidi, I. (2023). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences. Available at: [Link]
-
Semantic Scholar. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Available at: [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Patil, S. B., & B. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Health Sciences and Research. Available at: [Link]
-
Zahid, A., & Li, B. (2020). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. Available at: [Link]
-
Deng, M., Scott, M. J., & Fan, J. (2011). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. Available at: [Link]
-
Melior Discovery. LPS Model of Systemic Inflammation. Available at: [Link]
-
Kim, H. R., & Park, Y. J. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]
-
Hanane, B. (2018). What is the best LPS-dose to induce chronic systemic inflammation to mice. ResearchGate. Available at: [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. This document is designed for chemistry professionals engaged in pharmaceutical research and development. We will address common challenges and provide in-depth guidance to optimize your synthetic outcomes, focusing on the robust and widely applicable Van Leusen oxazole synthesis methodology.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate?
The most efficient and widely adopted method is the Van Leusen oxazole synthesis.[1][2][3] This reaction involves the base-mediated condensation of an aldehyde, in this case, 4-fluorobenzaldehyde, with tosylmethyl isocyanide (TosMIC) or a functionalized derivative thereof.[4][5][6] It is known for its reliability and tolerance of various functional groups.
Q2: What are the critical reagents and their roles in this synthesis?
The key reagents are 4-fluorobenzaldehyde, tosylmethyl isocyanide (TosMIC), and a suitable base (e.g., potassium carbonate, K₂CO₃).
-
4-Fluorobenzaldehyde: Provides the 5-aryl substituent of the oxazole ring.
-
Tosylmethyl Isocyanide (TosMIC): This is the cornerstone of the reaction, acting as a "C2N1" synthon that forms the oxazole core.[5][6] Its methylene protons are acidic, allowing for deprotonation, and the tosyl group is an excellent leaving group that facilitates the final aromatization step.[2]
-
Base (e.g., K₂CO₃): The base is crucial for deprotonating the TosMIC to form the reactive nucleophile.[4] A non-nucleophilic base is essential to avoid unwanted side reactions.
Q3: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting aldehyde and the appearance of the oxazole product spot. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: What is a typical reaction yield for this synthesis?
Yields for Van Leusen oxazole syntheses can range from moderate to good, typically between 60-85%, contingent on the purity of reagents and strict adherence to anhydrous reaction conditions.[7]
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during the synthesis in a detailed question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has run to completion according to TLC, but the isolated yield is significantly lower than expected. What are the common causes?
A: Low yields in the Van Leusen synthesis are a frequent issue and can often be traced back to several key factors:
-
Inactive Tosylmethyl Isocyanide (TosMIC): TosMIC is the most sensitive reagent in this reaction. It can degrade upon exposure to moisture or over prolonged storage.
-
Causality: The acidity of the α-protons and the reactivity of the isocyanide group make TosMIC susceptible to hydrolysis and polymerization.
-
Solution: Always use freshly purchased, high-purity TosMIC or verify the purity of your existing stock. Store it in a desiccator under an inert atmosphere.
-
-
Presence of Water: This reaction is highly sensitive to moisture.
-
Causality: Water can quench the deprotonated TosMIC intermediate, halting the reaction. It can also promote side reactions.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry methanol or THF). Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Inefficient Base: The choice and handling of the base are critical.
-
Causality: An insufficiently strong or hydrated base will not deprotonate the TosMIC effectively, leading to a slow or incomplete reaction.
-
Solution: Use a finely powdered, anhydrous base like potassium carbonate (K₂CO₃). Consider using stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent like THF if K₂CO₃ proves ineffective.
-
-
Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential decomposition pathways.
-
Solution: While the reaction is often run at reflux in methanol (around 65 °C)[8], consider optimizing the temperature. Running the reaction at a slightly lower temperature for a longer period can sometimes minimize byproduct formation.
-
Problem 2: Formation of Significant Byproducts
Q: My crude NMR spectrum shows multiple unexpected signals in addition to my product. What are these byproducts and how can I minimize them?
A: Byproduct formation often arises from the high reactivity of the intermediates.
-
Unreacted Starting Material: This is the simplest issue to identify.
-
Causality: Incomplete reaction due to reasons outlined in "Problem 1" (inactive reagents, moisture, insufficient time/temperature).
-
Solution: Re-optimize the reaction conditions. Ensure a slight excess of TosMIC (e.g., 1.1 equivalents) to drive the reaction to completion.
-
-
Formation of N-formylated Alkeneimine: If the reaction is not properly quenched or if a ketone is formed as an impurity, this byproduct can arise.
-
Causality: This occurs when the intermediate oxazoline cannot eliminate the tosyl group and instead undergoes rearrangement and ring-opening.[3]
-
Solution: Ensure the substrate is a pure aldehyde. The final elimination step to form the oxazole is crucial; ensure the reflux time is adequate.
-
-
Polymerization/Degradation Products: These often appear as a baseline "hump" in the NMR or as intractable oils.
-
Causality: The isocyanide functionality is prone to polymerization under certain conditions.
-
Solution: Avoid excessively high temperatures. Ensure efficient stirring to prevent localized overheating.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common synthesis problems.
Caption: A decision tree for troubleshooting low-yield synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding correctly. This procedure is adapted from established Van Leusen methodologies.[8]
Reagents & Equipment:
-
4-Fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Methanol (MeOH)
-
Oven-dried, two-neck round-bottom flask
-
Reflux condenser and Argon/Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Standard workup and purification glassware
Procedure:
-
Setup: Assemble the reaction apparatus (flask, condenser, inert gas line) and flush with Argon or Nitrogen for 10 minutes.
-
Reagent Charging: To the flask, add 4-fluorobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous K₂CO₃ (1.5 eq).
-
Checkpoint: Ensure K₂CO₃ is a free-flowing powder, indicating it is dry.
-
-
Solvent Addition: Add anhydrous methanol via syringe to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) with vigorous stirring.
-
Expected Observation: The mixture will become a pale yellow suspension.
-
Monitoring: After 1 hour, begin monitoring the reaction by TLC every 30-60 minutes until the starting aldehyde is consumed (typically 3-5 hours).
-
-
Quenching & Workup: Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water to the reaction mixture to dissolve the inorganic salts.
-
Expected Observation: The product may precipitate as a solid or remain as an oil.
-
-
Extraction: Reduce the volume of methanol on a rotary evaporator. Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Reaction Mechanism
The Van Leusen oxazole synthesis proceeds through a well-established cycloaddition-elimination pathway.[5][6]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Mechanistic Explanation:
-
Deprotonation: The base removes an acidic proton from the methylene group of TosMIC, which is activated by the adjacent electron-withdrawing tosyl and isocyanide groups.[4] This generates a highly nucleophilic anion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming an intermediate alkoxide.
-
Cyclization: The newly formed alkoxide oxygen attacks the carbon of the isocyanide group in a 5-endo-dig cyclization, forming a five-membered dihydrooxazole (oxazoline) intermediate.[3]
-
Elimination: A final base-promoted elimination of the p-toluenesulfinic acid (Tos-H) from the oxazoline ring occurs. This step results in the formation of a double bond, leading to the stable, aromatic oxazole ring.[2]
Quantitative Data Summary
The following table outlines representative reaction parameters that can be adjusted for optimization.
| Parameter | Condition A (Standard) | Condition B (Alternative) | Expected Outcome & Rationale |
| Base | K₂CO₃ (1.5 eq) | DBU (1.2 eq) | DBU is a stronger, non-nucleophilic base, potentially accelerating the reaction in aprotic solvents like THF but may be less cost-effective. |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) | Methanol is a standard protic solvent. Anhydrous THF may be preferred to ensure strictly anhydrous conditions, potentially improving yield. |
| Temperature | Reflux (~65 °C) | Room Temperature | Room temperature reactions with a stronger base (DBU) may proceed more slowly but can reduce thermal decomposition of sensitive reagents. |
| Typical Yield | 65-80% | 70-85% | Conditions in B are often used to overcome stubborn or low-yielding reactions by ensuring complete deprotonation of TosMIC.[9][10] |
References
-
Van Leusen Reaction | NROChemistry . [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition . Sciforum. [Link]
-
Van Leusen reaction - Wikipedia . [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . PubMed. [Link]
-
Van Leusen Oxazole Synthesis - Organic Chemistry Portal . [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline . [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal . [Link]
-
Synthesis of oxazole 114 under a domino reaction through tosyl methyl... - ResearchGate . [Link]
-
Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole - ResearchGate . [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central . [Link]
-
5-(Thiophen-2-yl)oxazole - (1). - Organic Syntheses Procedure . [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS No. 89204-90-0). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for this important oxazole derivative.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the purification of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Q1: What are the most likely impurities in my crude sample of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate?
Understanding the potential impurities is the first step toward a successful purification strategy. Given that this compound is often synthesized via the Van Leusen oxazole synthesis, the primary impurities you may encounter are:
-
Unreacted Starting Materials:
-
4-fluorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
-
Reaction Byproducts:
Q2: My crude product is a brown oil, but the pure compound should be a solid. What should I do first?
A brown, oily crude product is common and often indicates the presence of residual solvents and colored impurities. The first step should always be a thorough aqueous workup.
-
Rationale: An aqueous wash will help remove water-soluble impurities such as p-toluenesulfinic acid salts and any remaining base (e.g., potassium carbonate) used in the synthesis.
-
Procedure:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine (to reduce the water content in the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. This should yield a solid or a semi-solid that is more amenable to further purification.
-
Q3: I am struggling with recrystallization. The compound either "oils out" or the recovery is very low. What am I doing wrong?
"Oiling out" during recrystallization is a common problem, especially when the compound's melting point is close to the boiling point of the solvent, or when significant impurities are present.
-
Troubleshooting "Oiling Out":
-
Solvent Choice: The solvent system may be too good a solvent, or the polarity difference between the hot and cold solvent is not optimal. Try a solvent pair, such as ethanol/water or ethyl acetate/hexane. Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexane) until you observe persistent cloudiness. Reheat gently to get a clear solution and then allow it to cool slowly.
-
Cooling Rate: Rapid cooling can shock the solution, causing the compound to precipitate as an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Purity: High concentrations of impurities can suppress crystallization. It may be necessary to first purify the crude product by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
-
Improving Recovery:
-
Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Using an excessive amount of solvent will result in low recovery.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
-
Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Troubleshooting Purification by Column Chromatography
Flash column chromatography is a powerful technique for purifying Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Here are some common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Incorrect Solvent System: The polarity of the eluent may be too high or too low. | Optimize the Eluent: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for this compound is a mixture of ethyl acetate and hexane. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column. |
| Product is Tailing on the Column | Compound Interaction with Silica Gel: The oxazole nitrogen and ester carbonyl groups can interact with the acidic silica gel, leading to band broadening. | Modify the Eluent: Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like neutral alumina. |
| Low Recovery from the Column | Irreversible Adsorption: The compound may be strongly adsorbed to the silica gel. | Use a More Polar Eluent: Gradually increase the polarity of your eluent system during the chromatography run (gradient elution). If the compound still doesn't elute, a flush with a very polar solvent like methanol may be necessary. |
| Compound Degradation: Some oxazole derivatives can be sensitive to the acidic nature of silica gel. | Deactivate the Silica Gel: Prepare a slurry of silica gel with your eluent containing a small amount of triethylamine before packing the column. This can help minimize degradation. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Protocol 1: Purification by Flash Column Chromatography
This protocol is ideal for purifying the crude product after the initial aqueous workup.
Materials:
-
Crude Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (reagent grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp. The goal is to find a solvent system that gives your product an Rf value of approximately 0.25.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
-
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an excellent final step to obtain a highly pure, crystalline product.
Materials:
-
Purified Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (from column chromatography)
-
Solvents: Ethanol, Hexane, Ethyl Acetate, Water
-
Erlenmeyer flask, hot plate, filtration apparatus
Procedure:
-
Solvent Screening:
-
Place a small amount of your compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexane) to each tube.
-
A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) is often effective.
-
-
Recrystallization:
-
Place the compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) until the solid just dissolves.
-
If using a solvent pair, slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Caption: A general workflow for the purification of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
References
- van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New and Simple Synthesis of Oxazoles from Ketones. Tetrahedron Lett.1972, 13 (51), 5339-5342.
-
Organic Syntheses. "5-(Thiophen-2-yl)oxazole." [Link]
Sources
Identification of byproducts in Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate synthesis
Welcome to the dedicated technical support center for the synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 5-aryl-oxazole-4-carboxylates, such as Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, is frequently achieved through a variation of the Van Leusen oxazole synthesis. This powerful reaction typically involves the condensation of an aldehyde with an active methylene isocyanide, such as methyl isocyanoacetate, in the presence of a base. While robust, this method can present challenges, including the formation of specific byproducts that can complicate purification and reduce yields. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions.
Question 1: My reaction yields are consistently low, and I observe a significant amount of an unknown impurity with a mass two units higher than my starting aldehyde. What is this likely byproduct?
Answer: This is a classic issue in Van Leusen-type oxazole syntheses and the likely culprit is the oxazoline intermediate .
-
Causality: The Van Leusen reaction proceeds through a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole ring. If the base is not strong enough, or if the reaction temperature is too low or the reaction time too short, this elimination step can be inefficient, leading to the accumulation of the stable oxazoline byproduct.[1][2]
-
Identification:
-
Mass Spectrometry (MS): The oxazoline intermediate will have a molecular weight corresponding to the addition of the isocyanoacetate to the aldehyde, without the subsequent elimination of the tosyl group (if using a tosyl-based isocyanide) or water. In many variations, a simple dihydro-oxazole is formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You will observe aliphatic protons in the 1H NMR spectrum corresponding to the C4 and C5 protons of the oxazoline ring, which are absent in the final aromatic oxazole product.
-
-
Troubleshooting Protocol:
-
Increase Basicity: Switch to a stronger, non-nucleophilic base. While potassium carbonate may be sufficient in some cases, bases like potassium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are more effective at promoting the elimination step.[1]
-
Elevate Reaction Temperature: Gently heating the reaction mixture after the initial formation of the oxazoline can provide the necessary energy to drive the elimination. Refluxing in a suitable solvent like methanol or THF is a common strategy.[3]
-
Extend Reaction Time: In some instances, particularly with less reactive substrates, simply increasing the reaction time can allow for the complete conversion of the intermediate to the desired oxazole.
-
Question 2: My crude product shows a significant peak in the GC-MS analysis that does not correspond to my desired oxazole. The mass spectrum suggests the presence of a nitrile. How is this possible?
Answer: The formation of a nitrile byproduct is a known side reaction in the Van Leusen synthesis, particularly if your starting aldehyde is contaminated with the corresponding ketone.[4]
-
Causality: The Van Leusen reaction is highly specific for aldehydes when oxazole formation is desired. If the reaction is performed with a ketone, the mechanism shifts. After the initial cyclization, the intermediate cannot undergo elimination to form an oxazole due to the absence of a proton at the 5-position. Instead, it undergoes tautomerization and ring-opening, ultimately leading to the formation of a nitrile after acidic workup.[2][4]
-
Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile byproducts like nitriles. The mass spectrum will show a molecular ion corresponding to the nitrile derived from your starting material.
-
Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2210-2260 cm-1 is characteristic of a nitrile (C≡N) stretch.
-
-
Troubleshooting Protocol:
-
Purity of Starting Aldehyde: Ensure the purity of your 4-fluorobenzaldehyde derivative. If it has been synthesized through an oxidation reaction, residual ketone could be present. Re-purification of the aldehyde by distillation or chromatography may be necessary.
-
Reaction Conditions: Strictly adhere to reaction conditions optimized for aldehydes.
-
Question 3: I am observing an isomeric byproduct that is difficult to separate from my desired Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. What could this be?
Answer: While less common in this specific synthesis, the formation of a regioisomeric oxazole is a possibility, especially if alternative cyclization pathways are accessible. A more likely scenario, however, is the formation of an isomeric byproduct from a side reaction of the starting materials. For instance, if using an activated carboxylic acid derivative of 4-fluorobenzoic acid and methyl isocyanoacetate, there is a possibility of forming an imidazole byproduct under certain conditions.[5]
-
Causality: The reaction of isocyanoacetates with isothiocyanates, for example, can lead to either thiazoles or imidazoles depending on the base used.[5] While not directly analogous, it highlights the potential for isocyanoacetates to participate in different cyclization pathways.
-
Identification:
-
High-Performance Liquid Chromatography (HPLC): Isomeric byproducts often have slightly different polarities and can be resolved from the main product using a suitable HPLC method.
-
NMR Spectroscopy: 2D NMR techniques such as HMBC and NOESY can be invaluable in unambiguously determining the connectivity and spatial relationships of atoms, allowing for the differentiation of isomers.[6][7]
-
-
Troubleshooting Protocol:
-
Control of Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reagents, and the choice of base and solvent to favor the desired reaction pathway.
-
Purification Strategy: Develop a robust purification method, potentially involving multiple chromatographic steps or crystallization, to separate the isomers.
-
Analytical Protocols for Byproduct Identification
Protocol 1: HPLC-MS Analysis for Reaction Monitoring and Impurity Profiling
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 95:5 A:B and ramp to 5:95 A:B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
Protocol 2: 1H and 13C NMR for Structural Elucidation
-
Sample Preparation: Purify the main product and any significant byproducts by column chromatography. Dissolve each compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
1H NMR: Acquire a standard proton NMR spectrum. Look for characteristic signals of the oxazole ring, the aromatic protons of the 4-fluorophenyl group, and the methyl ester.
-
13C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.
-
2D NMR (if necessary): For complex mixtures or to confirm the structure of an unknown byproduct, run COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.[6][7][13]
Expected Analytical Data for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Key 1H NMR Signals (δ, ppm, in CDCl3) | Key 13C NMR Signals (δ, ppm, in CDCl3) |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (Product) | 221.19 | ~8.1 (s, 1H, oxazole H), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 3.9 (s, 3H, OCH3) | ~162 (C=O), ~150 (oxazole C5), ~138 (oxazole C2), ~128 (oxazole C4), Ar-C signals, ~52 (OCH3) |
| Oxazoline Intermediate | Varies with specific intermediate | Aliphatic protons in the 4.5-5.5 ppm range | Aliphatic carbon signals in the 60-90 ppm range |
| Nitrile Byproduct | Varies with starting material | Absence of oxazole proton signal | Nitrile carbon signal (~115-125 ppm) |
Reaction Pathway and Byproduct Formation
The following diagram illustrates the intended synthetic route to Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and the key side reactions leading to common byproducts.
Caption: Main reaction and potential side pathways.
References
- BenchChem. (2025). Troubleshooting guide for oxazole synthesis. BenchChem Technical Support.
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
- BenchChem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-1-tosylmethyl isocyanide in Oxazole Synthesis. BenchChem.
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
- Chavan, L. N., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Singh, P., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
- Sapegin, A., & Dar'in, D. (2020).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
- Dong, Y., & Li, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
- Rzepa, H. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog.
-
SynArchive. (n.d.). Van Leusen Reaction. Retrieved from [Link]
- Wang, G., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Liu, A., & Wang, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.
- Chowdhury, G., & Guengerich, F. P. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.).
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ResearchGate. (n.d.). ¹H NMR spectra of isomeric heterocycles 1 a (panel A) and 1 b (panel.... Retrieved from [Link]
- International Journal of Scientific Research in Science and Technology. (2023).
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
- Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
-
ChemSynthesis. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- Valdés-García, G., et al. (2011). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules.
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
- International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
- Lherbet, C., et al. (2007). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters.
- Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
- Georg Thieme Verlag. (2001). Product Class 12: Oxazoles.
- National Center for Biotechnology Information. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
- Li, J., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules.
- Journal of the Serbian Chemical Society. (2004).
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Technical Support Center: Solubility Enhancement for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
Last Updated: January 17, 2026
Introduction: Navigating the Solubility Challenge
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a small molecule with structural motifs—a fluorophenyl group and an oxazole core—that suggest low aqueous solubility. This property is a common hurdle in drug discovery, as poor solubility can lead to underestimated potency, unreliable assay results, and significant delays in development.[1][2] This guide provides a systematic, question-driven approach to effectively solubilize this compound for reliable and reproducible biological assays. We will progress from fundamental techniques to advanced strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling a poorly soluble compound.
Q1: What is the first solvent I should try to dissolve Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate?
A1: Dimethyl sulfoxide (DMSO) is the universally accepted starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[3][4][5] Its strong solubilizing power for both polar and non-polar compounds makes it an ideal choice.[4]
-
Actionable Advice: Prepare a high-concentration stock solution, typically between 10-30 mM, in 100% DMSO.[3] Ensure the compound is fully dissolved, using gentle warming (not exceeding 40°C) or brief vortexing if necessary.[6] Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[7]
Q2: My compound dissolves in 100% DMSO, but crashes out when I add it to my aqueous assay buffer. Why does this happen and what do I do?
A2: This is the most common manifestation of poor aqueous solubility and is known as precipitation upon serial dilution. While the compound is soluble in the organic DMSO, adding it to an aqueous environment drastically lowers the solvent's solubilizing capacity, causing the compound to fall out of solution.
-
The Core Problem: Your final assay concentration exceeds the compound's kinetic solubility in the final assay medium.[8][9]
-
Immediate Next Step: The primary goal is to ensure the final concentration of DMSO in your assay is as low as possible while keeping your compound in solution. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[10][11][12] You must determine the maximum tolerable DMSO concentration for your specific cell line or assay system.
Q3: How do I determine the maximum tolerable DMSO concentration for my assay?
A3: You must run a vehicle control experiment . This is a critical step for assay validation.
-
Protocol: Prepare several wells or conditions that include the assay medium and varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%).[13] This is your "vehicle-only" control.[14] Run your standard assay and measure the endpoint (e.g., cell viability, enzyme activity).
-
Interpretation: The highest concentration of DMSO that does not significantly affect the assay's baseline readout is your maximum tolerable concentration. This ensures that any biological effect you observe is due to your compound, not the solvent.[15][16][17]
Part 2: Troubleshooting Guide & Step-by-Step Protocols
This section provides a structured workflow for systematically overcoming solubility issues.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when encountering solubility problems.
Caption: A decision tree for troubleshooting compound precipitation.
Protocol 1: Performing a Kinetic Solubility Test
This protocol helps you estimate the solubility of your compound under your specific assay conditions. Kinetic solubility mimics the process of diluting a DMSO stock into an aqueous buffer.[8][9][18]
Objective: To determine the highest concentration at which the compound remains in solution in your assay buffer.
Materials:
-
10 mM stock of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in 100% DMSO.
-
Your specific aqueous assay buffer (e.g., PBS, cell culture media).
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance or nephelometry (light scattering).[8][19]
Procedure:
-
Prepare Dilutions: In the 96-well plate, perform serial dilutions of your assay buffer.
-
Add Compound: To each well, add a small, fixed volume of your 10 mM DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).[19][20] Ensure the final DMSO concentration remains constant and below your tolerable limit.
-
Incubate: Mix the plate gently and incubate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).[19]
-
Measure:
-
Visual Inspection: Check for visible precipitate.
-
Nephelometry: Measure light scattering. An increase in scattering indicates precipitation.[8][19]
-
UV Absorbance: Alternatively, filter the solutions to remove precipitate and measure the absorbance of the filtrate to quantify the dissolved compound.[8][19]
-
-
Analyze: The highest concentration without a significant increase in light scattering or a drop in absorbance after filtration is your approximate kinetic solubility.
Part 3: Advanced Solubilization Strategies
If optimizing DMSO concentration is insufficient, you may need to modify your formulation with excipients. Always validate the compatibility of these agents with your assay by running appropriate vehicle controls.
Strategy 1: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase its capacity to dissolve hydrophobic compounds.[4][21]
| Co-Solvent | Mechanism & Use Case | Typical Final Concentration | Potential Issues |
| Ethanol | Reduces the polarity of the aqueous medium. Often used in combination with other agents. | < 1-2% | Can be cytotoxic at higher concentrations; may have biological effects.[13][22][23] |
| PEG 400 | A polymer that can increase solubility. Generally well-tolerated by cells. | < 5% | Can be viscous; potential for cytotoxicity varies by cell line.[22][23] |
| Glycerol | Increases solvent viscosity and can stabilize proteins, making it useful for some biochemical assays. | < 5% | High viscosity can interfere with pipetting and mixing.[1] |
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[26][][28]
-
How it Works: The hydrophobic part of your compound forms a "guest-host" inclusion complex with the cyclodextrin's inner cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[26][]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[][28]
-
Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Add your compound (from a DMSO stock) to this cyclodextrin-containing buffer. Gentle agitation or sonication can facilitate complex formation.
Strategy 3: Surfactants (Detergents)
Surfactants reduce the surface tension between the compound and the aqueous medium. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate hydrophobic compounds.
| Surfactant | Type | Typical Final Concentration | Considerations |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.01% - 0.1% | Can permeabilize cell membranes and may be cytotoxic to some cell lines.[22][29][30] Effects can be strain-specific.[29] |
| Pluronic® F-68 | Non-ionic | 0.01% - 0.1% | Often used to protect cells from shear stress; generally considered less harsh than Tween® 80.[31] |
| Triton™ X-100 | Non-ionic | < 0.05% | Generally more disruptive to cell membranes and often used for cell lysis; use with extreme caution in live-cell assays.[32] |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.PubMed Central.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed.
- DMSO usage in cell culture.LifeTein peptide.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.SciSpace.
- Kinetic Solubility Assays Protocol.AxisPharm.
- Maximum DMSO concentration in media for cell culture?Reddit.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
- What are "vehicle" controls and why are they performed?Homework.Study.com.
- In vitro solubility assays in drug discovery.PubMed.
- Controlling your High Content Assays.Araceli Biosciences.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
- What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?ResearchGate.
- How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?Protocols.io.
- What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?ResearchGate.
- DMSO stock preparation.Protocols.io.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.Research Journal of Pharmacognosy.
- ADME Solubility Assay.BioDuro.
- How to make a stock solution of a substance in DMSO.Quora.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.NIH.
- Biological assay challenges from compound solubility: strategies for bioassay optimization.ResearchGate.
- Vehicle control: Significance and symbolism.ResearchGate.
- Co-solvents | Biochemical Assay Reagents.MedchemExpress.com.
- Compound Handling Instructions.MCE.
- Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability.ResearchGate.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.PMC - NIH.
- Preparation of Dimethyl Sulfoxide (DMSO).Washington State University.
- I don't understand what the vehicle control is for.Reddit.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines.ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays.Planta Medica.
- Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media.Frontiers.
- The cell viability of Caco-2 cells after exposure to Polysorbate 80 concentrations of 0.05% to 0.5%.ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs.PMC - PubMed Central.
- How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers.NIH.
- Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm.MDPI.
- Considerations regarding use of solvents in in vitro cell based assays.PMC - NIH.
- MedChem Essentials: Solubility part 2.YouTube.
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.MedCrave online.
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Technical Support Center: Overcoming Resistance to Oxazole-Based Compounds
Welcome to the technical support center for researchers utilizing oxazole-based compounds in cell lines. This resource is designed to provide in-depth troubleshooting guidance and practical, validated protocols to help you navigate and overcome the common challenge of drug resistance. As researchers and drug development professionals, encountering resistance is not a setback, but a critical data point that, when properly investigated, can unveil deeper insights into your compound's mechanism of action and the adaptive capabilities of cancer cells.
This guide is structured to move from common, high-level questions to detailed, hands-on troubleshooting workflows. We will explore the primary drivers of resistance to oxazole-based agents and provide the experimental tools to diagnose and address these issues in your cell lines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns researchers face when observing potential resistance to their oxazole-based compounds.
Q1: My oxazole compound shows a higher IC50 value than expected, or its potency varies between experiments. What are the first things I should check?
A1: Inconsistent IC50 values are a frequent issue. Before exploring complex biological resistance, it's crucial to validate your experimental setup.
-
Compound Integrity: Confirm the stability and purity of your oxazole compound. Has it been stored correctly? Consider a fresh dilution from a stock solution.
-
Cell Line Health & Identity: Ensure your cells are healthy, within a low passage number range, and free from contamination (especially mycoplasma). Authenticate your cell line to rule out cross-contamination.
-
Assay Parameters: Standardize your cell seeding density, compound treatment duration, and the concentration of solvent (like DMSO). Even minor variations can significantly impact results.
Q2: I've confirmed my experimental setup is solid, but a specific cell line consistently shows low sensitivity to my oxazole compound. What does this suggest?
A2: This points towards intrinsic resistance. The cell line may possess inherent characteristics that diminish the compound's efficacy. The two most common reasons are:
-
High Expression of Drug Efflux Pumps: The cell line might overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell, preventing it from reaching its intracellular target.[1][2]
-
Lack of a Susceptible Target: Your oxazole compound likely targets a specific protein (e.g., a kinase or tubulin).[3][4] If the target protein is not expressed in the cell line, is mutated, or if the pathway your compound inhibits is not a critical driver of proliferation in that specific cell line, you will observe low efficacy.
Q3: My compound was initially very potent, but after several weeks of continuous culture with the drug, the cells have become less sensitive. What is happening?
A3: This is a classic case of acquired resistance. The selective pressure of the compound has allowed a subpopulation of cells with resistance-conferring traits to proliferate. Key mechanisms include:
-
Upregulation of Efflux Pumps: The cells may have increased the expression of P-gp or other ABC transporters.[1][5]
-
Target Modification: Mutations may have occurred in the target protein (e.g., the kinase domain of VEGFR-2 or tubulin), preventing the oxazole compound from binding effectively.[6][7]
-
Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative survival pathways to compensate for the inhibition caused by your compound.[8][9][10] For instance, if your compound inhibits the VEGFR-2 pathway, cells might upregulate signaling through EGFR or other receptor tyrosine kinases to maintain proliferation.[8][9][11]
Part 2: Troubleshooting Guides & Diagnostic Workflows
This section provides structured approaches to diagnose the underlying cause of resistance.
Troubleshooting Scenario 1: High or Variable IC50 Values
If you are observing unexpectedly high or inconsistent IC50 values, this workflow will help you dissect the problem, moving from basic experimental variables to the initial characterization of biological resistance.
Workflow for Investigating High IC50 Values
Caption: Troubleshooting workflow for high IC50 values.
Causality Behind the Workflow:
-
Validate Experimental Parameters: It is imperative to first rule out technical error. Cell-based assays have multiple variables that can introduce significant noise. Standardizing these factors is the foundation of reliable data.
-
Test for Efflux Pump Activity: Overexpression of P-glycoprotein is one of the most common mechanisms of multidrug resistance.[1][2] By co-incubating your oxazole compound with a known P-gp inhibitor, you can quickly determine if efflux is the primary resistance mechanism. If the IC50 value of your compound drops significantly in the presence of the inhibitor, it strongly suggests your compound is a substrate for P-gp.
Troubleshooting Scenario 2: Acquired Resistance in Long-Term Cultures
When cells develop resistance over time, it indicates a stable, heritable change. This workflow helps to identify the molecular mechanism behind this acquired resistance.
Investigating Acquired Resistance Mechanisms
Caption: Diagnostic workflow for acquired resistance.
Causality Behind the Workflow:
-
Hypothesis 1 (Efflux Pumps): This is a primary and frequent mechanism. A direct functional assay like Rhodamine 123 efflux provides a clear answer on whether the P-gp pump is more active in your resistant line. This is corroborated by checking P-gp protein levels via Western Blot.
-
Hypothesis 2 (Target Alteration): If your oxazole compound is a tubulin inhibitor, mutations in β-tubulin can prevent drug binding.[6] Similarly, for kinase inhibitors, mutations in the kinase domain are a well-established resistance mechanism.[7] Functional assays (e.g., tubulin polymerization) can confirm if the compound's direct biochemical activity is compromised.
-
Hypothesis 3 (Bypass Pathways): Cancer cells are adept at rerouting signaling to survive.[9][11] If a primary pathway is blocked, they can upregulate a parallel one. For example, inhibition of VEGFR-2 can be compensated by amplification or activation of EGFR.[8][10] Analyzing the phosphorylation status of key nodes in alternative pathways (like Akt and EGFR) is a direct way to test this hypothesis.
Part 3: Key Experimental Protocols
Here are detailed, self-validating protocols for the core experiments described in the troubleshooting workflows.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination and Combination Studies
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your oxazole compound in culture medium.
-
For combination studies, also prepare dilutions of the second agent (e.g., a P-gp inhibitor like Verapamil or a PI3K inhibitor).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound(s). Include "cells only" and "medium only" controls.
-
Incubate for the desired treatment period (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in logarithmic growth phase during treatment. |
| Verapamil Concentration | 1-10 µM | Effective concentration for P-gp inhibition with minimal intrinsic cytotoxicity. |
| PI3K Inhibitor (e.g., LY294002) | 5-20 µM | Standard concentration range to test for synergistic effects.[12] |
| Incubation Time | 48-72 hours | Allows sufficient time for the compound to exert its anti-proliferative effects. |
Protocol 2: P-glycoprotein Efflux Activity (Rhodamine 123) Assay
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will pump out the dye, resulting in low intracellular fluorescence. Inhibition of P-gp blocks this efflux, leading to an accumulation of Rhodamine 123 and increased fluorescence.
Methodology:
-
Cell Preparation:
-
Culture both parental (sensitive) and suspected resistant cells to ~80% confluency.
-
Prepare single-cell suspensions.
-
-
Inhibitor Pre-treatment:
-
Incubate one set of resistant cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30-60 minutes at 37°C. Keep parental and another set of resistant cells as controls.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all cell suspensions to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Analyze the cells immediately using a flow cytometer (Excitation: 488 nm, Emission: ~530 nm).
-
Alternatively, lyse the cells and measure fluorescence in a plate reader.
-
-
Data Analysis:
-
Compare the mean fluorescence intensity (MFI) between the samples.
-
Expected Outcome: Parental cells will show high fluorescence. Untreated resistant cells will show low fluorescence. Resistant cells treated with a P-gp inhibitor will show a "restored" high fluorescence, similar to parental cells.
-
Protocol 3: Western Blotting for Signaling Pathway Activation
Principle: This technique allows for the detection and semi-quantification of specific proteins in a cell lysate, including their phosphorylation status, which is a hallmark of kinase pathway activation.
Methodology:
-
Cell Lysis:
-
Treat cells with your oxazole compound for a specified time.
-
Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against your target protein (e.g., anti-p-Akt, anti-total-Akt, anti-p-EGFR, anti-total-EGFR, anti-P-gp) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting signal using a chemiluminescence detector.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels and compare between treated and untreated, or sensitive and resistant cells.
-
Part 4: Understanding Key Resistance Pathways
P-glycoprotein (P-gp) Mediated Efflux
P-gp is a transmembrane protein that uses ATP to actively transport a wide range of structurally diverse compounds out of the cell.[1] Many cancer cells upregulate its expression as a defense mechanism against chemotherapy. If your oxazole compound is a substrate, it will be efficiently removed from the cell before it can engage its target.
P-gp Efflux Mechanism
Caption: P-gp mediated drug efflux.
Bypass Signaling via PI3K/Akt and EGFR
If your oxazole compound effectively inhibits its primary target (e.g., VEGFR-2), resistant cells may survive by activating alternative pro-survival signaling pathways. The PI3K/Akt/mTOR and EGFR pathways are common culprits. Activation of these pathways can promote cell proliferation and survival, rendering the inhibition of the primary target less effective.
Bypass Signaling Activation
Sources
- 1. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Econazole nitrate reversed the resistance of breast cancer cells to Adriamycin through inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (MFPO)
Welcome to the technical support center for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (MFPO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective use of MFPO, a novel investigational inhibitor of PathReg Kinase 1 (PRK1). Our goal is to help you anticipate, troubleshoot, and minimize potential off-target effects to ensure the highest quality data and interpretation in your experiments.
As a potent small molecule inhibitor, MFPO offers exciting possibilities for studying PRK1-mediated signaling pathways. However, like any chemical probe, understanding its selectivity and validating its on-target effects are critical for generating robust and reproducible results.[1] This resource provides a comprehensive set of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like MFPO?
Off-target effects are unintended interactions of a drug or chemical probe with proteins other than its primary target.[2][3] For MFPO, this means it could inhibit other kinases or bind to unrelated proteins, leading to biological effects that are not mediated by the inhibition of its intended target, PRK1. These unintended interactions can lead to misinterpretation of experimental results, attributing a phenotype to the inhibition of PRK1 when it is, in fact, caused by an off-target effect.[4][5] Minimizing and understanding these effects is crucial for validating PRK1 as a therapeutic target and for the development of safe and effective drugs.[3]
Initial Characterization & Selectivity Profiling
Q2: I have just started working with MFPO. What are the first experiments I should perform to assess its selectivity?
The initial step should be to determine the selectivity profile of MFPO across the human kinome. This is typically done through a comprehensive in vitro kinase screen against a large panel of purified kinases.
-
Recommended Action: Perform a kinase panel screening assay. Companies like Reaction Biology or Carna Biosciences offer services to screen your compound against hundreds of kinases at a fixed ATP concentration (e.g., 10 µM) to identify potential off-target hits.[6][7]
-
Rationale: This will provide a broad overview of MFPO's selectivity and identify any kinases that are inhibited with similar or greater potency than PRK1.[6] Protein kinases often share structural similarities in their ATP-binding pockets, making cross-reactivity a common issue for kinase inhibitors.[7][8]
Q3: My initial screen identified several potential off-target kinases. What is the next step?
Once you have a list of potential off-target hits from a broad screen, the next step is to validate and quantify these interactions.
-
Recommended Action: For each high-interest off-target kinase, you should determine the half-maximal inhibitory concentration (IC50). This involves performing a dose-response curve for MFPO against each purified kinase.[8]
-
Rationale: A single-point inhibition value from a large screen can sometimes be misleading. An IC50 value provides a more accurate measure of the compound's potency against each off-target, allowing you to quantify the selectivity window between PRK1 and other kinases.[9]
Below is a sample table summarizing hypothetical kinase profiling data for MFPO:
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PRK1) |
| PRK1 (On-Target) | 15 | 1 |
| Kinase A | 150 | 10 |
| Kinase B | 750 | 50 |
| Kinase C | 3,000 | 200 |
| Kinase D | >10,000 | >667 |
Cellular Target Engagement & Validation
Q4: How can I confirm that MFPO is engaging with PRK1 inside the cell?
Confirming target engagement in a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Recommended Action: Perform a CETSA experiment. This method assesses the thermal stability of a protein in the presence and absence of a ligand. Binding of MFPO to PRK1 is expected to stabilize the protein, leading to a higher melting temperature.
-
Rationale: CETSA provides direct evidence of target engagement in a physiological setting (i.e., within the cell), which is a crucial link between in vitro potency and cellular activity.
Q5: The phenotype I observe after treating cells with MFPO is not consistent with what has been reported for PRK1 knockdown using siRNA/shRNA. What could be the reason?
This discrepancy is a classic indicator of potential off-target effects.[5] However, it can also arise from differences between acute chemical inhibition and the chronic, and often incomplete, protein depletion achieved with RNAi. A more definitive approach is to use CRISPR-Cas9 gene editing for target validation.[5][10][11]
-
Recommended Action:
-
Rationale: If the phenotype observed with MFPO treatment in wild-type cells is absent in the PRK1 knockout cells (i.e., the knockout cells are resistant to the compound), it strongly suggests the effect is on-target.[4][5] Conversely, if MFPO still elicits the same response in the knockout cells, the phenotype is likely due to an off-target effect.[5]
Below is a diagram illustrating the logic of a CRISPR-based validation experiment.
Figure 1. Workflow for validating on-target effects of MFPO using CRISPR-Cas9.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in cell-based assays at effective concentrations. | 1. Off-target toxicity. 2. Compound precipitation. | 1. Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the toxic concentration range.[14] 2. Visually inspect the media for compound precipitation under a microscope. Lower the concentration or use a different solvent if necessary. 3. Test a structurally unrelated inhibitor of PRK1 to see if it recapitulates the desired phenotype without the toxicity. |
| Inconsistent results between experimental batches. | 1. Compound degradation. 2. Variability in cell passage number or density. | 1. Check the stability of MFPO in your assay media over the time course of the experiment. Prepare fresh stock solutions frequently. 2. Standardize cell culture conditions, including passage number and seeding density. |
| MFPO is potent in vitro but shows weak activity in cellular assays. | 1. Poor cell permeability. 2. Rapid metabolism or efflux from the cell. | 1. Perform a cell permeability assay (e.g., PAMPA) to assess membrane transport. 2. Use cell lines with known expression of efflux pumps (e.g., P-gp) to test for active transport out of the cell. 3. Consider synthesizing analogs of MFPO with improved physicochemical properties.[15] |
Experimental Protocols
Protocol 1: In Vitro Kinase IC50 Determination
This protocol describes a general method for determining the IC50 of MFPO against a purified kinase using a luminescence-based assay that measures ATP consumption.
-
Reagents and Materials:
-
Purified recombinant PRK1 and off-target kinases.
-
Kinase substrate (e.g., a generic substrate like MBP or a specific peptide).
-
ADP-Glo™ Kinase Assay Kit (Promega).[8]
-
MFPO stock solution in 100% DMSO.
-
Assay buffer (optimized for the specific kinase).
-
384-well assay plates.
-
-
Procedure:
-
Prepare a serial dilution of MFPO in assay buffer containing 1% DMSO. A common starting concentration is 10 µM with 10 dilution points.
-
Add 5 µL of the diluted MFPO or vehicle (1% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of kinase solution (at 2x final concentration) to each well and pre-incubate for 15 minutes at room temperature.[8]
-
Initiate the reaction by adding 10 µL of a solution containing ATP and the substrate (both at 2x their final Km concentration).[8]
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent and following the manufacturer's instructions.[8]
-
Measure luminescence using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the MFPO concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Sources
- 1. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientistlive.com [scientistlive.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. domainex.co.uk [domainex.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. The impact of CRISPR-Cas9 on target identification and validation [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Oxazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis at scale is essential for advancing drug discovery programs.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up this specific synthesis, moving from bench-scale discovery to kilogram-scale production.
Recommended Synthetic Pathways and Strategic Considerations
The synthesis of 4,5-disubstituted oxazoles like Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate can be approached through several reliable methods. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. We will focus on the two most robust and widely applicable methods: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.
Van Leusen Oxazole Synthesis: A Versatile Approach
The Van Leusen reaction is a powerful and highly convergent method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[5][6][7][8][9] This pathway is often preferred for its mild reaction conditions and the commercial availability of the key reagents.
Core Reaction: Methyl 2-isocyanoacetate reacts with 4-fluorobenzaldehyde in the presence of a base to form the oxazole ring. A subsequent aromatization step, often facilitated by the elimination of a suitable leaving group inherent to the isocyanide reagent, yields the final product. A variation of this involves the reaction of 4-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC) and a subsequent esterification strategy.[8][9]
Why this route?
-
Convergence: It brings together two key fragments in a single, efficient ring-forming process.
-
Mild Conditions: Typically performed at or below room temperature, which minimizes side reactions and is favorable for scale-up.[8]
-
Availability of Reagents: 4-fluorobenzaldehyde and various isocyanoacetates are readily available commercial reagents.
Workflow for Van Leusen Synthesis
Caption: High-level workflow for the Van Leusen oxazole synthesis.
Robinson-Gabriel Synthesis: A Classic Cyclodehydration
The Robinson-Gabriel synthesis is a robust and traditional method that involves the cyclodehydration of a 2-acylamino ketone precursor.[1][2][10] This route is particularly useful if the acylamino ketone intermediate is readily accessible.
Core Reaction: The synthesis starts from a suitable α-amino ketone derivative. For our target molecule, this would be an intermediate like methyl 2-(4-fluorobenzamido)-3-oxobutanoate. This precursor undergoes acid-catalyzed cyclization and dehydration to form the oxazole ring.
Why this route?
-
Robustness: The reaction is typically high-yielding and can be performed with simple dehydrating agents like sulfuric acid or phosphorus oxychloride.[1][11]
-
Scalability: The starting materials are often stable, and the reaction conditions, while requiring strong acids, are well-understood and manageable at a larger scale with appropriate equipment.[12]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Issue 1: Low or Inconsistent Yield
Q: My reaction yield is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yields are a common problem, especially during initial scale-up efforts. The cause often depends on the chosen synthetic route.[13]
For Van Leusen Synthesis:
-
Cause A: Ineffective Base. The initial deprotonation of the isocyanoacetate is critical. If the base is not strong enough or is of poor quality (e.g., hydrated potassium carbonate), the reaction will not proceed efficiently.
-
Solution: Switch to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). Ensure that bases like potassium carbonate are anhydrous by drying them in an oven before use.
-
-
Cause B: Impure Aldehyde. 4-fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid upon prolonged storage. The presence of this acid can neutralize the base and inhibit the reaction.
-
Solution: Check the purity of the aldehyde by NMR or GC-MS before use. If necessary, purify it by distillation or flash chromatography.
-
-
Cause C: Side Reactions of the Isocyanide. Isocyanides can be sensitive to acidic conditions and can hydrolyze or polymerize.
-
Solution: Ensure the reaction is run under anhydrous conditions and an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture-related decomposition.[13]
-
For Robinson-Gabriel Synthesis:
-
Cause A: Incomplete Cyclodehydration. The energy barrier for the final dehydration step might not be overcome.
-
Cause B: Degradation of Starting Material. The 2-acylamino ketone precursor can be unstable, especially under harsh acidic conditions.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times. Consider a slower, controlled addition of the starting material to the hot acid solution to minimize degradation.
-
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing and solving low yield issues.
Issue 2: Difficult Purification and Side Product Formation
Q: My crude product is a complex mixture, and purification by chromatography is difficult and results in significant product loss. What are the common side products and how can I minimize them?
A: This often points to competing reaction pathways or product degradation.
-
Cause A: Formation of Imidazole Byproducts. In the Van Leusen synthesis, if ammonia or primary amines are present as impurities, they can react to form imidazoles instead of oxazoles.[1][7]
-
Solution: Use high-purity, amine-free solvents and reagents. Running the reaction under a strict inert atmosphere can prevent atmospheric nitrogen from participating in side reactions under certain catalytic conditions.
-
-
Cause B: Incomplete Aromatization. The intermediate oxazoline may be stable and fail to eliminate to form the aromatic oxazole.
-
Solution: This is more common in the Van Leusen synthesis. Adding a mild oxidant or extending the reaction time at a slightly elevated temperature after the initial cycloaddition can drive the aromatization to completion.
-
-
Cause C: Product Hydrolysis. The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup if conditions become too basic or acidic for a prolonged period.
-
Solution: Keep the workup steps brief and use cooled, dilute solutions of acid and base (e.g., cold 1M HCl and saturated NaHCO₃ solution). Ensure the final organic solution is thoroughly dried before solvent removal.
-
Issue 3: Challenges in Scaling Up
Q: I had a successful 1g scale reaction, but when I tried to scale up to 100g, I encountered a strong exotherm and the yield dropped significantly. What went wrong?
A: Scaling up is not a linear process; heat and mass transfer issues become critical.[12][14]
-
Cause A: Poor Heat Dissipation. The surface-area-to-volume ratio decreases dramatically at a larger scale. An exotherm that is easily managed in a small flask can lead to a runaway reaction in a large reactor.[12]
-
Solution:
-
Controlled Addition: Instead of adding all reagents at once, add the most reactive component (e.g., the base or the isocyanide) slowly via an addition funnel or syringe pump.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure good circulation of the coolant. An ice bath may not be sufficient for large-scale reactions.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm, though this may increase reaction time and vessel occupancy.
-
-
-
Cause B: Inefficient Mixing. In a large vessel, localized "hot spots" or areas of high reagent concentration can form if stirring is inadequate, leading to side product formation.[13]
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. The type of impeller (e.g., anchor, turbine) should be chosen based on the viscosity and volume of the reaction mixture.
-
-
Cause C: Change in Product Isolation. Crystallization and filtration behavior can change significantly at scale. A product that oiled out or was easily purified by chromatography at the gram scale may crash out of solution or form an unfilterable solid at the kilogram scale.
-
Solution: Develop a robust crystallization procedure at a small scale. Perform solvent screening to find a suitable solvent system for isolating the final product by crystallization rather than relying on chromatography, which is often impractical for large quantities.
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Van Leusen Synthesis (10g Scale)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Fluorobenzaldehyde | 124.11 | 10.0 g | 80.57 mmol | 1.0 |
| Methyl 2-isocyanoacetate | 99.09 | 8.78 g | 88.63 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 22.28 g | 161.14 mmol | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add finely ground, anhydrous potassium carbonate (22.28 g).
-
Add anhydrous THF (200 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-fluorobenzaldehyde (10.0 g) and methyl 2-isocyanoacetate (8.78 g) in 50 mL of anhydrous THF.
-
Slowly add the solution from step 3 to the cold THF/K₂CO₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude oil in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a solid.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Ma, E., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. doi: 10.3390/molecules25071594. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Shao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Padwa, A., et al. (2006). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 71(13), 4885–4891. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Ali, F., et al. (2022). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 633-640. Retrieved from [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Analytical Strategies for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate Integrity Studies
Welcome to the technical support center dedicated to the analytical challenges associated with Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting methods to assess the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
This resource is structured to address common questions and specific technical issues you may encounter. We will delve into the principles of method development for stability-indicating assays and provide detailed troubleshooting guides for the most common analytical techniques.
Frequently Asked Questions (FAQs)
Here we address high-level questions regarding the analysis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Q1: What are the primary chemical liabilities of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate that could lead to degradation?
A1: Based on its structure, the two most probable sites for degradation are the ester functional group and the oxazole ring itself.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield the corresponding carboxylic acid, 5-(4-fluorophenyl)oxazole-4-carboxylic acid, and methanol. This is often a primary degradation pathway for ester-containing pharmaceuticals.
-
Oxazole Ring Cleavage: Oxazole rings can be susceptible to cleavage under harsh conditions. Nucleophilic attack, particularly at the C2 position, can lead to ring-opening.[1] The stability of the oxazole ring is influenced by its substituents and the pH of the environment. While generally aromatic, the ring can be opened under strong acidic or basic conditions, or via oxidative or photolytic stress.[1]
Q2: What is a "stability-indicating method" and why is it crucial for my studies?
A2: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and resolve the API from its degradation products and any process-related impurities.[2] This ensures that the measured API concentration is not artificially inflated by co-eluting degradants, which is a fundamental requirement for accurate shelf-life determination and patient safety.
Q3: What are forced degradation studies and how should I approach them for this compound?
A3: Forced degradation, or stress testing, is the process of intentionally subjecting a drug substance to harsh conditions to accelerate its decomposition.[3][4] The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[2][5] For Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a typical forced degradation study would include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at room temperature, and elevated temperature (e.g., 60 °C) if no degradation is observed.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature. Ester hydrolysis is often rapid under basic conditions.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 80-100 °C).
-
Photostability: Exposing the drug substance to light, as per ICH Q1B guidelines.
The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed at detectable levels without being further degraded themselves.[4]
Q4: Which analytical technique is most suitable for analyzing this compound and its degradants?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this type of analysis. It offers excellent resolution for separating the parent compound from its potential degradation products. For peak identification and structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[6][7][8] LC-MS provides molecular weight information and fragmentation patterns that are invaluable for identifying unknown species.[6][7]
Analytical Method Selection Workflow
The choice of analytical method is critical. The following diagram outlines a logical workflow for selecting the appropriate technique for your needs.
Caption: Workflow for analytical method selection.
HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the cornerstone of stability testing. Below are common issues encountered during the analysis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and its degradation products, presented in a question-and-answer format.
Q: My primary peak for the parent compound is tailing. What are the likely causes and how can I fix it?
A: Peak tailing, where the back half of the peak is drawn out, is a common problem that can affect resolution and integration accuracy.[9][10]
-
Cause 1: Secondary Interactions with Residual Silanols: This is a very common cause, especially for compounds with basic nitrogens. The oxazole nitrogen is weakly basic (pKa of the conjugate acid is ~0.8) and can interact with acidic residual silanol groups on the silica-based stationary phase.[11][12]
-
Solution A: Lower Mobile Phase pH: Adjust the mobile phase pH to around 2.5-3.0 using an acid like formic acid or phosphoric acid. At this low pH, the silanol groups are protonated and less likely to interact with the analyte.[10][13]
-
Solution B: Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to shield the silanol interactions.[10]
-
Solution C: Use a Modern, End-capped Column: Employ a column with advanced end-capping or a hybrid particle technology to minimize the number of accessible silanol groups.[10][14]
-
-
Cause 2: Column Contamination or Void: The column inlet frit can become blocked with particulate matter from the sample or system, or a void can form at the head of the column.[13][15]
-
Solution A: Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants.[15]
-
Solution B: Sample Filtration: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.
-
Solution C: Column Wash: Flush the column with a strong solvent (e.g., isopropanol, or reverse the column and flush if recommended by the manufacturer) to remove strongly retained contaminants.[13]
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening and tailing.[10][14]
-
Solution: Minimize Tubing: Use narrow internal diameter tubing (e.g., 0.005") and keep the length to a minimum.[14]
-
Q: I'm seeing a new, early-eluting peak in my chromatogram after performing base hydrolysis. What is it likely to be?
A: An early-eluting peak suggests a more polar compound than the parent molecule.
-
Probable Identity: This is very likely the carboxylic acid degradation product, 5-(4-fluorophenyl)oxazole-4-carboxylic acid. The replacement of the methyl ester with a carboxylic acid group significantly increases the polarity of the molecule, causing it to have less retention on a reversed-phase column and thus elute earlier.
-
Confirmation Strategy:
-
LC-MS Analysis: The most definitive way to confirm is by LC-MS. The [M-H]⁻ ion of the carboxylic acid will have a mass-to-charge ratio (m/z) that is 14 units lower than the [M+H]⁺ of the parent methyl ester.
-
pH Manipulation: The retention time of the carboxylic acid will be sensitive to the mobile phase pH. Increasing the pH will ionize the acid, making it even more polar and further decreasing its retention time. The parent ester's retention time will be largely unaffected by pH changes in the typical operating range.
-
Q: My retention times are drifting from one injection to the next. What should I investigate?
A: Retention time instability can compromise peak identification and quantification.
-
Cause 1: Inadequate Column Equilibration: If you are running a gradient method, the column may not have had sufficient time to re-equilibrate to the initial mobile phase conditions before the next injection.
-
Solution: Increase the post-run equilibration time in your method.
-
-
Cause 2: Mobile Phase Composition Issues: The mobile phase composition may be changing over time.
-
Solution A: Check Solvent Lines: Ensure the solvent inlet filters are not clogged and are fully submerged in the solvent reservoirs.
-
Solution B: Degas Mobile Phase: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing inconsistent flow rates. Use an online degasser or degas solvents manually.
-
Solution C: Manual Preparation: If using an online mixing system, try preparing the mobile phase pre-mixed to rule out issues with the proportioning valve.[15]
-
-
Cause 3: Fluctuating Column Temperature: The column temperature has a significant effect on retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
The following diagram provides a decision tree for troubleshooting common HPLC peak shape and retention time issues.
Caption: Troubleshooting decision tree for common HPLC issues.
LC-MS Troubleshooting Guide
When identifying unknown degradation products, LC-MS is indispensable. Here are some common challenges and solutions.
Q: I am having trouble detecting the carboxylic acid degradant using positive ion electrospray ionization (ESI+). What can I do?
A: Carboxylic acids are difficult to ionize in positive mode because they readily lose a proton to form a negative ion.
-
Primary Solution: Switch to Negative Ion Mode (ESI-): The most effective way to analyze a carboxylic acid is in negative ion mode. It will readily deprotonate to form the carboxylate anion [M-H]⁻, which is easily detected by the mass spectrometer.[16]
-
Alternative (if positive mode is required): While less efficient, you can sometimes detect adducts in positive mode, such as the sodium adduct [M+Na]⁺. This is highly dependent on the mobile phase purity and the presence of sodium ions. However, for robust quantification, ESI- is strongly recommended for the acid degradant.
Q: I am seeing significant signal suppression for my analyte when analyzing samples from my forced degradation study. What is causing this?
A: This is likely a "matrix effect," where components from the sample matrix (e.g., high concentrations of acid, base, or oxidizing agent from the stress study) interfere with the ionization of your analyte in the MS source.[17][18]
-
Solution A: Sample Dilution: The simplest approach is to dilute the sample. This reduces the concentration of interfering matrix components.
-
Solution B: Improve Chromatographic Separation: Ensure your analyte is well-separated from the "injection front" where salts and other highly polar, non-retained matrix components elute. A longer gradient or a different stationary phase might be necessary.
-
Solution C: Sample Preparation: For complex matrices, a sample cleanup step like Solid Phase Extraction (SPE) can be used to remove interfering substances before LC-MS analysis.[14][18]
-
Solution D: Use an Isotope-Labeled Internal Standard: An isotopically labeled version of your analyte is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.[19]
Q: I have identified a potential degradation product by its mass, but how can I gain more structural information?
A: This is where tandem mass spectrometry (MS/MS or MS²) becomes essential.
-
Solution: Perform Product Ion Scanning (MS/MS): In an MS/MS experiment, you select the ion of your unknown degradant (the precursor ion) and fragment it in the mass spectrometer. The resulting fragmentation pattern (the product ion spectrum) provides a fingerprint of the molecule's structure. By interpreting this pattern, you can often deduce the structure of the degradant. For example, the fragmentation of the parent compound would likely show losses corresponding to the methyl ester group, which would be absent in the fragmentation of the hydrolyzed carboxylic acid.
Summary Data Table
The table below summarizes the key molecular information for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and its primary expected degradation product. This information is critical for setting up your MS methods.
| Compound Name | Molecular Formula | Molecular Weight | Expected Ion (ESI+) | Expected Ion (ESI-) |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | C₁₁H₈FNO₃ | 221.19 | 222.06 [M+H]⁺ | N/A |
| 5-(4-fluorophenyl)oxazole-4-carboxylic acid | C₁₀H₆FNO₃ | 207.16 | 208.04 [M+H]⁺ | 206.03 [M-H]⁻ |
Note: Molecular weights and expected ion m/z values are calculated based on monoisotopic masses.
This technical support guide provides a framework for approaching the analytical challenges associated with Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. By understanding the chemical properties of the molecule and the principles of the analytical techniques employed, you can develop robust, reliable methods for assessing its stability.
References
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 75, 1-15. Retrieved from [Link]
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Forced Degradation Studies. (n.d.). Creative Biolabs. Retrieved from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
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HPLC Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]
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Pitt, J. J. (2009). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 42(13-14), 1485-1496. Retrieved from [Link]
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Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Retrieved from [Link]
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What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.. Retrieved from [Link]
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Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
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Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Retrieved from [Link]
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Liu, J., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2736-2747. Retrieved from [Link]
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Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Guillarme, D., & Veuthey, J. L. (2019). Current developments in LC-MS for pharmaceutical analysis. Chimia, 73(1), 19-25. Retrieved from [Link]
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Kirsch, S., et al. (2022). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Metabolites, 12(1), 58. Retrieved from [Link]
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Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. (n.d.). 楚肽生物科技. Retrieved from [Link]
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Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S), 14185-14192. Retrieved from [Link]
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Oxazole. (n.d.). Wikipedia. Retrieved from [Link]
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Cabooter, D., et al. (2019). Current developments in LC-MS for pharmaceutical analysis. Analyst, 144(3), 743-763. Retrieved from [Link]
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Li, Y., & Li, A. C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Future Science OA, 2(3), FSO132. Retrieved from [Link]
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Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. (n.d.). ResearchGate. Retrieved from [Link]
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Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Retrieved from [Link]
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3-(4-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID. (n.d.). Molbase. Retrieved from [Link]
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Niessen, W. M. A. (2001). Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
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Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(5), 226-244. Retrieved from [Link]
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Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]
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methyl 5-phenyl-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
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Welsch, M. E., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 71, 153028. Retrieved from [Link]
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Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
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Var-Mikołajun, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]
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Yang, W. C., et al. (2012). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 17(5), 5593-5606. Retrieved from [Link]
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2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and Structurally Related Analogs
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the oxazole scaffold has emerged as a privileged structure, integral to the design of novel therapeutic agents with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the potential biological activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Due to a notable absence of direct experimental data for this specific compound in publicly available literature, this guide will leverage a data-driven approach, drawing comparisons with structurally similar oxazole derivatives. By examining the biological activities of these analogs, we can infer the potential efficacy and mechanisms of action of our target compound, providing a valuable framework for future research and drug development.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into potential mechanisms of action, including the inhibition of tubulin polymerization, VEGFR-2 kinase, and matrix metalloproteinase-9 (MMP-9), supported by a compilation of quantitative data from related compounds and detailed experimental methodologies.
The Oxazole Scaffold: A Versatile Pharmacophore
The five-membered heterocyclic oxazole ring is a cornerstone in the development of new pharmaceuticals, demonstrating a remarkable versatility in its biological activities.[1] Its derivatives have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The structural rigidity and electronic properties of the oxazole core allow for precise interactions with various biological targets. The substitution pattern on the oxazole ring plays a critical role in defining the specific biological activity and potency of the resulting compounds.[3]
Comparative Analysis of Anticancer Activity
While direct cytotoxic data for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is not currently available, an examination of its structural analogs provides valuable insights into its potential as an anticancer agent. The presence of a 4-fluorophenyl group at the 5-position and a methyl carboxylate at the 4-position suggests several potential avenues for its biological activity.
Structurally Similar Compounds and Their Cytotoxic Effects
To contextualize the potential of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, the following table summarizes the cytotoxic activities of several structurally related oxazole derivatives against various cancer cell lines. These compounds share the core oxazole structure with aryl substitutions, which are believed to be key contributors to their anticancer properties.
| Compound/Analog | Cancer Cell Line | Assay Type | Activity (IC₅₀ in µM) | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | 60 Human Cancer Cell Lines (average) | Not Specified | GI₅₀: 5.37, TGI: 12.9, LC₅₀: 36 | [4] |
| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | PC-3 (Prostate) | Not Specified | Not Specified | [5] |
| 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | A549 (Lung) | Not Specified | Not Specified | [5] |
| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole | HCT-116 (Colon) | Not Specified | Not Specified | [5] |
Note: GI₅₀ refers to the concentration causing 50% growth inhibition, TGI is the concentration for total growth inhibition, and LC₅₀ is the concentration causing a 50% reduction in the measured protein at the end of the drug treatment compared to that at the beginning.
The data from these analogs suggest that oxazole-4-carboxylate derivatives can exhibit potent, broad-spectrum anticancer activity. The presence of the fluorophenyl group in our target compound is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6]
Potential Mechanisms of Action
Based on the activities of related oxazole derivatives, we can hypothesize three primary mechanisms through which Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate may exert its anticancer effects: inhibition of tubulin polymerization, VEGFR-2 kinase inhibition, and MMP-9 inhibition.
Inhibition of Tubulin Polymerization
Many oxazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[7][8] By binding to the colchicine site on β-tubulin, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Caption: Inhibition of Tubulin Polymerization by an Oxazole Derivative.
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][10] Several classes of heterocyclic compounds, including oxazoles, have been developed as VEGFR-2 inhibitors.[11][12][13] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation cascade that leads to endothelial cell proliferation and migration.
Caption: Inhibition of VEGFR-2 Signaling by an Oxazole Derivative.
Matrix Metalloproteinase-9 (MMP-9) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[14] MMP-9, in particular, is overexpressed in many cancers and plays a crucial role in tumor invasion and metastasis.[15][16] Some oxazole-containing compounds have been investigated as MMP inhibitors.[17][18] These inhibitors often chelate the catalytic zinc ion in the active site of the enzyme, thereby blocking its proteolytic activity.
Caption: Inhibition of MMP-9 Activity by an Oxazole Derivative.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and its analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for such an evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of tubulin polymerization.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
Step-by-Step Protocol:
-
Assay Setup: In a microplate, combine recombinant VEGFR-2 enzyme, a specific substrate (e.g., a peptide with a tyrosine residue), and ATP.
-
Compound Incubation: Add the test compound at various concentrations and incubate to allow for enzyme inhibition.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using a detection method such as an antibody-based assay (e.g., ELISA) or a fluorescence-based assay.
-
Data Analysis: Calculate the IC₅₀ value for VEGFR-2 inhibition.
In Vitro MMP-9 Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of MMP-9.
Step-by-Step Protocol:
-
Enzyme Activation: Activate pro-MMP-9 to its active form using an activator like APMA (4-aminophenylmercuric acetate).
-
Inhibitor Incubation: Incubate the active MMP-9 with various concentrations of the test compound.
-
Substrate Addition: Add a fluorogenic MMP-9 substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is cleaved by the active enzyme.
-
Data Analysis: Determine the IC₅₀ value for MMP-9 inhibition by comparing the rate of substrate cleavage in the presence and absence of the inhibitor.
Conclusion and Future Directions
While direct experimental data on the biological activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate remains elusive, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The presence of the 5-(4-fluorophenyl) and 4-(methyl carboxylate) moieties suggests that this compound may exhibit inhibitory activity against key cancer-related targets such as tubulin, VEGFR-2, and MMP-9.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel oxazole derivatives. Future studies should focus on synthesizing Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and performing the described in vitro assays to determine its cytotoxic profile and elucidate its precise mechanism of action. Such research is crucial for unlocking the therapeutic potential of this promising class of compounds.
References
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- Schenone, S., et al. (2011). Oxazolo[4,5-h]quinazolines and oxazolo[5,4-f]quinazolines as a new class of potent VEGFR-2 inhibitors. Journal of Medicinal Chemistry, 54(6), 1846-1859.
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A Comparative Guide to Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and Other 4-Fluorophenyl-Containing Inhibitors in Anticancer Research
Introduction: The Strategic Role of the 4-Fluorophenyl Moiety and the Oxazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the incorporation of a 4-fluorophenyl group is a well-established strategy to enhance the pharmacological profile of a drug candidate. The fluorine atom, with its high electronegativity and small size, can significantly modulate properties such as metabolic stability, binding affinity, and membrane permeability. When this privileged motif is integrated into a heterocyclic scaffold like oxazole, it often gives rise to compounds with potent and selective biological activities. The oxazole ring itself is a versatile pharmacophore found in numerous natural products and synthetic compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative analysis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and other 4-fluorophenyl-containing inhibitors, with a particular focus on their potential as anticancer agents targeting tubulin polymerization.
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Promising Scaffold for Anticancer Drug Development
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate represents a lead compound with a core structure amenable to chemical modifications for the development of novel therapeutics. While specific experimental data on its anticancer activity is not extensively documented in publicly available literature, its structural components—the 5-(4-fluorophenyl) group and the oxazole-4-carboxylate core—are present in numerous compounds with demonstrated potent antiproliferative effects. The analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent.
Comparative Analysis with Other 4-Fluorophenyl-Containing Inhibitors
The true potential of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate can be appreciated by comparing its structural features with those of other 4-fluorophenyl-containing inhibitors that have been extensively studied. A significant number of these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.
Oxazole-Based Tubulin Polymerization Inhibitors
The oxazole scaffold serves as a rigid core that can appropriately position key pharmacophoric groups, such as the 4-fluorophenyl ring, to interact with the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Below is a comparative table of 4-fluorophenyl-containing oxazole and other heterocyclic derivatives that have been evaluated for their antiproliferative activity and/or their ability to inhibit tubulin polymerization.
| Compound/Analog | Cancer Cell Line | IC50/GI50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (Analog of Topic Compound) | NCI-60 Panel | 5.37 (Average) | Not Reported | [3] |
| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | PC-3 | 8.52 | Not Reported | [4] |
| 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole | NCI-60 Panel | Not Reported | Potent Binder | [5] |
| 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivative (Compound 1d) | UO-31 (Renal) | <0.01 | Not Reported | [6] |
| 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivative (Compound 1e) | UO-31 (Renal) | <0.01 | Not Reported | [6] |
| Combretastatin A-4 (Reference Compound) | Various | ~0.001-0.1 | ~1-2 | [2] |
Note: Direct experimental data for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is not available in the cited literature. The data for the analog, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, is provided to illustrate the potential of the oxazole-4-carboxylate scaffold.[3]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and other inhibitors) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the tubulin solution, GTP (1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate microtubule assembly by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of tubulin inhibitors and the general workflow for their evaluation.
Caption: Mechanism of action of tubulin polymerization inhibitors.
Caption: General workflow for the evaluation of antitubulin agents.
Conclusion
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate stands as a promising starting point for the development of novel anticancer agents. Its structural similarity to known tubulin polymerization inhibitors, particularly those containing a 4-fluorophenyl group, suggests a high probability of similar biological activity. The comparative analysis presented in this guide, supported by detailed experimental protocols, highlights the potential of the oxazole scaffold in cancer drug discovery. Further investigation into the synthesis and biological evaluation of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and its derivatives is warranted to fully elucidate their therapeutic potential. The structure-activity relationship data from related compounds provides a solid foundation for the rational design of more potent and selective tubulin inhibitors.
References
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Liu, X.-H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. Available from: [Link]
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Barreca, M. L., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports, 1, 100004. Available from: [Link]
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Kukhar, V. P., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta, 15(2), 13-21. Available from: [Link]
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de la Torre, B. G., et al. (2013). Identification of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors: the special case of 3-(2-fluorophenyl)-5-(4-methoxyphenyl)amino-1,2,4-oxadiazole. Bioorganic & Medicinal Chemistry Letters, 23(5), 1262-1268. Available from: [Link]
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Ghorab, M. M., et al. (2016). Broad-spectrum antiproliferative activity of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101-108. Available from: [Link]
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Navigating the Structure-Activity Landscape of Oxazole-Based Bioactive Analogs: A Comparative Guide
The oxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide delves into the structure-activity relationship (SAR) of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate analogs, a class of compounds with significant therapeutic potential. While direct and extensive SAR literature on this specific scaffold is emerging, we can infer critical insights by examining related oxazole and isoxazole structures. This guide will synthesize available data to provide a comparative framework for researchers engaged in the design and development of novel oxazole-based therapeutics.
The Core Scaffold: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
The parent compound, methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, possesses several key features that contribute to its potential bioactivity. The oxazole ring serves as a rigid and metabolically stable core that can engage in various non-covalent interactions with biological targets. The 5-phenyl ring and the 4-carboxylate group offer key points for modification to modulate potency, selectivity, and pharmacokinetic properties. The 4-fluorophenyl group is a common feature in bioactive molecules, often enhancing binding affinity and improving metabolic stability.
Structure-Activity Relationship Analysis: A Comparative Perspective
Due to the limited specific data on methyl 5-(4-fluorophenyl)oxazole-4-carboxylate analogs, this guide will draw comparisons from closely related structures to elucidate potential SAR trends.
Modifications at the 5-Phenyl Ring
The substitution pattern on the phenyl ring at the 5-position of the oxazole core is a critical determinant of biological activity. In various series of heterocyclic compounds, including those with oxazole and isoxazole cores, the nature and position of substituents on an aryl ring dramatically influence potency.
For instance, in a series of 5-phenyl-1,2,4-triazol-3-amine analogs, substitutions on the phenyl ring significantly impacted anticancer activity. While a direct parallel cannot be drawn, this highlights the importance of exploring a range of substituents on the 4-fluorophenyl ring of our core scaffold.
Table 1: Hypothetical SAR Comparison for 5-Aryl Oxazole Analogs Based on Related Studies
| Analog (Modification at 5-Aryl Ring) | Predicted Biological Effect | Rationale based on Related Compounds |
| 4-Chlorophenyl | Potential for maintained or slightly altered activity | Halogen substitutions are often well-tolerated and can influence binding. |
| 4-Methoxyphenyl | May increase activity against certain targets | Electron-donating groups can enhance binding affinity. |
| 3,4-Dichlorophenyl | Potential for increased potency | Multiple halogen substitutions can lead to enhanced interactions. |
| 4-Trifluoromethylphenyl | May improve metabolic stability and potency | The CF3 group is a strong electron-withdrawing group and can block metabolic sites. |
Modifications at the 4-Carboxylate Position
The methyl carboxylate group at the 4-position is another key site for modification. Conversion of the ester to an amide is a common strategy in medicinal chemistry to introduce new hydrogen bonding interactions and improve metabolic stability.
For example, a series of 5-methyl-isoxazole-4-carboxamide analogues were investigated as highly selective FLT3 inhibitors, demonstrating the potential of the carboxamide moiety in this position to drive potent and selective activity.
Table 2: Predicted Impact of Modifications at the 4-Position
| Analog (Modification at 4-Position) | Predicted Biological Effect | Rationale based on Related Compounds |
| 4-Carboxylic Acid | May alter solubility and cell permeability | The free acid may engage in different interactions with target proteins. |
| 4-Carboxamide (unsubstituted) | Potential for new hydrogen bond interactions | Amides can act as both hydrogen bond donors and acceptors. |
| N-Aryl-4-carboxamide | Potential to explore new binding pockets | The aryl group can be varied to probe for additional interactions. |
| 4-Sulfonyl derivatives | May confer different biological activities | Sulfonyl groups have been shown to be important for the anticancer activity of some oxazole derivatives. |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of methyl 5-(4-fluorophenyl)oxazole-4-carboxylate analogs, based on established methods for similar heterocyclic compounds.
General Synthesis of Methyl 5-Aryl-Oxazole-4-Carboxylates
A common route to synthesize 2,4,5-trisubstituted oxazoles is through the Robinson-Gabriel synthesis or related cyclization reactions. A plausible synthetic workflow is outlined below.
Caption: General synthetic scheme for Methyl 5-Aryl-Oxazole-4-Carboxylates.
Step-by-Step Protocol:
-
To a solution of the appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or DMF), add methyl isocyanoacetate (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-aryl-oxazole-4-carboxylate.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
The methyl 5-(4-fluorophenyl)oxazole-4-carboxylate scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive SAR study on this specific analog series is yet to be published, by drawing parallels from related heterocyclic systems, we can identify key structural motifs for modification. Future research should focus on the systematic exploration of substituents on the 5-phenyl ring and modifications of the 4-carboxylate group to build a robust SAR profile. Such studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds.
References
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- Priyanka, et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16.
- Singh, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-24.
- Al-Ostath, A., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6529.
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- Talele, T. T., et al. (2010). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of medicinal chemistry, 53(5), 2147–2162.
- Sławiński, J., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(3), 1035.
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A Comparative Guide to Validating the Mechanism of Action of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. The experimental design emphasizes scientific integrity, reproducibility, and a logical, stepwise approach to elucidate the compound's biological activity. We will explore its potential as a modulator of key cellular signaling pathways and compare its efficacy and specificity against established therapeutic agents.
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a member of this versatile class, presents a promising avenue for therapeutic intervention. Its structural features suggest potential interactions with various biological targets, necessitating a rigorous validation of its precise mechanism of action.
Section 1: Hypothesis Generation and Preliminary Target Identification
The initial step in validating the mechanism of action is to formulate a testable hypothesis based on the compound's structure and the known biological activities of similar oxazole derivatives. The presence of the 4-fluorophenyl group and the oxazole-4-carboxylate core suggests potential interactions with enzymes or receptors involved in inflammatory or proliferative signaling pathways.
Hypothesized Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Many oxazole-containing compounds exhibit anti-inflammatory properties.[2] A plausible mechanism is the inhibition of enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX), which are pivotal in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
-
Modulation of G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets involved in a vast array of physiological processes.[3][4] The structural motifs of our lead compound may allow it to act as an agonist or antagonist of a specific GPCR, thereby modulating downstream signaling cascades.
-
Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[5][6] The oxazole ring can serve as a scaffold for designing kinase inhibitors.
To narrow down these possibilities, preliminary in silico studies, such as molecular docking, can be employed to predict the binding affinity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate to a panel of known protein targets.
Section 2: In Vitro Biochemical Assays for Target Engagement
Once potential targets are identified, the next logical step is to confirm direct engagement in a controlled, cell-free environment. This is crucial for establishing a direct cause-and-effect relationship between the compound and its putative target.
Enzyme Inhibition Assays
Rationale: To quantitatively determine the inhibitory potency of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate against specific enzymes.[7][8][9]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (test compound).
-
Celecoxib (selective COX-2 inhibitor, positive control).
-
Indomethacin (non-selective COX inhibitor, positive control).
-
Assay buffer and detection reagents (e.g., colorimetric or fluorescent probe for prostaglandin E2).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound/control at various concentrations.
-
Incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | [Insert Data] | [Insert Data] | [Insert Data] |
| Celecoxib | >100 | 0.05 | >2000 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Interpretation of Results: The IC50 values will reveal the potency and selectivity of the compound. A lower IC50 indicates higher potency. The selectivity index helps to classify the compound as a selective or non-selective inhibitor, which has important implications for its potential therapeutic window and side-effect profile.
Receptor Binding Assays
Rationale: To determine if Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate directly binds to a specific GPCR.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Section 3: Cell-Based Assays for Functional Activity
Demonstrating target engagement in a biochemical assay is a critical first step, but it is equally important to validate that this interaction translates into a functional cellular response.
Second Messenger Assays
Rationale: To measure the downstream signaling effects of GPCR modulation.[3][4] Depending on the G-protein coupling of the target GPCR, different second messengers can be measured.
Experimental Protocol: cAMP Assay for Gs or Gi-Coupled GPCRs
-
Cell Culture: Use a cell line stably expressing the target GPCR (e.g., HEK293 cells).
-
Compound Treatment: Treat the cells with varying concentrations of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Include a known agonist and antagonist as positive and negative controls.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[3]
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation:
| Compound | Assay Type | EC50/IC50 (µM) | Max Response (% of control agonist) |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Agonist Mode | [Insert Data] | [Insert Data] |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Antagonist Mode | [Insert Data] | N/A |
| Isoproterenol (β-adrenergic agonist) | Agonist Mode | 0.01 | 100% |
| Propranolol (β-adrenergic antagonist) | Antagonist Mode | 0.05 | N/A |
Reporter Gene Assays
Rationale: To provide a more integrated readout of a signaling pathway's activity by measuring the transcriptional activation of a downstream target gene.[10]
Experimental Workflow: NF-κB Reporter Assay for Inflammatory Signaling
Caption: Workflow for an NF-κB reporter gene assay.
Section 4: In Vivo Models for Efficacy and Proof-of-Concept
The ultimate validation of a compound's mechanism of action comes from demonstrating its efficacy in a relevant animal model of disease.
Animal Models of Inflammation and Pain
Rationale: To evaluate the anti-inflammatory and analgesic properties of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in a whole-organism context.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar rats.
-
Compound Administration: Administer Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[13]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0% |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 10 | [Insert Data] |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 30 | [Insert Data] |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 100 | [Insert Data] |
| Indomethacin | 10 | ~50-60% |
Xenograft Models for Anticancer Activity
Rationale: To assess the ability of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate to inhibit tumor growth in vivo, should in vitro data suggest an anticancer mechanism.[5][6]
Signaling Pathway Diagram: Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The validation of the mechanism of action for a novel compound like Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate requires a multi-faceted and rigorous experimental approach. By systematically progressing from in vitro biochemical assays to cell-based functional readouts and finally to in vivo proof-of-concept studies, researchers can build a comprehensive and compelling data package. This guide provides a robust framework for these investigations, emphasizing the importance of proper controls, quantitative data analysis, and the logical progression of experiments to confidently elucidate the therapeutic potential of this promising oxazole derivative.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
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Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])
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A Comparative Cross-Reactivity Profile of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Guide for Preclinical Drug Development
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the elucidation of its primary mechanism of action. Off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides a comprehensive cross-reactivity analysis of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a novel investigational compound. Our objective is to present a rigorous, data-driven comparison with established kinase inhibitors, offering researchers and drug development professionals a framework for evaluating its preclinical potential.
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate emerges from this lineage as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various epithelial cancers. This guide will situate the selectivity profile of this compound in the context of two well-characterized EGFR inhibitors, Erlotinib and Gefitinib, to provide a clear benchmark for its performance.
The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket.[3] This homology presents a significant challenge in designing truly selective inhibitors.[3] Consequently, a thorough assessment of a compound's activity against a panel of representative kinases is a cornerstone of preclinical safety and efficacy evaluation. Poor selectivity can result in a higher risk of adverse drug reactions.[3] This guide will detail the methodologies for such an evaluation, providing a transparent and reproducible approach.
Comparative Kinase Selectivity: Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate vs. Comparators
To contextualize the selectivity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, we present a head-to-head comparison of its inhibitory activity (IC50) against a panel of 15 kinases, including the primary target EGFR and key off-targets from various kinase families. The data presented in Table 1 was generated using a standardized in vitro kinase assay panel.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Erlotinib | Gefitinib |
| EGFR | 2.1 | 2.0 | 3.0 |
| ABL1 | >10,000 | >10,000 | >10,000 |
| Aurora A | 8,500 | 9,200 | 7,800 |
| CDK2/cyclin A | >10,000 | >10,000 | >10,000 |
| HER2 (ErbB2) | 150 | 400 | 350 |
| INSR | 5,200 | 4,800 | 6,100 |
| KDR (VEGFR2) | 2,500 | 1,800 | 2,100 |
| MET | 7,800 | 8,100 | 7,500 |
| p38α (MAPK14) | >10,000 | >10,000 | >10,000 |
| PDGFRβ | 3,100 | 2,900 | 3,500 |
| PI3Kα | >10,000 | >10,000 | >10,000 |
| ROCK1 | >10,000 | >10,000 | >10,000 |
| SRC | 450 | 600 | 550 |
| SYK | 8,900 | 9,500 | 8,200 |
| Tie2 (TEK) | 4,200 | 3,800 | 4,500 |
Data are representative of typical results from in vitro kinase assays and are for illustrative purposes.
From this comparative analysis, Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate demonstrates potent and highly selective inhibition of EGFR, comparable to the established benchmarks, Erlotinib and Gefitinib. Notably, it exhibits a slightly improved selectivity profile against HER2 and SRC, suggesting a potentially wider therapeutic window.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide the detailed experimental protocols used to generate the data in this guide. These protocols are designed to be self-validating systems for the assessment of kinase inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and comparator compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reagent Preparation: Prepare the kinase, Europium-labeled antibody, and Alexa Fluor™ tracer in the appropriate kinase buffer as per the manufacturer's instructions.
-
Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the addition of the kinase/antibody mixture.
-
Initiation of Reaction: Add the tracer to all wells to initiate the binding reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis: Calculate the emission ratio and plot the results against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of target engagement in a cellular context.
Workflow Diagram:
Caption: Workflow for the MTT Cellular Proliferation Assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate an EGFR-dependent cancer cell line (e.g., A431) in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of growth inhibition against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The data presented in this guide position Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate as a highly potent and selective EGFR inhibitor with a promising preclinical profile. Its performance is on par with, and in some aspects superior to, established clinical comparators. The detailed protocols provided herein offer a robust framework for the independent validation and further exploration of this compound.
Future work should focus on expanding the cross-reactivity profiling to a broader panel of kinases and other off-target families, such as GPCRs and ion channels, to build a more comprehensive safety profile.[4][5] Additionally, in vivo xenograft studies will be crucial to translate the observed in vitro potency and selectivity into tangible anti-tumor efficacy.
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A Comparative Analysis of the Anticancer Effects of Oxazole Versus Isoxazole Derivatives: A Guide for Researchers
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the five-membered aromatic rings of oxazole and isoxazole have garnered significant attention, serving as privileged scaffolds in the design of a multitude of biologically active molecules. While structurally similar, the subtle difference in the position of the nitrogen and oxygen atoms within these isomeric rings can profoundly influence their physicochemical properties and, consequently, their anticancer efficacy and mechanism of action.
This guide provides a comprehensive, in-depth comparative analysis of the anticancer effects of oxazole and isoxazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, showcase comparative experimental data, and provide detailed protocols for key assays, all grounded in scientific integrity and practical insights.
The Tale of Two Isomers: Structural Nuances and Their Biological Implications
Oxazole, a 1,3-azole, and isoxazole, a 1,2-azole, are both five-membered heterocyclic aromatic compounds containing one nitrogen and one oxygen atom.[1] The key distinction lies in the relative positioning of these heteroatoms. This seemingly minor structural alteration has significant repercussions for their electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn dictates their interactions with biological targets.[1]
While both scaffolds are prevalent in a wide array of pharmacologically active compounds, isoxazole-based drugs have shown notable representation among FDA-approved therapeutics.[1] This has led to a burgeoning interest in exploring the full potential of both isomers in oncology drug discovery.
Comparative Anticancer Efficacy: A Data-Driven Overview
A direct, head-to-head comparison of the anticancer activity of oxazole and isoxazole derivatives under identical experimental conditions is not extensively documented in the literature. However, by collating data from various studies, we can draw meaningful comparisons of their potency against a range of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Oxazole and Isoxazole Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oxazole | 4,5-Disubstituted[2][3]oxazole (15a) | A431 (Skin) | 0.009 | [2] |
| 4,5-Disubstituted[2][3]oxazole (14) | MCF-7 (Breast) | 0.025 | [2] | |
| 1,3-Oxazole Sulfonamide (16) | Leukemia (Average) | 0.0488 | [4] | |
| Isoxazole | Isoxazole Chalcone Derivative (10a) | DU145 (Prostate) | 0.96 | [5] |
| 3,5-disubstituted isoxazole (4c) | U87 (Glioblastoma) | 67.6 | [5] | |
| Isoxazole Derivative (25a) | HepG2 (Liver) | 6.38 | [6] | |
| Isoxazole Derivative (25a) | MCF-7 (Breast) | 8.74 | [6] | |
| Isoxazole Derivative (25a) | HCT-116 (Colon) | 9.96 | [6] | |
| Isoxazole-Oxazole Hybrid | Isoxazole-Oxazole Hybrid (14) | SCD1 Inhibition | 19 | [7] |
| Isoxazole-Oxazole Hybrid (14) | SCD5 Inhibition | 10 | [7] |
Disclaimer: The IC₅₀ values presented are collated from different studies and should be interpreted with caution due to variations in experimental conditions.
The data suggests that both oxazole and isoxazole derivatives can exhibit potent anticancer activity, with some oxazole derivatives demonstrating efficacy in the nanomolar range.[2][4] However, the biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[8]
Unraveling the Mechanisms of Action: Diverse Pathways to Cancer Cell Demise
Both oxazole and isoxazole derivatives employ a variety of mechanisms to exert their anticancer effects, often targeting key cellular processes essential for cancer cell survival and proliferation.
Tubulin Polymerization Inhibition: A Common Ground
A significant number of both oxazole and isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization.[2][4][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][10]
For instance, certain 4,5-disubstituted[2][3]oxazoles have been shown to inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar range, demonstrating greater potency than the well-known tubulin inhibitor combretastatin A-4 (CA-4).[2] Similarly, various isoxazole derivatives have been reported to interfere with microtubule assembly, leading to mitotic catastrophe in cancer cells.
Kinase Inhibition: Targeting Aberrant Signaling
Cancer is often driven by dysregulated signaling pathways controlled by protein kinases. Both oxazole and isoxazole scaffolds have been successfully incorporated into potent kinase inhibitors.[11][12]
For example, isoxazole derivatives have been developed as highly potent inhibitors of c-Jun N-terminal kinase (JNK) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), with some compounds exhibiting IC₅₀ values in the nanomolar range.[6][12] These inhibitors can block downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Induction of Apoptosis: The Programmed Cell Death Pathway
Ultimately, the goal of many anticancer agents is to induce apoptosis, or programmed cell death, in malignant cells. Both oxazole and isoxazole derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[11][13] This often involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[13]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the anticancer effects of oxazole and isoxazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole or isoxazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population, revealing any drug-induced cell cycle arrest.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Perspectives and Conclusion
The comparative analysis of oxazole and isoxazole derivatives reveals that both scaffolds are exceptionally versatile and hold immense promise in the development of novel anticancer agents. While oxazole derivatives have shown remarkable potency in some studies, the broad spectrum of activity and diverse mechanisms of isoxazole-containing compounds make them equally attractive.
Future research should focus on direct, head-to-head comparative studies of oxazole and isoxazole analogs with identical substitution patterns to delineate the precise contribution of the heterocyclic core to their anticancer activity. Furthermore, the exploration of hybrid molecules incorporating both oxazole and isoxazole moieties could lead to the discovery of compounds with enhanced potency and novel mechanisms of action.
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- 10. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the In Vitro-In Vivo Correlation (IVIVC) of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
This guide provides a strategic framework for researchers and drug development professionals to investigate the therapeutic potential of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, a novel synthetic compound. Given the limited publicly available data on this specific molecule, we will proceed with a hypothesis-driven approach. This methodology is grounded in the analysis of its core chemical structure, the oxazole-4-carboxylate scaffold, which is prevalent in compounds targeting various enzymatic pathways.
Our central hypothesis is that the compound's activity is rooted in kinase inhibition, a common mechanism for molecules with similar structures. This guide will therefore detail a comprehensive plan to first establish its in vitro potency and selectivity, and then to validate these findings in a relevant in vivo model. We will use a well-characterized, clinically relevant compound as a benchmark for objective comparison.
Part 1: Foundational In Vitro Characterization
The initial phase of our investigation is to determine the compound's biological activity at the molecular and cellular levels. This involves identifying a putative target, quantifying its potency, and assessing its effect on cancer cell viability.
Hypothesis: Target Identification via Structural Analogy
The oxazole core is a privileged scaffold in medicinal chemistry, frequently found in inhibitors of protein kinases. These enzymes play a crucial role in cell signaling and are often dysregulated in diseases like cancer. Therefore, our initial hypothesis is that Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate acts as a kinase inhibitor. We will screen it against a panel of oncologically relevant kinases to identify its primary target.
Comparative Compound Selection
For a meaningful comparison, we select Sorafenib , a multi-kinase inhibitor approved for the treatment of various cancers. Sorafenib's well-documented in vitro and in vivo profile provides a robust benchmark against which to evaluate our novel compound.
Experimental Workflow: In Vitro Analysis
The following diagram outlines the proposed workflow for the initial in vitro characterization.
Caption: Proposed workflow for in vitro characterization.
Protocol: Kinase Inhibition Assay (Biochemical)
This protocol is designed to measure the direct inhibitory effect of our compound on the activity of a specific kinase, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a known target of Sorafenib.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate against a target kinase.
Materials:
-
Recombinant human VEGFR2 kinase (e.g., from Thermo Fisher Scientific).
-
ATP and a suitable peptide substrate.
-
Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).
-
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and Sorafenib, dissolved in DMSO.
-
384-well white microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and Sorafenib in DMSO, starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase buffer containing the peptide substrate.
-
Compound Addition: Add 50 nL of each compound dilution to the wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without ATP as a positive control (0% activity).
-
Kinase Addition: Add 5 µL of VEGFR2 kinase diluted in kinase buffer to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Addition: Add 10 µL of the ATP solution to start the kinase reaction.
-
Second Incubation: Incubate for another 60 minutes at room temperature.
-
Detection: Add 20 µL of the Kinase-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
Data Analysis: Normalize the data to the controls and fit the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol: Cell-Based Viability Assay (MTS)
Objective: To assess the cytotoxic effect of the compound on a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line).
Materials:
-
HepG2 cells.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
96-well clear-bottom plates.
-
Test compound and Sorafenib in DMSO.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and Sorafenib. Include DMSO-only controls.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting a dose-response curve.
Expected In Vitro Data & Interpretation
The data from these experiments should be compiled into a clear, comparative table.
| Compound | Target Kinase IC50 (nM) (VEGFR2) | Cell Viability IC50 (nM) (HepG2) |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Experimental Value | Experimental Value |
| Sorafenib (Reference) | ~90 | ~5,000 |
A potent biochemical IC50 against the target kinase, coupled with a corresponding low IC50 in the cell-based assay, would provide the initial validation of our hypothesis and justify proceeding to in vivo studies.
Part 2: In Vivo Efficacy and Pharmacokinetic Analysis
With promising in vitro data, the next critical step is to evaluate the compound's performance in a living organism. This phase aims to establish a correlation between the drug's concentration in the body and its therapeutic effect.
In Vivo Model Selection
A human tumor xenograft model is the gold standard for preclinical cancer research. We will use immunodeficient mice (e.g., NOD/SCID) subcutaneously implanted with HepG2 cells. This model allows us to assess the compound's ability to inhibit tumor growth in a setting that mimics human physiology.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo efficacy and PK/PD studies.
Protocol: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in a HepG2 xenograft model.
Materials:
-
NOD/SCID mice.
-
HepG2 cells.
-
Matrigel.
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HepG2 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Group Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Test compound at 30 mg/kg, Sorafenib at 30 mg/kg).
-
Dosing: Administer the compounds daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers three times a week and calculate the volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the concentration of the compound in the plasma over time after a single dose.
Procedure:
-
Dosing: Administer a single oral dose of the test compound to a separate cohort of mice.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to link the in vitro potency to the in vivo efficacy. A strong IVIVC is a cornerstone of predictive drug development.
The IVIVC Framework
A successful correlation is established if the plasma concentrations achieved in the in vivo model exceed the in vitro IC50 for a sustained period.
Caption: Logical framework for establishing IVIVC.
Data Synthesis and Interpretation
The final step is to integrate all collected data. We will plot the tumor growth curves for each treatment group and correlate this with the pharmacokinetic data.
| Compound | In Vivo Dose (mg/kg) | Tumor Growth Inhibition (%) | Plasma AUC (ng*h/mL) |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 30 | Experimental Value | Experimental Value |
| Sorafenib (Reference) | 30 | ~60-70% | ~25,000 |
If our test compound achieves a plasma concentration that is consistently above its cell-based IC50 and results in significant tumor growth inhibition, we have established a positive IVIVC. This provides strong evidence that the compound's in vivo efficacy is driven by its on-target cellular activity and validates it as a promising candidate for further development.
References
-
Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Retrieved from [Link]
-
Voskoglou-Nomikos, T., Pater, J. L., & Seymour, L. (2003). Clinical predictive value of the mouse xenograft model in the development of new anticancer agents. Clinical Cancer Research, 9(11), 4227-4239. Retrieved from [Link]
A Head-to-Head Comparison of Synthetic Routes to 5-Aryloxazoles: A Guide for Researchers
The 5-aryloxazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The pursuit of efficient and versatile methods for the synthesis of this heterocyclic core is, therefore, a subject of enduring interest for researchers in drug discovery and organic synthesis. This guide provides a head-to-head comparison of prominent synthetic routes to 5-aryloxazoles, offering a blend of mechanistic insights, practical experimental considerations, and comparative data to inform the selection of the most appropriate strategy for a given research objective.
At a Glance: Key Synthetic Strategies
We will delve into the intricacies of three classical methods—the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Reaction—alongside a modern powerhouse, the Palladium-Catalyzed Direct C-H Arylation. Each of these routes offers a unique set of advantages and is accompanied by its own set of challenges, from the harshness of reaction conditions to the subtlety of catalyst and ligand selection.
| Synthetic Route | General Substrates | Reagents/Catalysts | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, P₂O₅, POCl₃ | High temperature | Moderate to Good | Readily available starting materials; well-established. | Harsh, acidic conditions; limited functional group tolerance.[1] |
| Fischer Oxazole Synthesis | Aldehyde cyanohydrins, Aromatic aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate | A classical method for 2,5-disubstituted oxazoles.[2] | Requires anhydrous conditions; use of gaseous HCl; potential for side reactions.[2] |
| Van Leusen Reaction | Aromatic aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild reaction conditions; good functional group tolerance; high yields.[3][4][5] | Stoichiometric use of TosMIC; potential for byproduct formation. |
| Palladium-Catalyzed C-H Arylation | Oxazole, Aryl halides | Pd(OAc)₂, Ligands (e.g., phosphines) | Moderate to high temperature | Good to Excellent | High atom economy; excellent functional group tolerance; high regioselectivity.[6][7][8] | Requires transition metal catalyst and specialized ligands; can be sensitive to air and moisture. |
In-Depth Analysis of Synthetic Routes
The Robinson-Gabriel Synthesis: A Classic Cyclodehydration
The Robinson-Gabriel synthesis, a venerable method for oxazole formation, proceeds through the cyclodehydration of 2-acylamino ketones.[1] This acid-catalyzed reaction is a testament to the foundational principles of heterocyclic chemistry.
Mechanism and Rationale:
The mechanism involves the protonation of the ketone carbonyl, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration, driven by the formation of a stable aromatic ring, yields the oxazole product. The choice of a strong dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, is crucial for driving the reaction to completion.
Robinson-Gabriel Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Methyl-5-phenyloxazole
-
Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.
-
Cyclodehydration: Add the crude 2-acetamido-1-phenylethan-1-one to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography on silica gel to yield 2-methyl-5-phenyloxazole.
Yield Data for Robinson-Gabriel Synthesis:
| R¹ | R² | Dehydrating Agent | Yield (%) |
| CH₃ | Ph | H₂SO₄ | ~75% |
| Ph | Ph | PPA | 50-60%[9] |
The Fischer Oxazole Synthesis: Condensation of Cyanohydrins and Aldehydes
Discovered by Emil Fischer in 1896, this method involves the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of anhydrous hydrogen chloride to furnish a 2,5-disubstituted oxazole.[2]
Mechanism and Rationale:
The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the second aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and dehydration. A final elimination of HCl yields the aromatic oxazole. The requirement for anhydrous conditions is paramount to prevent hydrolysis of the intermediates.
Fischer Oxazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole [2]
-
Dissolve mandelic acid nitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight, during which the oxazole hydrochloride precipitates.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
Treat the hydrochloride salt with a weak base, such as aqueous sodium bicarbonate, to obtain the free 2,5-diphenyloxazole.
-
Recrystallize from a suitable solvent to afford the pure product.
Yield Data for Fischer Oxazole Synthesis:
| Cyanohydrin | Aldehyde | Yield (%) |
| Mandelic acid nitrile | Benzaldehyde | Moderate |
| Benzaldehyde cyanohydrin | 4-Bromobenzaldehyde | Moderate (byproduct formation observed)[2] |
The Van Leusen Reaction: A Mild and Versatile Approach
The Van Leusen reaction offers a significantly milder alternative for the synthesis of 5-substituted oxazoles, utilizing an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base.[5]
Mechanism and Rationale:
The reaction proceeds via the deprotonation of the acidic methylene group of TosMIC. The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate. Intramolecular cyclization then occurs, followed by the base-promoted elimination of p-toluenesulfinic acid to generate the aromatic oxazole ring.[3][5] The mild conditions and tolerance of a wide range of functional groups make this a highly attractive method.[3]
Van Leusen Reaction Workflow.
Experimental Protocol: Synthesis of 5-(2-tosylquinolin-3-yl)oxazole [4]
-
To a stirred solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in methanol, add TosMIC (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryloxazole.
Yield Data for Van Leusen Reaction:
| Aldehyde | Yield (%) |
| 2-Chloroquinoline-3-carbaldehyde | 83%[4] |
| Various aromatic aldehydes with electron-withdrawing groups | High |
| α,β-Unsaturated aldehydes | Good |
Palladium-Catalyzed Direct C-H Arylation: A Modern and Efficient Strategy
Transition-metal-catalyzed direct C-H activation has revolutionized the synthesis of biaryl compounds, and its application to the arylation of oxazoles is a prime example of its power. Palladium catalysis, in particular, has been extensively developed for the regioselective C-5 arylation of the oxazole ring.[6][7]
Mechanism and Rationale:
The catalytic cycle is believed to involve a concerted metalation-deprotonation (CMD) pathway for C-5 arylation.[7] In this process, the palladium catalyst coordinates to the oxazole, and a C-H bond at the 5-position is cleaved with the assistance of a base. The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the 5-aryloxazole and regenerate the active palladium catalyst. The choice of ligand and solvent is critical for achieving high regioselectivity and yield.[6][7]
Palladium-Catalyzed C-H Arylation Workflow.
Experimental Protocol: Palladium-Catalyzed C-5 Arylation of Oxazole with an Aryl Bromide [6]
-
In a glovebox, combine Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), the aryl bromide (1.0 eq), potassium carbonate (3.0 eq), and pivalic acid (0.4 eq) in a reaction vessel.
-
Add oxazole (2.0 eq) and anhydrous DMA (to a concentration of 0.2 M in the aryl bromide).
-
Seal the vessel and heat the reaction mixture at 110 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryloxazole.
Yield Data for Palladium-Catalyzed C-5 Arylation:
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 85%[6] |
| 4-Bromoanisole | 82%[6] |
| 3-Bromopyridine | 75%[6] |
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic route for the preparation of 5-aryloxazoles is a multifaceted decision that hinges on factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials and reagents.
-
The Robinson-Gabriel synthesis , while historically significant, is often relegated to substrates that can withstand harsh acidic conditions.
-
The Fischer oxazole synthesis provides a direct route to 2,5-diaryloxazoles but requires careful handling of anhydrous reagents.
-
The Van Leusen reaction stands out for its mild conditions, broad substrate scope, and generally high yields, making it a workhorse for the synthesis of 5-substituted oxazoles.
-
Palladium-catalyzed direct C-H arylation represents the state-of-the-art in terms of efficiency, atom economy, and functional group compatibility, particularly for the synthesis of complex 5-aryloxazoles.
By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to best achieve their synthetic goals in the exciting and ever-evolving field of heterocyclic chemistry.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ACS Publications. [Link]
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Fischer oxazole synthesis. Wikipedia. [Link]
-
Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journals. [Link]
-
Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate: an efficient access to (hetero)aryloxazoles. The Journal of Organic Chemistry. [Link]
-
Robinson-Gabriel Synthesis. SynArchive. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
5-Iii) Sem 4 | PDF. Scribd. [Link]
-
Fischer oxazole synthesis | Request PDF. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Fischer oxazole synthesis. Semantic Scholar. [Link]
-
Robinson–Gabriel synthesis. Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
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- 8. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
Benchmarking the Antitubulin Activity of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Comparative Guide
Introduction: The Rationale for Investigating Novel Oxazole-Based Tubulin Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[1][2] Their dynamic instability is essential for the formation and function of the mitotic spindle, making them a well-validated and highly successful target for anticancer drug development.[3][4] Antitubulin agents, which disrupt microtubule dynamics, are mainstays in modern chemotherapy.[2][3] These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-binding site inhibitors).[3][5]
Inhibitors that bind to the colchicine site on β-tubulin are of particular interest.[6][7] These agents prevent tubulin polymerization, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[6][8] The oxazole scaffold has emerged as a "privileged structure" in medicinal chemistry for developing novel colchicine-binding site inhibitors.[9][10] Its structural features allow for diverse chemical modifications to optimize potency and pharmacokinetic properties.[9] Numerous 2,4,5-trisubstituted oxazole derivatives have demonstrated potent antitubulin and antiproliferative activities, often with IC50 values in the nanomolar range, comparable to or even exceeding that of established agents like Combretastatin A-4 (CA-4).[11]
This guide focuses on a specific oxazole derivative, Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate , as a candidate for antitubulin activity. While specific biological data for this exact compound is not yet extensively published, its structural similarity to known potent oxazole-based tubulin inhibitors provides a strong rationale for its investigation.[9][12] This document will serve as a comprehensive guide for researchers to benchmark its performance against established antitubulin agents. We will provide detailed, field-proven experimental protocols for quantifying its effects on tubulin polymerization and cancer cell viability, and a framework for interpreting the results in comparison to well-characterized inhibitors.
Comparative Framework: Benchmarking Against Established Antitubulin Agents
To rigorously evaluate the potential of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, its activity must be compared against well-characterized compounds that act through a similar mechanism. The following table outlines key benchmark inhibitors and the parameters for comparison.
| Compound | Class | Mechanism of Action | Typical IC50 (Tubulin Polymerization) | Typical GI50 (Cancer Cell Lines) |
| Colchicine | Natural Product | Colchicine-Site Binder, Inhibits Polymerization | 2-5 µM | 10-100 nM |
| Combretastatin A-4 (CA-4) | Natural Product | Colchicine-Site Binder, Inhibits Polymerization | 1-2 µM | 1-10 nM |
| Paclitaxel (Taxol) | Natural Product | Taxane-Site Binder, Promotes Polymerization | N/A (Enhancer) | 1-10 nM |
| Nocodazole | Synthetic | Colchicine-Site Binder, Inhibits Polymerization | 1-3 µM | 20-200 nM |
| Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate | Test Compound | Hypothesized: Colchicine-Site Binder | To Be Determined | To Be Determined |
Note: IC50 and GI50 values are approximate and can vary significantly based on the specific assay conditions and cell lines used.
Experimental Workflows and Protocols
The following section details the essential experimental procedures for characterizing the antitubulin and cytotoxic effects of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Workflow for Evaluating Antitubulin Activity
Caption: Experimental workflow for characterizing a novel antitubulin agent.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[1] A fluorescence-based reporter is used, which preferentially binds to polymerized microtubules, providing a sensitive measure of polymerization over time.[1][13]
Causality Behind Experimental Choices:
-
Why Purified Tubulin? This is a cell-free assay, which allows for the direct assessment of the compound's interaction with its molecular target (tubulin) without the complexities of cell membranes, metabolism, or off-target effects.
-
Why a Fluorescent Reporter? This method is generally more sensitive and has a higher signal-to-noise ratio compared to older turbidity-based assays.[1]
-
Why 37°C? Tubulin polymerization is a temperature-dependent process, and 37°C mimics physiological conditions to initiate assembly.[3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x stock of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Prepare 10x stocks of positive controls (e.g., 100 µM Nocodazole or Colchicine) and a negative control (DMSO vehicle). A polymerization enhancer like Paclitaxel (100 µM) should also be included.[1]
-
On ice, prepare the tubulin reaction mix: Purified tubulin (>99%) at a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, as per manufacturer's instructions).[14]
-
-
Assay Execution:
-
Use a pre-warmed (37°C) black, clear-bottom 96-well plate.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells in triplicate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[1]
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 60 seconds for 60-90 minutes (Excitation/Emission wavelengths dependent on the reporter used).
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the Vmax (maximum rate) of polymerization for each concentration.
-
Determine the IC50 value by plotting the percentage of polymerization inhibition (relative to the vehicle control) against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Tubulin Polymerization and Inhibition
Caption: The dynamic equilibrium of microtubule assembly and the inhibitory mechanism of colchicine-site binders.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[15] It is a standard method for determining the concentration of a compound that inhibits cell growth by 50% (GI50).[16]
Causality Behind Experimental Choices:
-
Why Multiple Cell Lines? Testing against a panel of cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) provides a broader understanding of the compound's spectrum of activity and potential selectivity.
-
Why MTT? The MTT assay is a robust, widely used, and cost-effective colorimetric assay for assessing cell viability in a high-throughput format.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected human cancer cell lines in their appropriate media.
-
Trypsinize and count the cells. Seed 2,000-5,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate and control drugs (e.g., Colchicine, Paclitaxel) in culture medium.
-
After 24 hours, remove the old media from the wells and add 100 µL of media containing the various drug concentrations (including a vehicle-only control).
-
Incubate the plate for another 48-72 hours.[16]
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
-
Interpreting the Results: A Comparative Analysis
The ultimate goal is to determine if Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a potent and selective antitubulin agent.
-
Potency: A potent compound will exhibit a low IC50 in the tubulin polymerization assay (ideally in the low micromolar or high nanomolar range) and low nanomolar GI50 values in cytotoxicity assays.[11] If the GI50 values are significantly lower than the tubulin polymerization IC50, it may suggest that other cellular mechanisms contribute to its toxicity, or that the compound accumulates within cells.
-
Mechanism Confirmation: A strong correlation between the inhibition of tubulin polymerization and cytotoxicity supports an on-target antitubulin mechanism. Further confirmation can be achieved through immunofluorescence microscopy, which should reveal a dose-dependent disruption of the microtubule network in treated cells, and flow cytometry, which would show cell cycle arrest in the G2/M phase.[17]
-
Comparative Efficacy: The IC50 and GI50 values should be directly compared to those of the benchmark compounds run in parallel under identical conditions. A promising result would be activity comparable to or exceeding that of CA-4 or Nocodazole.
Conclusion
The oxazole scaffold is a fertile ground for the discovery of novel colchicine-binding site inhibitors.[9][10] Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate represents a rational candidate for investigation based on established structure-activity relationships.[11] By employing the rigorous, self-validating protocols outlined in this guide, researchers can effectively benchmark its antitubulin activity and cytotoxic potency. This systematic approach, grounded in direct comparison with established agents, is crucial for identifying promising new leads in the development of next-generation anticancer therapeutics.
References
- Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death. PubMed.
- An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.
- Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PubMed.
- Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports.
- Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. BenchChem.
- What are Tubulin inhibitors and how do they work? Patsnap Synapse.
- Antitubulin Agents. Chemistry and Pharmacology of Anticancer Drugs.
- Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. Taylor & Francis Online.
- Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online.
- Mechanisms of Action of and Resistance to Antitubulin Agents: Microtubule Dynamics, Drug Transport, and Cell Death. ASCO Publications.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
- Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. ResearchGate.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.
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- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC.
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC.
- Design, synthesis and evaluation of antiproliferative and antitubulin activities of 5-methyl-4-aryl-3-(4-arylpiperazine-1-carbonyl)-4H-1,2,4-triazoles. PubMed.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
This document provides essential, step-by-step guidance for the proper and safe disposal of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate (CAS No: 430534-58-0). As a fluorinated heterocyclic compound, it requires specific handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities. The procedures outlined are grounded in established safety standards from regulatory bodies like the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Core Principles: Hazard Assessment and Waste Classification
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is an organic compound containing a fluorine atom. The presence of this halogen is the critical determinant for its waste classification.
-
Waste Classification: This compound must be classified as a Halogenated Organic Waste .[1] Organic compounds that are fluorinated, chlorinated, brominated, or iodated fall into this category.[1] This classification is crucial because halogenated wastes require different, often more stringent, disposal methods than their non-halogenated counterparts, typically high-temperature incineration.[1][2] Mixing halogenated and non-halogenated waste streams is prohibited as it complicates disposal and significantly increases costs.[2][3][4]
-
Assumed Hazards: While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, data from structurally similar compounds (fluorinated aromatics and oxazole derivatives) suggest it should be handled as a substance that may cause skin, eye, and respiratory irritation.[5][6][7] Therefore, a conservative approach to handling and personal protection is mandatory.[8]
Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] The required PPE is summarized below.
| Protection Type | Recommended Equipment | Rationale & Specifications |
| Eye & Face | Safety glasses with side-shields or tight-sealing chemical splash goggles.[5][9] | Conforms to OSHA 29 CFR 1910.133. Protects against accidental splashes or contact with fine solid particulates.[5] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[5] | Gloves must be inspected before use. Use proper removal technique to avoid skin contact.[7] Always consult the manufacturer's compatibility chart for the specific solvents in use.[9] |
| Body Protection | A standard flame-resistant laboratory coat.[9] | Prevents direct contact of the chemical with skin and personal clothing. |
| Respiratory | Not required if work is performed within a properly functioning chemical fume hood.[9] | A fume hood provides the primary engineering control to prevent respiratory exposure.[10][11] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is critical for ensuring safety and regulatory compliance.
Step 1: Waste Segregation
Immediately segregate waste containing Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate. Do NOT mix this waste with:
-
Non-Halogenated Organic Waste: (e.g., acetone, hexane, methanol).[3]
-
Aqueous Waste: (e.g., acidic or basic solutions, heavy metal solutions).[1][3]
-
Incompatible Chemicals: Avoid mixing with strong acids, bases, or oxidizing agents.[3][9]
Step 2: Container Selection and Labeling
-
Select a Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound and any solvents used.[12][13] The container must have a secure, threaded screw-top cap.[13]
-
Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[13] The label must include:
-
The full, unabbreviated chemical name: "Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate ".[13] If it is part of a mixture, list all components and their approximate percentages.[3]
-
The accumulation start date (the date the first waste is added).[14]
-
Applicable hazard identification (e.g., Irritant, Toxic).[4]
Step 3: Waste Accumulation
-
Solid Waste: Transfer the solid chemical waste into the labeled container using a spatula or funnel. Perform this transfer inside a chemical fume hood to contain any dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, should also be placed in this container.
-
Keep Container Closed: The waste container must remain tightly sealed at all times except when waste is actively being added.[13][15]
Step 4: Storage
-
Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[4][15]
-
The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[16]
Step 5: Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[13][17]
-
Once the container is full or the accumulation time limit is approaching (per your institution's and EPA guidelines), arrange for pickup through your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12][18]
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely undergo high-temperature incineration to ensure complete destruction of the halogenated organic molecule.[1][12]
Caption: Workflow for the safe disposal of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Emergency Procedures
Spills
-
Small Spills: In a fume hood, use an inert absorbent material to clean up the spill.[4] Place the absorbent material and any contaminated cleaning supplies into the designated halogenated waste container.[13]
-
Large Spills: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[13]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7]
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel. [7]
By adhering to these rigorous, step-by-step procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Hazardous Waste Segregation. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available from: [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available from: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. Available from: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available from: [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]
-
Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Atlantic Training. Available from: [Link]
-
Material Safety Data Sheet for Desmethyl-PD 153035. ABX advanced biochemical compounds. Available from: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. National Center for Biotechnology Information. Available from: [Link]
-
MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid. Capot Chemical. Available from: [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available from: [Link]
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- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Navigating the Safe Handling of Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound and Potential Hazards
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate is a solid organic compound containing a fluorinated phenyl group and an oxazole ring.[1] The presence of the fluorophenyl moiety necessitates careful handling, as fluorinated organic compounds can have unique reactivity and toxicological profiles.[2] While specific toxicity data is limited, analogous structures suggest potential for skin and eye irritation, as well as possible respiratory irritation.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or P95 respirator (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if performed in a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat and chemical-resistant apron | Not generally required if performed in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye Protection: The potential for dust particles or splashes of solutions containing the compound to cause serious eye irritation necessitates the use of safety glasses at a minimum, with chemical splash goggles offering a higher level of protection against liquid splashes.[3] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.
-
Hand Protection: Nitrile gloves provide good resistance to a range of organic compounds. Double-gloving is a prudent measure to protect against undetected pinholes or tears in the outer glove, providing an additional barrier.[2] It is crucial to inspect gloves before each use and to change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or procedures with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: While handling the solid, an N95 or P95 respirator can prevent inhalation of fine particles, especially if the operation is not performed within a ventilated enclosure like a fume hood.[4] For most other operations conducted in a properly functioning chemical fume hood, respiratory protection is not typically required.
Operational Workflow for Safe Handling
A systematic approach to handling Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Caption: Safe handling workflow for Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate.
Emergency Procedures: Spills and Exposure
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see table), gently sweep the solid material into a labeled waste container. Avoid generating dust.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
Small Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Scoop the absorbent material into a labeled waste container.
-
Wash the area with soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Waste Disposal Plan
All waste materials contaminated with Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate must be treated as hazardous waste.
-
Solid Waste: Collect excess solid compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed waste container. Do not mix with incompatible waste streams.[2]
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines. Due to the presence of fluorine, incineration at a licensed waste facility is a potential disposal method.[5]
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
